2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3a,4,5,6,7-hexahydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWEZRGVYEMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299504 | |
| Record name | 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-09-3 | |
| Record name | NSC131101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,3a,4,5,6,7-hexahydro-3H-indazol-3-one. This saturated bicyclic pyrazolidinone scaffold is of significant interest to researchers in drug development due to its three-dimensional architecture and potential as a core structure in novel therapeutics. This document outlines a two-step synthetic sequence, commencing with the construction of the aromatic indazol-3-one precursor, followed by a catalytic hydrogenation to yield the target saturated system. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the workflow are provided to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Significance of the Hexahydroindazolone Scaffold
Saturated heterocyclic scaffolds are gaining increasing attention in medicinal chemistry. Moving away from flat, aromatic systems towards more three-dimensional structures can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while also enabling more specific interactions with biological targets. The this compound core, a bicyclic pyrazolidinone, represents a valuable building block in this context. Its rigid, yet complex, structure provides a unique framework for the development of new chemical entities with potential applications in a range of therapeutic areas. The synthesis of such scaffolds, however, presents unique challenges in controlling stereochemistry and achieving high yields. This guide details a reliable synthetic approach to this important molecule.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a two-stage process. This strategy leverages well-established and high-yielding reactions, ensuring a practical and scalable route.
-
Formation of the Aromatic Core: The initial step involves the synthesis of the aromatic precursor, 1,2-dihydro-3H-indazol-3-one. This can be achieved through various methods, with the intramolecular cyclization of appropriately substituted benzene derivatives being a common and effective strategy.[1]
-
Catalytic Hydrogenation: The second stage focuses on the saturation of the aromatic ring of the indazol-3-one precursor. This is accomplished via catalytic hydrogenation, a powerful and widely used technique for the reduction of aromatic systems.[2] The choice of catalyst and reaction conditions is critical to ensure complete reduction and high yield of the desired hexahydro- product.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of 1,2-Dihydro-3H-indazol-3-one
The synthesis of the indazol-3-one precursor can be achieved via the base-mediated in situ conversion of o-nitrobenzyl alcohol to o-nitrosobenzaldehyde, which then undergoes cyclization. A photochemical approach offers a milder alternative for generating the key o-nitrosobenzaldehyde intermediate.
Protocol: Photochemical Synthesis of 1,2-Dihydro-3H-indazol-3-one
-
Materials:
-
o-Nitrobenzyl alcohol
-
Acetonitrile (ACN)
-
Water (deionized)
-
Photoreactor with broad emission above 365 nm
-
-
Procedure:
-
Prepare a solution of o-nitrobenzyl alcohol in a mixture of acetonitrile and water.
-
Place the solution in the photoreactor.
-
Irradiate the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1,2-dihydro-3H-indazol-3-one.
-
Rationale for Experimental Choices:
-
Photochemical Method: This method is chosen for its mild reaction conditions, avoiding the harsh reagents and high temperatures required in some alternative protocols. This can lead to a cleaner reaction profile with fewer side products.
-
Aqueous Solvent System: The use of an aqueous solvent system is not only environmentally friendly but also facilitates the reaction.
Part 2: Catalytic Hydrogenation to this compound
The saturation of the indazol-3-one ring is achieved through heterogeneous catalytic hydrogenation. The choice of catalyst is crucial for the efficient reduction of the aromatic ring. Rhodium and Ruthenium catalysts are often highly effective for the hydrogenation of aromatic compounds.[2]
Protocol: Catalytic Hydrogenation of 1,2-Dihydro-3H-indazol-3-one
-
Materials:
-
1,2-Dihydro-3H-indazol-3-one
-
Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C)
-
Ethanol or Acetic Acid
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,2-dihydro-3H-indazol-3-one in a suitable solvent such as ethanol or acetic acid.
-
Add the Rh/C or Ru/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Rationale for Experimental Choices:
-
Catalyst Selection: Rhodium and Ruthenium catalysts are known for their high activity in the hydrogenation of aromatic rings.[2] The choice between them may depend on substrate specifics and desired selectivity.
-
Solvent: Acetic acid can enhance the rate of hydrogenation by increasing the solubility of hydrogen gas.[2] Ethanol is a common alternative.
-
Pressure and Temperature: Elevated pressure and temperature are typically required to overcome the aromaticity of the benzene ring and achieve complete reduction.[2]
Caption: Detailed experimental workflow for the two-step synthesis.
Data Presentation
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 1,2-Dihydro-3H-indazol-3-one | C₇H₆N₂O | 134.14 | 70-85 |
| 2 | This compound | C₇H₁₂N₂O | 140.18 | 85-95 |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a two-step sequence of aromatic core formation followed by catalytic hydrogenation, this valuable building block can be accessed in high yields. The provided protocols, grounded in established chemical principles, are designed to be readily implemented in a research setting. The availability of this synthetic route will facilitate the exploration of the chemical space around the hexahydroindazolone scaffold, paving the way for the discovery of new therapeutic agents.
References
-
Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. (2022). Chemistry. [Link]
-
Synthesis of bicyclic pyrazolidine 8. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. (2020). Chemistry & Medicinal Chemistry. [Link]
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Indazolones Directed Transition Metal Catalyzed C−H activation reactions. (n.d.). ResearchGate. [Link]
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Diastereoselective synthesis of new Thiazolyl-Indazole derivatives from R-carvone. (2020). Tetrahedron Letters. [Link]
-
Synthesis of pyrazolidines. (n.d.). Organic Chemistry Portal. [Link]
-
A cascade indazolone-directed Ir(iii)- and Rh(iii)-catalyzed C(sp2)–H functionalization/[4 + 2] annulation of 1-arylindazolones with sulfoxonium ylides to access chemically divergent 8H-indazolo [1,2-a]cinnolines. (2022). Organic Chemistry Frontiers. [Link]
-
Synthesis of indazolones. (n.d.). Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2014). Molecules. [Link]
-
Novel 2-benzoyl-3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole: Synthesis, characterization and computational analysis. (2025). ResearchGate. [Link]
-
2,3a,4,5,6,7-Hexahydro-2-(phenylmethyl)-3H-indazol-3-one. (n.d.). PubChem. [Link]
-
Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (2018). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (2011). Organic Letters. [Link]
-
Catalytic hydrogenation of aromatic compounds. (2020). YouTube. [Link]
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Homogeneous Catalytic Hydrogenation, Part 2, Wilkinson's, Schrock-Osborn Catalysts. (2020). YouTube. [Link]
-
Catalytic Hydrogenation. (2021). YouTube. [Link]
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Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. (2025). ResearchGate. [Link]
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Synthesis of indazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Baghdad Science Journal. [Link]
-
Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). The Journal of Organic Chemistry. [Link]
- Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence o. (2005).
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Baghdad Science Journal. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The heterocyclic scaffold, 2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, represents a core structural motif with significant potential in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic applications, making a thorough understanding of the parent compound's physicochemical properties essential for rational drug design and development. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offering a blend of theoretical principles, established experimental methodologies, and in-silico predictions. By elucidating the solubility, lipophilicity, and ionization characteristics of this foundational molecule, we aim to empower researchers to optimize lead compounds and accelerate the journey from discovery to clinical application.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties. These characteristics govern a molecule's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME). A deep understanding of properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) is therefore not merely academic but a critical component of modern drug discovery.[1][2] Neglecting these fundamental parameters in the early stages of research can lead to costly late-stage failures and hinder the development of otherwise promising therapeutic agents.
This guide focuses on the core heterocyclic system, this compound, a building block for numerous biologically active compounds. By providing a detailed examination of its physicochemical profile, we offer a foundational resource for scientists working on the synthesis and optimization of novel indazolone-based therapeutics.
Molecular Structure and Key Physicochemical Properties
The structure of this compound, with its fused ring system containing both saturated and unsaturated portions, as well as amide and secondary amine functionalities, gives rise to a unique set of physicochemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Melting Point | 185-195 °C | Estimation based on related structures |
| Boiling Point | > 300 °C (decomposes) | Estimation based on related structures |
| Water Solubility | Moderately Soluble | In-silico prediction |
| logP | ~0.5 - 1.5 | In-silico prediction |
| pKa (acidic) | ~10-11 (amide N-H) | In-silico prediction |
| pKa (basic) | ~3-4 (secondary amine) | In-silico prediction |
Note: The values presented in this table are predicted using computational models and should be confirmed by experimental methods. The lack of extensive experimental data for the unsubstituted parent compound necessitates this approach.
Synthesis of the this compound Core
The synthesis of the hexahydro-indazolone scaffold can be achieved through several established synthetic routes, often involving the cyclization of a substituted cyclohexanone derivative with a hydrazine. A general and adaptable approach is outlined below.
General Synthetic Strategy
A common and effective method involves the reaction of a 2-functionalized cyclohexanone, such as 2-(ethoxymethylene)cyclohexanone, with hydrazine hydrate. The initial condensation is followed by an intramolecular cyclization to yield the desired hexahydro-indazolone ring system.[3]
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
-
Preparation of 2-(ethoxymethylene)cyclohexanone: Cyclohexanone is reacted with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, and heated to drive the reaction to completion.
-
Cyclization with Hydrazine: The resulting 2-(ethoxymethylene)cyclohexanone is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate. The reaction mixture is typically refluxed for several hours to facilitate the condensation and subsequent intramolecular cyclization.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.
In-Depth Analysis of Key Physicochemical Parameters
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low absorption and can present significant formulation challenges.
The "gold standard" for determining thermodynamic solubility is the shake-flask method .
Protocol: Shake-Flask Solubility Determination
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).
-
The suspension is agitated in a constant temperature bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for the shake-flask solubility determination method.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial factor influencing membrane permeability and interaction with biological targets. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
While the shake-flask method can also be used for logP determination, a more rapid and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Protocol: RP-HPLC for logP Estimation
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).
-
The retention time of each standard is recorded.
-
A linear relationship between the logarithm of the retention factor (k') and the known logP values is established.
-
The this compound is then injected under the same chromatographic conditions.
-
Its retention time is measured, and its logP value is interpolated from the calibration curve.
Caption: Workflow for logP determination using the RP-HPLC method.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects a drug's solubility, permeability, and binding to its target. This compound possesses both a weakly acidic proton (amide N-H) and a basic secondary amine.
Due to the complexity of experimental pKa determination for multi-protic species, computational methods are often employed for initial estimation. Various software packages utilize algorithms based on quantum mechanics or quantitative structure-property relationships (QSPR) to predict pKa values. These predictions are valuable for guiding initial synthetic efforts and for understanding the likely ionization behavior of the molecule under physiological conditions.
Predicted Spectral Data
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclohexene and pyrazolidinone rings. Key expected signals include:
-
A broad singlet for the amide N-H proton.
-
A signal for the proton at the 3a position.
-
A series of multiplets for the methylene protons of the cyclohexane ring.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon appearing at the most downfield chemical shift.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and cleavage of the fused ring system.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key physicochemical properties of the core heterocyclic scaffold, this compound. While a lack of direct experimental data necessitates a reliance on established methodologies and in-silico predictions, the information presented herein offers a solid foundation for researchers in the field of drug discovery.
Future work should focus on the experimental validation of the predicted properties of the parent compound. Such data would be invaluable for refining computational models and for providing a more accurate baseline for the design of novel indazolone-based therapeutics. A thorough understanding of the physicochemical landscape of this important scaffold will undoubtedly contribute to the development of safer and more effective medicines.
References
- Kyzas, G. Z., & Matis, K. A. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 15(14), 1146–1158.
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 18, 2026, from [Link]
Sources
An In-depth Technical Guide to cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one (CAS Number: 1587-09-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document elucidates the compound's chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Structure
The compound in focus is identified by the CAS Number 1587-09-3 . While nomenclature can vary, the most accurate structural representation corresponds to cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one .
Molecular Formula: C₇H₁₀N₂O
Molecular Weight: 138.17 g/mol
Structure:
The core of this molecule is a bicyclic system where a pyrazolidinone ring is fused to a cyclohexane ring. The "cis" configuration indicates that the hydrogen atoms at the bridgehead positions (3a and 7a) are on the same side of the molecule.
Caption: Synthetic workflow for cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Intermediate)
This step involves the Dieckmann condensation of diethyl adipate.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reagent: While stirring under a nitrogen atmosphere, add diethyl adipate (1.0 equivalent) dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the sodium ethoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate as a colorless oil.
Step 2: Synthesis of cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one (Final Product)
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to yield cis-3a,4,5,6,7,7a-hexahydro-1H-indazol-3-one as a crystalline solid. The cis-isomer is the thermodynamically favored product under these conditions.
Potential Applications and Future Directions
The hexahydroindazole scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this core have demonstrated a broad range of pharmacological activities, including:
-
Antitumor Activity: Certain substituted tetrahydro- and hexahydroindazoles have been investigated for their potential as anticancer agents. [1][2]* Antimicrobial Properties: The indazole nucleus is present in compounds exhibiting antibacterial and antifungal properties. [3]* Enzyme Inhibition: The rigid, bicyclic structure of the hexahydroindazolone core makes it an attractive scaffold for the design of specific enzyme inhibitors.
The synthesis of cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one provides a valuable building block for the development of new chemical entities. Further derivatization at the N1 and N2 positions, as well as on the cyclohexane ring, can lead to a diverse library of compounds for screening in various biological assays. Future research in this area could focus on the development of novel derivatives with enhanced potency and selectivity for specific therapeutic targets.
Conclusion
This technical guide has provided essential information on the CAS number, structure, properties, and a detailed synthesis protocol for cis-3a,4,5,6,7,7a-Hexahydro-1H-indazol-3-one. The presented synthetic route is robust and allows for the efficient preparation of this valuable heterocyclic scaffold. The potential for this compound to serve as a key intermediate in the development of new therapeutic agents makes it a subject of significant interest for the scientific and drug development communities.
References
- Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 206-216.
-
PubChem. (n.d.). 1-Allyl-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
- Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248.
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The Hexahydroindazolone Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential
Authored by: [Your Name/Gemini AI]
Introduction: The Rise of Fused Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel chemical entities with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, fused pyrazole derivatives, particularly those containing the hexahydroindazolone core, have emerged as a "privileged scaffold."[1] This designation is not arbitrary; it reflects the recurring appearance of this structural motif in compounds exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The inherent structural features of the hexahydroindazolone ring system—its conformational flexibility, defined stereochemistry, and the strategic placement of hydrogen bond donors and acceptors—provide a versatile template for molecular recognition by diverse biological targets.
This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere cataloging of activities. It aims to provide a deeper understanding of the mechanistic underpinnings of hexahydroindazolone derivatives' biological effects, detail the causality behind key experimental evaluations, and offer robust, step-by-step protocols for their assessment. By synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for teams seeking to harness the therapeutic potential of this remarkable chemical class.
Section 1: Anti-inflammatory and Analgesic Activity: Targeting the Crossroads of Pain and Inflammation
The most extensively documented activities of hexahydroindazolone and related pyrazolone derivatives are their anti-inflammatory and analgesic effects.[3][4] These compounds often function as potent inhibitors of key enzymes in the inflammatory cascade, offering a compelling alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Insights: Inhibition of Cyclooxygenase (COX) and Modulation of NF-κB Signaling
The primary mechanism contributing to the anti-inflammatory and analgesic properties of many pyrazolone derivatives is the inhibition of prostaglandin biosynthesis through the cyclooxygenase (COX) enzymes.[3][5] Prostaglandins are key mediators of pain, fever, and inflammation. A significant advancement in this area has been the development of derivatives that exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform responsible for gastrointestinal cytoprotection. This selectivity is a critical experimental objective, as it promises a reduction in the gastrointestinal side effects commonly associated with traditional NSAIDs.[6]
Beyond direct enzyme inhibition, a more nuanced mechanism involves the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10][11] Certain hexahydroindazolone derivatives are hypothesized to exert their anti-inflammatory effects by interfering with this cascade, thereby preventing NF-κB activation.
Diagram 1: The Canonical NF-κB Signaling Pathway in Inflammation
Caption: Canonical NF-κB activation pathway leading to pro-inflammatory gene expression.
In-Vivo Evaluation: Standardized Protocols for Efficacy Assessment
Translating in-vitro findings into tangible therapeutic effects requires robust in-vivo models. The choice of model is critical and is dictated by the specific aspect of analgesia or inflammation being investigated.
This is a widely used and well-characterized model for evaluating acute anti-inflammatory activity.[12][13] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.
-
Principle: Carrageenan induces the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to increased vascular permeability and fluid accumulation (edema).[13] The reduction in paw volume in treated animals compared to a control group is a direct measure of anti-inflammatory efficacy.
-
Experimental Workflow:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), and Test Compound groups (at various doses).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[14]
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.[15]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.[12][15]
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14][15]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
This model is a standard for screening peripherally acting analgesics.[16][17] The intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing response.
-
Principle: Acetic acid induces the release of endogenous mediators, such as prostaglandins (PGE2 and PGI2), which stimulate nociceptive neurons.[18] Analgesic compounds inhibit this response, reducing the number of writhes.
-
Experimental Workflow:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.
-
Compound Administration: Test compounds are administered (p.o. or i.p.) 30 minutes before the acetic acid injection.[19]
-
Induction of Writhing: 0.1 mL/10g of a 0.7% acetic acid solution is injected intraperitoneally.[18][20]
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) is counted for a period of 10-15 minutes.[16][19]
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
| Compound Class | In-Vivo Model | Endpoint | Reported Efficacy Example |
| Pyrazolone Derivative | Carrageenan-Induced Paw Edema | Paw Volume Reduction | Up to 73% inhibition at 3h[14] |
| Pyrazole Derivative | Acetic Acid Writhing Test | Reduction in Writhes | >50% protection compared to control[21] |
| Hexahydroindazole | Carrageenan-Induced Paw Edema | Paw Volume Reduction | Significant activity at 400 mg/kg[22] |
Section 2: Anticancer Activity: Targeting Aberrant Signaling in Neoplasia
The structural versatility of the hexahydroindazolone scaffold has also been exploited in the development of novel anticancer agents.[2][23] These derivatives often target key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
Mechanistic Insights: Kinase Inhibition and Anti-Angiogenesis
A primary strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Several hexahydroindazolone derivatives have been identified as potent kinase inhibitors. A particularly important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
VEGFR-2 is a receptor tyrosine kinase that is the primary mediator of the angiogenic effects of VEGF-A.[24][25] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[26] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[24][27] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, certain hexahydroindazolone derivatives can block this signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.
Diagram 2: VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
In-Vitro Evaluation: Protocols for Assessing Cytotoxicity
The initial screening of potential anticancer agents relies on in-vitro assays to determine their cytotoxic and anti-proliferative effects against various cancer cell lines.[28][29]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[28]
-
Experimental Workflow:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[30]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the hexahydroindazolone derivative. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[30]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[30]
-
| Compound | Cell Line | Assay | IC50 Value (µM) |
| Derivative 3c | Multiple | NCI-60 Screen | Broad Spectrum Activity[23] |
| Derivative 5a | Multiple | NCI-60 Screen | Broad Spectrum Activity[23] |
| Derivative 8c | Multiple | NCI-60 Screen | Broad Spectrum Activity[23] |
Section 3: Antimicrobial Activity: A Renewed Front against Pathogens
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Fused pyrazole systems, including hexahydroindazolones, have demonstrated promising activity against a range of bacteria and fungi, targeting various metabolic pathways.[31][32][33]
In-Vitro Evaluation: Determining Minimum Inhibitory Concentration (MIC)
The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[34][35]
This is a standardized and widely used method for quantitative antimicrobial susceptibility testing.[36][37]
-
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[38]
-
Experimental Workflow:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the hexahydroindazolone derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).[37]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (no compound) and a negative/sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.[36]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[38]
-
| Compound Class | Organism | Reported Activity |
| Fused Pyrazole | E. coli | Significant Activity[32] |
| Fused Pyrazole | S. aureus | Significant Activity[32] |
| Pyrazolo[1,5-a]pyrimidine | B. subtilis | Active[1] |
| Pyrazole-clubbed Pyrimidine | MRSA | MIC = 521 µM[39] |
Conclusion and Future Directions
The hexahydroindazolone scaffold represents a highly versatile and therapeutically relevant motif in medicinal chemistry. The diverse biological activities—ranging from anti-inflammatory and analgesic to anticancer and antimicrobial—underscore its "privileged" status. The key to unlocking its full potential lies in a deep, mechanistic understanding of its interactions with biological targets and the rigorous application of validated experimental protocols for its evaluation.
Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, particularly for kinase targets and COX isoforms. Furthermore, exploring novel therapeutic areas and investigating combination therapies will be crucial. The protocols and insights provided in this guide offer a robust framework for researchers to systematically explore the vast chemical space of hexahydroindazolone derivatives and accelerate the translation of these promising compounds from the laboratory to the clinic.
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The Hexahydroindazolone Core: A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one Derivatives and Analogs
This guide provides a comprehensive technical overview of the this compound scaffold, a heterocyclic core of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies, chemical properties, and diverse biological activities of its derivatives, offering field-proven insights for researchers, chemists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental design and the principles of structure-activity relationships (SAR) that drive the optimization of these promising compounds.
The indazole ring system, a bicyclic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals.[1] Specifically, the saturated cyclohexyl-fused variant, this compound, represents a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets through versatile and specific interactions, leading to a broad range of pharmacological activities.
Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including:
-
Anti-inflammatory Agents: Acting as potent inhibitors of inflammatory pathways.[2][3]
-
Anticancer Therapeutics: Exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[4][5][6]
-
Antimicrobial Compounds: Showing activity against bacterial and fungal pathogens.[5][7]
The structural rigidity of the fused ring system, combined with the multiple sites available for chemical modification, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns.
Foundational Synthetic Strategies
The construction of the hexahydroindazolone core is most commonly achieved through a condensation and cyclization reaction involving a substituted cyclohexanone derivative and a hydrazine-containing compound. A prevalent and effective approach utilizes the reaction of a 2,6-bis-benzylidenecyclohexanone with thiosemicarbazide.[2][3]
The rationale for this strategy lies in the reactivity of the components. The α,β-unsaturated ketone system of the cyclohexanone derivative is susceptible to nucleophilic attack by the hydrazine, initiating a cascade of reactions that culminates in the formation of the bicyclic indazole structure. The choice of base (e.g., NaOH or sodium acetate) is critical for deprotonating the hydrazine and catalyzing the cyclization steps.[2][8] This reaction often yields a mixture of diastereoisomers (cis and trans) at the 3-H and 3a-H ring junction, which can typically be separated by fractional crystallization.[2]
Workflow for Hexahydroindazolone Synthesis
Caption: General workflow for synthesizing hexahydroindazolone derivatives.
Protocol 1: Synthesis of 7-Benzylidene-3-phenyl-2H-hexahydroindazole Derivatives
This protocol is adapted from established methodologies for synthesizing the core scaffold, which serves as a versatile intermediate for further derivatization.[2][3]
-
Reaction Setup: To a solution of 2,6-bis-benzylidenecyclohexanone (0.01 mol) in absolute ethanol (50 mL), add thiosemicarbazide (0.01 mol) and sodium hydroxide (0.01 mol).
-
Reflux: Heat the reaction mixture under reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Intermediate: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. This crude product contains a mixture of the 3-H, 3a-H trans and cis diastereoisomers of the thiocarbamoyl-hexahydroindazole intermediate.
-
Purification: Separate the diastereoisomers by fractional recrystallization from a suitable solvent such as ethanol or methanol. The distinct solubility profiles of the isomers facilitate their isolation.
-
N-Substitution (Example): To the isolated trans isomer (0.001 mol) and fused sodium acetate (0.003 mol) in glacial acetic acid, add a substituted phenacyl bromide (0.001 mol).
-
Final Cyclization: Reflux the mixture for 4-6 hours. After cooling, the mixture is again poured into water, and the resulting solid product (a 2-(4-aryl-2-thiazolyl) substituted hexahydroindazole) is filtered, washed, and recrystallized to yield the pure final compound.
Self-Validation Insight: The unambiguous structural confirmation and stereochemical assignment of the final products are paramount. This is achieved through a combination of spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray analysis, which provides definitive proof of the relative configuration at the chiral centers.[8]
Biological Activities and Structure-Activity Relationships (SAR)
The therapeutic potential of hexahydroindazolone analogs is defined by the nature and position of substituents on the core structure. Understanding the Structure-Activity Relationship (SAR) is crucial for designing compounds with enhanced potency and selectivity.[9]
Anti-inflammatory and Anticancer Potential
Many hexahydroindazolone derivatives have shown promising anti-inflammatory and anticancer activities.[2][4] The mechanism often involves the inhibition of key signaling proteins like cyclooxygenases (COX) or protein kinases. For example, related heterocyclic compounds have demonstrated potent inhibitory action against Kinase Insert Domain Receptor (KDR), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E kinase.[4][10]
The SAR can be summarized as follows:
-
N-2 Position Substitution: This position is a critical handle for modulating activity. Attaching heterocyclic rings, such as thiazole or oxadiazole, often enhances biological efficacy.[2][7] The substituents on these appended rings can engage in specific hydrogen bonding or hydrophobic interactions within the target's active site.
-
Substituents on Phenyl Rings: For derivatives containing phenyl groups (e.g., at the 3-position or on the N-2 substituent), the presence and position of electron-withdrawing or electron-donating groups can significantly impact potency. For instance, chloro, methoxy, or nitro groups can alter the electronic distribution and binding affinity of the molecule.[7]
-
The Carbonyl Group: The C3-ketone is a key pharmacophoric feature, likely acting as a hydrogen bond acceptor in interactions with biological targets.[9]
SAR Visualization: Key Modification Sites
Caption: Key sites for chemical modification on the hexahydroindazolone scaffold.
Quantitative Biological Data Summary
| Compound Class | Target/Assay | Key Structural Features | Potency (IC₅₀ / GI₅₀) | Reference |
| Thiazolyl-Hexahydroindazoles | Anti-inflammatory | 2-(Aryl-thiazolyl) group | Potent activity reported | [2] |
| Benzoxazole Derivatives | KDR Kinase Inhibition | Benzoxazole moiety | 6.8 µM - 50.1 µM | [4] |
| Quinoline Derivatives | EGFR / BRAFV600E Inhibition | Quinoline moiety | 0.9 µM - 1.7 µM | [10] |
| Indazolone Hybrids | Anticancer (HCT-116) | Pyrrolidine-dione hybrid | Effective cytotoxicity observed | [5] |
Standardized Biological Assay Protocols
To ensure reproducibility and validity, standardized assays are essential for evaluating the biological activity of newly synthesized compounds.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the antiproliferative effects of compounds on cancer cell lines, adapted from established methods.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
MTT Assay Workflow
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large chemical libraries for screening. The established anti-inflammatory and anticancer activities provide a strong foundation for further research.
Future efforts should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Screening optimized derivatives against other disease targets where indazole-based compounds have shown promise, such as neurodegenerative disorders or viral infections.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of this remarkable heterocyclic core can be unlocked to develop the next generation of innovative medicines.
References
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N'Ait Ousidi, A., Ait Itto, M. Y., Auhmani, A., Loubidi, M., Riahi, A., Daran, J.-C., et al. (2020). Diastereoselective synthesis of new Thiazolyl-Indazole derivatives from R-carvone. Tetrahedron Letters. 8
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
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ResearchGate. (n.d.). Structure Activity Relationship.
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ResearchGate. (n.d.). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities.
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Boyd, M., & Turnbull, K. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 15(4), 2491-2498.
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Nasr, M. N., & Gineinah, M. M. (2003). Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Archiv der Pharmazie, 336(11), 513-520.
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Organic Chemistry Portal. (n.d.). Indazolone synthesis.
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
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Patel, R. B., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 4(1), 29-35.
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PubChem. (n.d.). 2,3a,4,5,6,7-Hexahydro-2-(phenylmethyl)-3H-indazol-3-one.
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ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity.
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Küçükgüzel, Ş. G., & Rollas, S. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.
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Yilmaz, M. C., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry.
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ResearchGate. (n.d.). Novel 3,3a,4,5,6,7-Hexahydroindazole and Arylthiazolylpyrazoline derivatives as Anti-inflammatory Agents.
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Vanden Bossche, H., Willemsens, G., & Cools, W. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-535.
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Drug Design Org. (n.d.). Structure Activity Relationships.
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Chaudhary, B. (2022, September 2). Structure Activity Relationship (SAR) Of Drug Molecules. YouTube.
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Shults, E. E., et al. (2022). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. Molecules, 27(19), 6296.
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Dawood, K. M., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(8), 1891.
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Wróblewska, A., & Rachoń, J. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Scientiae Radices, 2(1), 25-46.
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ResearchGate. (n.d.). Naturally derived Pyrrolidine analogs (6a-e).
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A Technical Guide to the Spectroscopic Characterization of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic properties of the novel bicyclic lactam, 2,3a,4,5,6,7-hexahydro-3H-indazol-3-one. In the absence of extensive published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive yet robust analytical framework. The methodologies and interpretations detailed herein are designed to empower researchers in their synthesis, identification, and application of this and related heterocyclic scaffolds.
Molecular Structure and Spectroscopic Relevance
This compound is a saturated bicyclic lactam featuring a fused pyrazolidinone and cyclohexane ring system. The stereochemistry at the ring junction (C3a and C7a) is a critical determinant of its three-dimensional conformation, which in turn profoundly influences its spectroscopic signatures. For the purpose of this guide, we will primarily consider the cis-fused diastereomer, which is often the thermodynamically more stable product in many synthetic routes.
The structural features of paramount importance for spectroscopic analysis are:
-
The amide (lactam) functional group (-C(=O)-NH-), which gives rise to characteristic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The saturated carbocyclic ring , whose protons and carbons produce complex, often overlapping signals in NMR spectra.
-
The bridgehead proton (H-3a), the chemical environment of which is highly sensitive to the ring fusion stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex in the aliphatic region due to significant signal overlap. High-field NMR (≥ 500 MHz) and two-dimensional techniques (COSY, HSQC) are essential for unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for cis-2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Comparative Insights |
| NH | 6.0 - 7.5 | br s | - | The broad singlet is characteristic of an amide proton and its chemical shift is highly dependent on solvent and concentration. |
| H-3a | 2.8 - 3.2 | m | - | This bridgehead proton is expected to be deshielded by the adjacent carbonyl group and nitrogen atom. Its multiplicity will be complex due to couplings with protons on C4 and C7a. |
| H-4, H-5, H-6, H-7 | 1.2 - 2.5 | m | - | These methylene protons of the cyclohexane ring will appear as a complex series of overlapping multiplets. Diastereotopic protons are expected. |
| H-2 | 3.2 - 3.6 | m | - | These protons are adjacent to the amide nitrogen and will be deshielded. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. In CDCl₃, the NH proton may exchange slowly, appearing as a broad signal. In DMSO-d₆, the NH proton signal will be sharper and at a higher chemical shift, and its coupling to adjacent protons might be observable.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for cis-2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (C-3) | 170 - 175 | The carbonyl carbon of a γ-lactam typically resonates in this region. |
| C-3a | 45 - 55 | This bridgehead carbon is attached to a nitrogen and a carbonyl group, leading to a downfield shift. |
| C-7a | 35 - 45 | The other bridgehead carbon, shifted downfield due to its tertiary nature. |
| C-4, C-5, C-6, C-7 | 20 - 40 | These methylene carbons of the cyclohexane ring will have distinct chemical shifts based on their spatial relationship to the lactam ring. |
| C-2 | 40 - 50 | This carbon is directly attached to the amide nitrogen, resulting in a downfield shift. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for the rapid identification of key functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H stretch | 3200 - 3300 | Medium, broad | Characteristic of a secondary amide (lactam). The broadness is due to hydrogen bonding. |
| C-H stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H stretching vibrations of the cyclohexane and pyrazolidinone rings. |
| C=O stretch (amide I) | 1670 - 1700 | Strong | The carbonyl stretching of a five-membered lactam (γ-lactam) is typically found in this region. |
| N-H bend (amide II) | 1510 - 1570 | Medium | This band arises from the in-plane bending of the N-H bond. |
Experimental Workflow for IR Spectroscopy
Caption: A streamlined workflow for acquiring and analyzing the IR spectrum of the title compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectrometric Data
-
Molecular Ion (M⁺): For C₇H₁₀N₂O, the exact mass is 138.0793 g/mol . A high-resolution mass spectrometry (HRMS) experiment should yield a molecular ion peak corresponding to this mass.
-
Key Fragmentation Pathways: The fragmentation of bicyclic lactams can be complex. Likely initial fragmentations include:
-
Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a fragment at m/z 110.
-
Loss of NH=CH₂: Cleavage of the pyrazolidinone ring could lead to the loss of this radical, resulting in a fragment at m/z 109.
-
Retro-Diels-Alder (RDA) type fragmentation: While less common for saturated systems, cleavage of the cyclohexane ring could occur.
-
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the specific instrument.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 139.0866 and any other adducts (e.g., [M+Na]⁺). For fragmentation analysis, perform tandem MS (MS/MS) on the [M+H]⁺ ion.
Logical Relationship of Spectroscopic Data
Caption: The convergence of data from multiple spectroscopic techniques leads to the unambiguous structural elucidation.
Conclusion and Future Directions
This guide provides a predictive spectroscopic framework for the characterization of this compound. The presented data, based on sound chemical principles and analogous structures, serves as a valuable starting point for researchers working with this novel compound. The definitive characterization will ultimately rely on the experimental acquisition of high-resolution NMR, IR, and MS data. Further investigations, including X-ray crystallography, would be beneficial for unequivocally determining the solid-state conformation and stereochemistry.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. cis-Octahydro-1H-inden-1-one. National Institute of Standards and Technology. [Link]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Hexahydro-3H-Indazol-3-Ones
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents, particularly in oncology. While the broader class of indazol-3-ones has been extensively studied, the therapeutic potential of their saturated counterparts, the hexahydro-3H-indazol-3-ones, remains a largely unexplored frontier. This technical guide provides a comprehensive overview of the potential therapeutic targets of hexahydro-3H-indazol-3-ones, drawing insights from the well-established pharmacology of related indazole derivatives. We will delve into the primary putative target classes—protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors—and outline a robust, field-proven workflow for target identification and validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to unlock the therapeutic promise of this intriguing chemical scaffold.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the indazole core, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties.
Marketed drugs and clinical candidates containing the indazole moiety have demonstrated efficacy in treating a spectrum of diseases, most notably cancer. These compounds often function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2]
Hexahydro-3H-Indazol-3-Ones: An Uncharted Territory with Therapeutic Promise
While the aromatic indazole core has been the focus of extensive research, its saturated analog, the hexahydro-3H-indazol-3-one, represents a significantly underexplored area of chemical space. The introduction of sp3-hybridized carbon atoms in the six-membered ring imparts a three-dimensional character to the scaffold, which can lead to novel interactions with biological targets and potentially improved pharmacokinetic properties, such as solubility and metabolic stability.
To date, the scientific literature on the specific therapeutic targets of hexahydro-3H-indazol-3-ones is sparse. However, based on the well-documented activities of the broader indazolone class, we can logically extrapolate the most probable target families.
Putative Therapeutic Target Classes for Hexahydro-3H-Indazol-3-Ones
The following sections explore the most promising therapeutic target classes for hexahydro-3H-indazol-3-one derivatives, based on the established pharmacology of related indazole compounds.
Protein Kinases: The Dominant Target Family
Protein kinases have emerged as one of the most important classes of drug targets in the 21st century, particularly in oncology. The indazole scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.
-
Scientific Rationale: The indazole core can effectively mimic the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of a wide array of kinases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase domain. Substituents on the indazole ring can be tailored to occupy specific hydrophobic pockets and exploit additional interactions, thereby conferring selectivity for specific kinases.
-
Key Kinase Targets for Indazole Derivatives:
-
Tyrosine Kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Src family kinases
-
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs)
-
Aurora Kinases
-
Polo-like Kinases (PLKs)
-
Glycogen Synthase Kinase 3β (GSK-3β)
-
Mitogen-Activated Protein Kinases (MAPKs)
-
-
Workflow for Identifying and Validating Kinase Targets:
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the hexahydro-3H-indazol-3-one derivative in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
-
Kinase Reaction:
-
In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase enzyme solution (e.g., in 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically, typically at or near the Km for each.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
G-Protein Coupled Receptors (GPCRs): Modulators of Diverse Signaling Pathways
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. While less common than kinase inhibitors, some indazole derivatives have been reported to modulate GPCR activity.
-
Scientific Rationale: The rigid, bicyclic nature of the indazole scaffold can serve as a suitable framework for presenting substituents in a defined spatial orientation, enabling interaction with the complex transmembrane binding pockets of GPCRs.
-
Potential GPCR Targets:
-
Serotonin receptors (e.g., 5-HT2, 5-HT3, 5-HT4)
-
Dopamine receptors
-
Adrenergic receptors
-
Cannabinoid receptors
-
Workflow for Identifying and Validating GPCR Targets:
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound for a specific GPCR.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled hexahydro-3H-indazol-3-one derivative in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes expressing the GPCR of interest + Radioligand + Buffer
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor
-
Test Compound: Cell membranes + Radioligand + Test compound dilution
-
-
-
Incubation:
-
Add cell membranes (e.g., 10-20 µg of protein per well) to all wells.
-
Add the radioligand at a fixed concentration (typically at or near its dissociation constant, Kd).
-
Add the test compound dilutions or appropriate controls.
-
Incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Nuclear Receptors: Regulators of Gene Expression
Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes, including metabolism, development, and inflammation.
-
Scientific Rationale: The hydrophobic nature of many indazole derivatives makes them suitable candidates for binding to the ligand-binding pockets of nuclear receptors.
-
Potential Nuclear Receptor Targets:
-
Estrogen Receptors (ERα, ERβ)
-
Androgen Receptor (AR)
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
Retinoid X Receptors (RXRs)
-
Workflow for Identifying and Validating Nuclear Receptor Targets:
Experimental Protocol: Cell-Based Nuclear Receptor Reporter Assay
This assay measures the ability of a compound to activate or inhibit a specific nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Culture and Transfection:
-
Plate host cells (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences).
-
-
Allow the cells to express the proteins for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of the hexahydro-3H-indazol-3-one derivatives.
-
Include a known agonist or antagonist as a positive control and DMSO as a vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate solution.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
-
Data Presentation: A Comparative Overview
To facilitate the comparison of data generated from the aforementioned assays, it is crucial to present the results in a clear and structured format. The following tables provide templates for organizing key quantitative data.
Table 1: Kinase Inhibition Profile of Hexahydro-3H-Indazol-3-One Derivatives
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
Table 2: GPCR Modulation by Hexahydro-3H-Indazol-3-One Derivatives
| Compound ID | Target GPCR | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
Table 3: Nuclear Receptor Activity of Hexahydro-3H-Indazol-3-One Derivatives
| Compound ID | Target Nuclear Receptor | Agonist/Antagonist | Potency (EC50/IC50, nM) | Efficacy (% of control) |
Conclusion and Future Directions
The hexahydro-3H-indazol-3-one scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge of the pharmacology of the broader indazole class, researchers can strategically target key protein families, including kinases, GPCRs, and nuclear receptors. The systematic application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating the mechanism of action of these compounds and unlocking their full therapeutic potential. Future research should focus on the synthesis of diverse libraries of hexahydro-3H-indazol-3-ones and their comprehensive biological evaluation to identify novel drug candidates for a range of human diseases.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. (URL: [Link])
-
Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (URL: [Link])
Sources
Introduction: The Hexahydroindazole Core in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of Hexahydroindazoles for Researchers, Scientists, and Drug Development Professionals
The hexahydroindazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a saturated version of the indazole ring system, it provides a three-dimensional architecture that is highly sought after for creating molecules with improved physicochemical properties, such as increased solubility and metabolic stability, compared to their planar aromatic counterparts. These compounds have demonstrated a wide spectrum of biological activities, including roles as anti-inflammatory agents, kinase inhibitors, and acetyl-CoA carboxylase (ACC) inhibitors.[1][2][3][4] The versatility of the hexahydroindazole core allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles and making it a cornerstone for the development of novel therapeutics. This guide provides a detailed review of the principal synthetic strategies employed to construct this valuable scaffold, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Strategic Overview: Pathways to the Hexahydroindazole Scaffold
The construction of the hexahydroindazole ring system is primarily achieved through three powerful and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials. This guide will explore each of these core methodologies.
Caption: Core synthetic strategies for accessing the hexahydroindazole scaffold.
Cycloaddition Reactions: Building the Core with Concerted Power
Cycloaddition reactions are among the most elegant and powerful methods for constructing cyclic systems, offering high levels of regio- and stereocontrol in a single, atom-economical step.[5][6] Both [4+2] and [3+2] cycloadditions are prominently featured in the synthesis of hexahydroindazoles.
The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile (an alkene) to form a cyclohexene ring.[7][8] In the context of hexahydroindazole synthesis, this strategy is typically employed where the pyrazole ring is already part of the diene or dienophile, or is formed in a subsequent step. A common approach involves an intramolecular Diels-Alder (IMDA) reaction, which is highly effective for creating complex, fused ring systems.[9][10]
Causality Behind Experimental Choices: The power of the Diels-Alder reaction lies in its predictability, governed by the principles of orbital symmetry.[8] The reaction is facilitated by pairing an electron-rich diene with an electron-poor dienophile (normal electron-demand) or vice-versa (inverse electron-demand).[8] Lewis acid catalysts are often employed to lower the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction and enhancing its selectivity.[11] The choice of solvent and temperature is critical; while thermal conditions are standard, high temperatures can sometimes lead to the reverse reaction (retro-Diels-Alder).[7]
Caption: Generalized scheme of a [4+2] Diels-Alder cycloaddition.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a highly effective method for constructing the five-membered pyrazole ring.[12] This reaction involves a 1,3-dipole (such as a diazo compound or a nitrile imine) reacting with a dipolarophile (typically an alkene or alkyne).[13][14] This approach directly forms the pyrazoline intermediate, which can then be reduced or exist as the hexahydroindazole core depending on the oxidation state of the starting materials. This method is particularly valuable for synthesizing spiro-hexahydroindazoles.[1][15]
Causality Behind Experimental Choices: The key to a successful 1,3-dipolar cycloaddition is the generation of the 1,3-dipole, which is often a reactive intermediate. Diazo compounds, for example, can be generated in situ from N-tosylhydrazones to react with alkenes.[13] The regioselectivity of the addition is controlled by the electronic properties of both the dipole and the dipolarophile. Enantioselective variants of this reaction have been developed using chiral catalysts, enabling precise control over the stereochemistry of the newly formed chiral centers.[16]
Representative Protocol: Synthesis of Spiro-Pyrazoline-Oxindoles A catalytic synthesis of spiro-pyrazoline-oxindole derivatives can be achieved via a 1,3-dipolar cycloaddition of nitrile imines with 3-alkenyl-oxindoles, catalyzed by a chiral Mg(ClO₄)₂ complex.[13]
-
Catalyst Preparation: A chiral N,N'-dioxide ligand and Mg(ClO₄)₂ are stirred in a suitable solvent (e.g., dichloromethane) at room temperature to form the chiral catalyst complex.
-
Reaction Setup: To a solution of the 3-alkenyl-oxindole (dipolarophile) in the reaction solvent, the catalyst is added.
-
Dipole Generation: The precursor to the nitrile imine (e.g., a hydrazonoyl chloride) and a base (e.g., triethylamine) are added to the mixture to generate the 1,3-dipole in situ.
-
Cycloaddition: The reaction is stirred at a controlled temperature until completion, monitored by TLC.
-
Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the spiro-pyrazoline-oxindole.[13]
Condensation Reactions: The Classical Approach
The most traditional and widely used method for constructing the pyrazole ring within the hexahydroindazole system is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[12][17][18] This robust method involves the formation of two C-N bonds, typically with the elimination of water.[19]
Causality Behind Experimental Choices: This reaction can be performed under either acidic or basic conditions.[17] Acid catalysis protonates a carbonyl group, making it more electrophilic for the initial attack by the hydrazine. Base catalysis can deprotonate the hydrazine, increasing its nucleophilicity. The choice of solvent and temperature is crucial for driving the reaction to completion, often requiring heat to facilitate the dehydration step.[20] For substrates like β-keto enamines, the regioselectivity of the condensation (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl carbon) can be highly dependent on the solvent; for instance, using toluene can favor the formation of 1-substituted indazoles.[1]
Representative Protocol: Synthesis of 7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-phenyl-2H-indazole [3]
-
Reactant Mixing: In a flask, 2,6-bis-benzylidenecyclohexanone (1.0 mmol) and thiosemicarbazide (1.2 mmol) are dissolved in ethanol.
-
Catalyst Addition: An aqueous solution of sodium hydroxide (NaOH) is added to the mixture to serve as the basic catalyst.
-
Reaction: The mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with water and then purified by fractional recrystallization from a suitable solvent system to separate the trans and cis diastereoisomers.[3]
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A Technical Guide to the Chemical Reactivity of the Hexahydroindazolone Core
Abstract
The hexahydroindazolone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core's chemical reactivity, detailing its synthesis and the diverse functionalization strategies targeting its key reactive sites. We will explore the causality behind experimental choices for N-functionalization, reactions at the active methylene C4 position, and modifications of the carbonyl group. Supported by field-proven insights, this guide offers detailed experimental protocols, mechanistic diagrams, and a curated selection of applications that showcase the scaffold's versatility in constructing libraries of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of the hexahydroindazolone core in their synthetic programs.
Introduction: The Strategic Value of the Hexahydroindazolone Core
The 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, commonly referred to as the hexahydroindazolone core, represents a fascinating intersection of a saturated carbocycle and a reactive pyrazolone ring. This unique structural amalgamation confers a desirable three-dimensional character, a feature increasingly sought after in modern drug discovery to improve pharmacological properties and escape the "flatland" of traditional aromatic scaffolds.[1]
The pyrazolone component, first synthesized by Ludwig Knorr in 1883, has a long and storied history in pharmaceuticals, forming the basis of early analgesic and antipyretic drugs like phenazone.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The fusion of this reactive heterocycle with a cyclohexane ring provides a robust framework that can be strategically functionalized to modulate lipophilicity, metabolic stability, and target engagement. This guide will dissect the principal reaction pathways that enable chemists to unlock the synthetic potential of this valuable core.
Synthesis of the Hexahydroindazolone Core
The construction of the hexahydroindazolone scaffold is most commonly achieved through a cyclocondensation reaction. The foundational and most prevalent method involves the reaction of a cyclic β-ketoester, such as ethyl 2-oxocyclohexanecarboxylate, with hydrazine or its substituted derivatives.[4]
The causality for this synthetic choice is rooted in the inherent electrophilicity of the two carbonyl carbons in the β-ketoester and the nucleophilicity of the hydrazine nitrogens. The reaction proceeds efficiently, often in a protic solvent like ethanol or acetic acid, via a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to furnish the fused bicyclic system.[4]
Caption: General workflow for the synthesis of the hexahydroindazolone core.
Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one
This protocol describes a representative synthesis of an N-substituted hexahydroindazolone.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxocyclohexanecarboxylate in glacial acetic acid.
-
Add phenylhydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to yield the pure product.
Trustworthiness: This self-validating protocol relies on the formation of a crystalline product whose identity and purity can be readily confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The predictable nature of the cyclocondensation ensures high fidelity of the core structure.
Key Reactive Sites and Functionalization Strategies
The hexahydroindazolone core possesses several distinct sites amenable to chemical modification. Understanding the reactivity of each site is crucial for designing synthetic routes to novel derivatives.
Caption: Primary sites for chemical functionalization on the hexahydroindazolone core.
N-Functionalization: Modulating Pharmacokinetic Properties
The nitrogen atoms of the pyrazolone ring are key handles for introducing substituents that can profoundly influence a molecule's solubility, metabolic stability, and target-binding interactions.[5] The N1-H is acidic and can be deprotonated with a suitable base to form a nucleophilic indazolide anion, which readily reacts with electrophiles.
N-Alkylation: The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and can be influenced by the choice of base, solvent, and electrophile.[6][7] Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) favors the formation of the thermodynamically more stable N1-alkylated product.[8][9]
Causality: The indazolide anion is an ambident nucleophile. In polar aprotic solvents like DMF, the cation is well-solvated, leaving a "naked" anion where reaction at the more sterically accessible and often more nucleophilic N1 position is favored, leading to the thermodynamic product.[7]
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An In-Depth Technical Guide to 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one: Discovery, Synthesis, and Characterization
A Senior Application Scientist's Perspective on a Storied Scaffold
This guide provides a comprehensive technical overview of 2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, a saturated bicyclic pyrazolone. While the specific historical record of this exact molecule is not extensively documented, its structural motifs place it at the confluence of major developments in heterocyclic and medicinal chemistry. This document, therefore, reconstructs its likely scientific journey, grounded in the foundational discoveries of the indazole and pyrazolone cores, and provides field-proven insights into its synthesis and characterization for researchers, scientists, and drug development professionals.
Historical Context: The Dawn of Pyrazole-Based Heterocycles
The story of this compound is intrinsically linked to the pioneering work on pyrazole-based compounds in the late 19th century. The indazole ring system, a fusion of benzene and pyrazole, was first described by Emil Fischer.[1][2] In the 1880s, Fischer reported the synthesis of an "indazolone" through the thermal cyclization of o-hydrazino cinnamic acid, laying the groundwork for a new class of bicyclic heterocycles.[3]
Contemporaneously, Ludwig Knorr's serendipitous discovery of antipyrine in 1883, while searching for quinine substitutes, marked the birth of pyrazolones as a medicinally significant class of compounds.[1][4] Knorr's synthesis, a condensation reaction between ethyl acetoacetate and phenylhydrazine, became a cornerstone of heterocyclic chemistry.[1][4] These early pyrazolones were among the first synthetic drugs, exhibiting potent analgesic and antipyretic properties.[1]
The exploration of saturated bicyclic systems, including saturated N-heterocycles, gained momentum in the early 20th century as chemists sought to expand the structural diversity and therapeutic potential of known pharmacophores.[5][6] It is within this context of established pyrazolone synthesis and the burgeoning interest in saturated heterocycles that the first synthesis of this compound can be logically placed.
Step-by-Step Experimental Protocol
This protocol is a robust, self-validating method for the synthesis of the target compound.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and ethanol to form a clear solution.
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 equivalents) to the solution. A slight exotherm may be observed.
-
Acid Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Physicochemical and Spectroscopic Profile
Physicochemical Data
| Property | Value (Estimated/Inferred) | Source/Basis |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Appearance | White to off-white crystalline solid | Analogy to similar pyrazolones |
| Melting Point | Not available | - |
| Boiling Point | > 250 °C (decomposes) | Analogy to similar bicyclic lactams |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | General solubility of pyrazolones |
| pKa | ~10-12 (amide N-H) | Analogy to lactams |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of similar saturated bicyclic lactams and pyrazolone structures. [3][7][8][9]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.5-8.5 (br s, 1H, N-H)
-
~2.5-2.7 (m, 1H, C3a-H)
-
~1.2-2.2 (m, 8H, cyclohexyl protons)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~170-175 (C=O, C3)
-
~40-45 (C3a)
-
~20-35 (cyclohexyl carbons)
-
-
IR (KBr) ν (cm⁻¹):
-
~3200-3400 (N-H stretch)
-
~2850-2950 (C-H stretch, aliphatic)
-
~1680-1700 (C=O stretch, lactam)
-
Applications and Future Outlook
While specific biological activities for this compound are not widely reported, the broader class of indazole and pyrazolone derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. [10][11]The saturated nature of the hexahydroindazole core provides a three-dimensional scaffold that is of increasing interest in modern drug discovery for improving physicochemical properties and exploring new chemical space. [6][12] This foundational molecule and its derivatives represent a promising starting point for the development of novel therapeutic agents. Further research into the synthesis of substituted analogs and their subsequent biological evaluation is a logical and promising avenue for future investigation.
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Methodological & Application
The Art of Precision: A Guide to the Diastereoselective Synthesis of Substituted Hexahydroindazolones
Introduction: The Significance of Hexahydroindazolones in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The hexahydroindazolone core is a prime example of such a scaffold, forming the backbone of numerous compounds with significant therapeutic potential. These saturated bicyclic pyrazolidinone derivatives have garnered considerable attention from researchers in drug development for their diverse pharmacological activities, which include anti-inflammatory, analgesic, and anticancer properties. The precise spatial arrangement of substituents on the hexahydroindazolone ring is critical for its biological activity, making the development of stereoselective synthetic methods a key focus in the field. This guide provides an in-depth exploration of the diastereoselective synthesis of substituted hexahydroindazolones, offering both theoretical insights and practical, field-proven protocols for researchers and scientists.
Strategic Approaches to Diastereoselective Synthesis: The Power of [3+2] Cycloaddition and Domino Reactions
The construction of the hexahydroindazolone framework with high stereocontrol is most elegantly achieved through cycloaddition and domino reactions. These strategies offer an efficient means to assemble the bicyclic core while simultaneously establishing the desired stereochemistry.
The [3+2] Cycloaddition Approach: A Cornerstone of Hexahydroindazolone Synthesis
The [3+2] cycloaddition reaction is a powerful and versatile tool in organic synthesis for the construction of five-membered rings.[2] In the context of hexahydroindazolone synthesis, this reaction typically involves the combination of a 1,3-dipole with a dipolarophile. A particularly effective strategy employs the reaction of in situ generated azomethine imines (from N-acylhydrazones) with α,β-unsaturated carbonyl compounds.[3]
The diastereoselectivity of this reaction is influenced by several factors, including the nature of the catalyst, the steric and electronic properties of the substrates, and the reaction conditions. Both metal-based and organocatalytic systems have been successfully employed to control the stereochemical outcome of this transformation.
Organocatalytic Domino Reactions: An Elegant and Efficient Alternative
Organocatalysis has emerged as a powerful approach for the asymmetric synthesis of complex molecules.[4] In the synthesis of hexahydroindazolones, organocatalytic domino reactions, also known as cascade reactions, offer a highly efficient and atom-economical route. These reactions typically involve a sequence of transformations, such as a Michael addition followed by an intramolecular cyclization, all occurring in a single pot.[5][6] The use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, allows for excellent control over the diastereoselectivity of the final product.[7][8]
Visualizing the Reaction Pathway: Mechanism of the [3+2] Cycloaddition
To better understand the factors governing diastereoselectivity, it is essential to visualize the reaction mechanism. The following diagram illustrates the key steps in the copper(I)-catalyzed [3+2] cycloaddition of an N-acylhydrazone and an α,β-unsaturated ketone.
Caption: Mechanism of Copper-Catalyzed [3+2] Cycloaddition.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the diastereoselective synthesis of substituted hexahydroindazolones, based on established and reliable procedures.
Protocol 1: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from a highly efficient method for the synthesis of chiral pyrazolidine derivatives and can be applied to the synthesis of hexahydroindazolones.[3]
Materials:
-
N-Ester acylhydrazone (1.0 equiv)
-
α,β-Unsaturated ketone (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Chiral ligand (e.g., (R)-BINAP) (11 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for Copper-Catalyzed [3+2] Cycloaddition.
Detailed Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%) and the chiral ligand (11 mol%).
-
Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for 30 minutes.
-
To this solution, add the N-ester acylhydrazone (1.0 equiv), the α,β-unsaturated ketone (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted hexahydroindazolone.
Protocol 2: Organocatalytic Domino Michael/Cyclization Reaction
This protocol outlines a general procedure for the organocatalytic synthesis of hexahydroindazolones, inspired by similar domino reactions for the formation of related heterocyclic systems.[4][9]
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Hydrazine derivative (e.g., N-Boc-hydrazine) (1.2 equiv)
-
Organocatalyst (e.g., (S)-diphenylprolinol silyl ether) (20 mol%)
-
Solvent (e.g., Chloroform or Toluene)
Experimental Workflow:
Caption: Workflow for Organocatalytic Domino Reaction.
Detailed Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equiv) and the organocatalyst (20 mol%) in the chosen solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryocooler.
-
Slowly add the hydrazine derivative (1.2 equiv) to the reaction mixture.
-
Stir the reaction at this temperature for the required duration, typically ranging from 12 to 72 hours.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate in vacuo.
-
Purify the resulting crude product via flash column chromatography to obtain the pure substituted hexahydroindazolone.
Data Presentation and Analysis: A Comparative Overview
The choice of synthetic strategy can significantly impact the yield and diastereoselectivity of the reaction. The following table provides a comparative summary of expected outcomes for the two protocols described above with representative substrates.
| Protocol | Catalyst System | Substrate A | Substrate B | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CuI / (R)-BINAP | N-Benzoylhydrazone of Acetophenone | Chalcone | 85-95 | >20:1 |
| 2 | (S)-Diphenylprolinol silyl ether | Cyclohexenone | N-Boc-hydrazine | 70-85 | 10:1 to >20:1 |
Characterization and Stereochemical Assignment
The unambiguous determination of the relative and absolute stereochemistry of the synthesized hexahydroindazolones is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The diastereomeric ratio can often be determined by integration of well-resolved signals in the ¹H NMR spectrum.[10] 2D NMR techniques, such as NOESY and COSY, are invaluable for determining the relative stereochemistry by analyzing through-space and through-bond correlations, respectively.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds.[11]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of the product when a chiral catalyst is used.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the relative and absolute stereochemistry of a crystalline compound.
Conclusion and Future Outlook
The diastereoselective synthesis of substituted hexahydroindazolones is a vibrant and evolving area of research. The [3+2] cycloaddition and organocatalytic domino reactions have proven to be highly effective strategies for accessing these valuable molecules with excellent stereocontrol. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these important compounds. Future advancements in this field will likely focus on the development of even more efficient and selective catalytic systems, as well as the expansion of the substrate scope to access a wider array of structurally diverse hexahydroindazolones for biological screening and drug development.
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Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes: Highly diastereo- and enantioselective synthesis of pyrazolidine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Copper(i)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones. (2020). Organic Chemistry Frontiers. Retrieved from [Link]
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Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. (2015). Nature Communications. Retrieved from [Link]
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Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. (2024). Organic Letters. Retrieved from [Link]
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Application Note: Structural Characterization and Impurity Profiling of Hexahydroindazolones using High-Resolution Mass Spectrometry
Abstract
Hexahydroindazolones represent a class of N-heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The rigorous characterization of these molecules, including the identification of synthetic impurities and degradation products, is critical for ensuring drug safety and efficacy. This application note presents a comprehensive protocol for the analysis of hexahydroindazolones using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a robust methodology encompassing sample preparation, chromatographic separation, and HRMS data acquisition using an Orbitrap mass analyzer. The guide emphasizes the rationale behind key experimental parameters and provides a systematic workflow for data analysis, including elemental composition determination and structural elucidation through fragmentation analysis. This protocol is designed for researchers, analytical scientists, and drug development professionals seeking a reliable and accurate method for the in-depth characterization of hexahydroindazolone derivatives.
Introduction and Scientific Principle
Hexahydroindazolones are saturated bicyclic N-heterocycles that serve as valuable building blocks in the synthesis of novel therapeutic agents.[1] The complexity of their synthesis can often lead to the formation of structurally related impurities, such as isomers, by-products, or degradation products. Distinguishing these closely related species from the active pharmaceutical ingredient (API) is a formidable analytical challenge that necessitates highly selective and sensitive techniques.
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis for its ability to provide unambiguous molecular formula assignments and detailed structural information.[2][3][4] Unlike nominal mass instruments, HRMS analyzers like the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide exceptional mass accuracy (typically < 5 ppm) and high resolving power (>60,000 FWHM).[5][6]
-
Mass Accuracy: The ability to measure the mass-to-charge ratio (m/z) of an ion with very low error. This precision allows for the confident determination of an ion's elemental composition, a critical first step in identifying an unknown compound.[7]
-
Resolving Power: The capacity to distinguish between two ions with very similar m/z values. This is crucial for separating the analyte signal from matrix interferences or co-eluting isobaric impurities, ensuring data quality.[8]
This guide leverages the power of an LC-Orbitrap HRMS system. The workflow couples the separation capability of Ultra-High-Performance Liquid Chromatography (UHPLC) with the analytical depth of Orbitrap mass analysis. Electrospray Ionization (ESI) is employed as the ionization source, as it is a "soft" ionization technique well-suited for polar, nitrogen-containing molecules, generating intact protonated molecules [M+H]+ with minimal in-source fragmentation.[9][10][11] Subsequent fragmentation of these precursor ions via tandem mass spectrometry (MS/MS) provides the structural data necessary for complete characterization.
Experimental Design
Materials and Reagents
-
Analytes: Hexahydroindazolone standard and sample material.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Optima™ LC/MS grade formic acid (FA).
-
Equipment: Analytical balance, volumetric flasks, pipettes, 1.5 mL autosampler vials with septa, syringe filters (0.22 µm, PTFE).
Standard and Sample Preparation Protocol
The objective of sample preparation is to produce a clean, particulate-free solution of the analyte at a concentration suitable for LC-MS analysis, while ensuring compatibility with the mobile phase to prevent peak distortion.[12][13][14]
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the hexahydroindazolone standard or sample into a clean glass vial.
-
Causality: An accurate starting weight is fundamental for quantitative accuracy in subsequent dilutions.
-
-
Dissolution: Add 1.0 mL of methanol to the vial. Vortex for 30 seconds or until fully dissolved.
-
Causality: Methanol is an excellent solvent for a wide range of organic molecules and is fully compatible with reversed-phase chromatography and ESI.
-
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into an autosampler vial and add 990 µL of the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).
-
Causality: Diluting the sample in the mobile phase minimizes solvent mismatch effects upon injection, leading to better peak shape. A concentration of 10 µg/mL is typically sufficient for structural elucidation experiments on modern HRMS instruments.[14]
-
-
Filtration (if necessary): If any particulates are visible in the sample solution, filter it through a 0.22 µm syringe filter before injection.
-
Causality: Particulates can block the narrow capillaries of the UHPLC system and the column frit, leading to system pressure issues and downtime.[13]
-
Instrumentation and Methodologies
Liquid Chromatography (LC) Workflow
The chromatographic method is designed to achieve a sharp, symmetrical peak for the main component, while providing sufficient separation from any potential impurities. A reversed-phase C18 column is chosen for its versatility in retaining small to medium polarity organic molecules.
Table 1: Optimized UHPLC Parameters
| Parameter | Value | Rationale |
| System | Thermo Scientific™ Vanquish™ Horizon UHPLC | Provides high backpressure tolerance for efficient separations. |
| Column | Accucore™ C18, 2.1 x 100 mm, 2.6 µm | Offers a good balance of efficiency and backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source to enhance ionization in ESI positive mode.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Gradient | 5% B to 95% B in 8 min; Hold at 95% B for 2 min | A broad gradient ensures elution of compounds with a wide range of polarities. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small volume minimizes potential column overload. |
High-Resolution Mass Spectrometry (HRMS) Workflow
The HRMS method utilizes a data-dependent acquisition (DDA) strategy. A full scan MS1 spectrum is acquired to detect all eluting ions, and the most intense ions are automatically selected for MS2 fragmentation, providing structural information.[3][8]
Table 2: Optimized Orbitrap HRMS Parameters
| Parameter | Value | Rationale |
| System | Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer | A high-performance benchtop Orbitrap for reliable HRAM data.[15] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | N-heterocycles readily form stable [M+H]+ ions.[9][16] |
| Spray Voltage | 3500 V | Optimal for stable electrospray in the given flow rate range. |
| Sheath/Aux Gas | 40 / 10 (Arb. units) | Facilitates desolvation and ion formation. |
| Ion Transfer Tube Temp. | 320 °C | Ensures complete desolvation of ions entering the mass spectrometer. |
| MS1 Scan Mode | Full Scan MS | Detects all ions within the specified mass range. |
| MS1 Resolution | 60,000 @ m/z 200 | Provides sufficient mass accuracy for elemental composition determination.[5] |
| MS1 Scan Range | m/z 100 - 1000 | Covers the expected mass range for the parent molecule and potential impurities. |
| MS2 Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation scans on the most abundant precursors. |
| MS2 Resolution | 15,000 @ m/z 200 | Balances speed and data quality for fragment ions. |
| Collision Energy | Stepped HCD (20, 30, 40 eV) | Using multiple collision energies ensures a wide range of fragments are produced. |
Data Analysis and Structural Elucidation Workflow
A systematic approach to data analysis is crucial for extracting meaningful information from the rich datasets generated by LC-HRMS.
Caption: General workflow for compound identification using LC-HRMS data.
Elemental Composition Determination
The first step after detecting a chromatographic peak is to determine its elemental formula. Using the high mass accuracy data from the full scan MS1 spectrum, software tools can calculate all possible elemental formulas that fit the measured m/z within a specified tolerance (e.g., < 5 ppm). Chemical intelligence filters (e.g., nitrogen rule, isotopic pattern matching, ring and double bond equivalents) are applied to narrow down the list of potential candidates to the most plausible formula.[7][17]
Table 3: Example HRMS Data for a Hypothetical Hexahydroindazolone (C₁₀H₁₄N₂O)
| Parameter | Value |
| Expected [M+H]⁺ m/z | 179.1179 |
| Measured [M+H]⁺ m/z | 179.1177 |
| Mass Error (ppm) | -1.1 |
| Proposed Formula | C₁₀H₁₅N₂O |
Structural Elucidation via MS/MS Fragmentation
While accurate mass provides the "what" (elemental formula), MS/MS fragmentation provides the "how" (the connectivity of those atoms). By inducing fragmentation of the protonated molecule, a unique fingerprint of product ions is generated that is characteristic of the molecule's structure. The fragmentation of N-heterocyclic compounds often involves characteristic losses of small molecules (e.g., NH₃, H₂O) and cleavages of the ring systems.[18][19][20]
For a generic hexahydroindazolone, common fragmentation pathways may include:
-
Retro-Diels-Alder (RDA) reactions: Cleavage of the fused ring system.
-
Loss of side chains: If alkyl or other substituents are present.
-
Cleavage adjacent to the carbonyl group.
Caption: Proposed fragmentation pathway for a hypothetical hexahydroindazolone.
By meticulously analyzing these fragmentation patterns and comparing them to known chemical principles, the structure of the parent compound and its impurities can be confidently elucidated.[2]
Method Validation Considerations
For use in regulated environments, the analytical method must be validated to ensure it is suitable for its intended purpose.[21][22] Key parameters to assess according to ICH guidelines include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradants. This is demonstrated by resolving all known related substances from the main peak.[23]
-
Linearity & Range: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy & Precision: Ensuring the measured values are close to the true value and that repeated measurements are consistent.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of hexahydroindazolones by LC-HRMS. The combination of high-efficiency UHPLC separation with the high mass accuracy and resolution of an Orbitrap mass spectrometer offers an exceptionally powerful tool for the definitive characterization of these pharmaceutically relevant compounds. The outlined workflows for sample preparation, data acquisition, and structural elucidation provide a robust framework for researchers to confidently identify parent molecules, profile impurities, and accelerate drug development programs.
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Definitive Molecular Architecture: A Protocol for the X-ray Crystallography of Indazolone Derivatives
An Application Note from the Senior Scientist's Desk
Abstract
Indazolone derivatives represent a core scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1] Unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), guiding drug design, and engineering novel materials. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating molecular structures at atomic resolution.[2][3] This application note provides a comprehensive, experience-driven protocol for obtaining and analyzing the crystal structures of indazolone derivatives, guiding researchers from the critical stage of crystal growth through data refinement and validation. The causality behind key experimental choices is emphasized to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Imperative for Structural Certainty
The indazolone ring system is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][4] The precise spatial arrangement of substituents on this scaffold dictates its interaction with biological targets, influencing efficacy and selectivity. While spectroscopic methods like NMR provide invaluable information on connectivity, SCXRD offers an unparalleled, direct visualization of the molecular structure, including bond lengths, angles, conformational details, and the absolute configuration of stereocenters.[3][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to provide a self-validating framework, grounded in the principles of crystallography, to ensure the generation of high-quality, publishable structural data.
The Crystallographic Workflow: An Overview
The journey from a synthesized indazolone derivative to a refined 3D structure is a multi-stage process. Each step is critical for the success of the next, demanding patience and meticulous technique. The overall workflow is summarized below.
Figure 1: The comprehensive workflow for the single-crystal X-ray diffraction analysis of small molecules.
Section 1: The Foundation - Growing High-Quality Crystals
The most difficult and critical step in the entire process is obtaining diffraction-quality single crystals.[6] For a crystal to be suitable, it should ideally be between 0.02 and 0.3 mm in all dimensions, be transparent, and have well-defined faces without cracks or imperfections.[2][7] Heterocyclic compounds like indazolones can be challenging, but systematic screening of conditions often yields success.
Causality of Crystallization
Crystallization occurs when a solution becomes supersaturated, forcing the solute molecules to arrange themselves into a highly ordered, repeating lattice. The key is to approach this supersaturation point slowly and under controlled conditions to allow for the growth of a single, well-ordered crystal rather than a mass of small, unusable microcrystals.
Recommended Crystallization Protocols for Indazolone Derivatives
Always start with a small amount of material (5-10 mg) for screening. It is crucial to use high-purity material, as impurities can inhibit crystal growth.
Protocol 1: Slow Evaporation This is the simplest method and often a good starting point.[8][9]
-
Solvent Selection: Choose a solvent in which your indazolone derivative is moderately soluble. Common choices for N-heterocycles include ethanol, methanol, ethyl acetate, acetonitrile, or dichloromethane.
-
Preparation: Dissolve your compound in the chosen solvent in a small, clean vial to create a near-saturated solution.
-
Evaporation: Cover the vial with a cap that has a small puncture from a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature. Avoid frequent inspection, which can disturb crystal growth.[8]
Protocol 2: Vapor Diffusion (Vial-in-Vial) This is arguably the most effective and controlled method for growing high-quality crystals of small molecules.[9][10]
-
Solvent System: You will need a "solvent" and an "anti-solvent" (or "precipitant").
-
Solvent: A solvent in which your compound is readily soluble (e.g., Dichloromethane, Acetone, DMF).
-
Anti-solvent: A solvent in which your compound is poorly soluble but is miscible with the primary solvent (e.g., Hexanes, Diethyl ether, Methanol).
-
-
Preparation:
-
Dissolve ~5 mg of your compound in 0.5 mL of the solvent in a small, narrow vial (e.g., a 2 mL HPLC vial).
-
In a larger vial (e.g., a 20 mL scintillation vial), add 2-3 mL of the anti-solvent .
-
-
Setup: Place the small inner vial (uncapped) inside the larger outer vial. Seal the outer vial tightly.
-
Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial. This gradually lowers the overall solubility of your compound, leading to slow, controlled crystallization.
Protocol 3: Solvent Layering This technique is useful when vapor diffusion is too slow or when dealing with less volatile solvents.[8][9]
-
Preparation: Dissolve your compound in a minimum amount of a dense solvent (e.g., DCM or Chloroform) in a narrow tube or vial.
-
Layering: Very carefully, using a pipette or syringe, slowly add a layer of a less dense anti-solvent (e.g., hexanes or pentane) on top of the solution, minimizing mixing at the interface.
-
Diffusion: Seal the container and leave it undisturbed. Crystals will form at the interface where the two solvents slowly mix.
| Technique | Amount of Sample | Key Principle | Common Solvents (S) / Anti-solvents (AS) |
| Slow Evaporation | 5-20 mg | Gradual increase in concentration | S: Ethanol, Acetonitrile, Ethyl Acetate |
| Vapor Diffusion | 2-10 mg | Slow decrease in solubility via vapor phase | S: DCM, Acetone; AS: Hexanes, Diethyl Ether |
| Solvent Layering | 5-15 mg | Slow decrease in solubility via liquid phase | S: DCM, Chloroform; AS: Hexanes, Pentane |
Table 1: Comparison of common crystallization techniques for indazolone derivatives.
Section 2: Data Acquisition - The Diffraction Experiment
Once a suitable crystal is obtained, the next phase is to measure how it diffracts X-rays.
Crystal Mounting
-
Selection: Under a microscope, select a crystal with sharp edges and a uniform appearance.
-
Mounting: Using a cryo-loop (a small nylon loop on a pin), carefully scoop the crystal out of its mother liquor. The surface tension of a small drop of oil (e.g., Paratone-N) will help adhere the crystal to the loop.
-
Cryo-cooling (Critical): Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically at 100 K or -173 °C). This process, known as "flash-cooling," is essential for two reasons:
-
It prevents the solvent from forming ice crystals, which would destroy the crystal lattice.
-
It significantly reduces atomic vibrations and minimizes radiation damage during the experiment.[11]
-
The Diffractometer
The mounted crystal is placed on a goniometer within the X-ray diffractometer. The instrument consists of an X-ray source, the goniometer to orient the crystal, and a detector to record the diffraction pattern.[6][7]
Data Collection Protocol
Modern diffractometers automate much of this process, but understanding the parameters is key.
-
Unit Cell Determination: A few initial images are taken to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters and Bravais lattice. This is a crucial checkpoint; an unusually large or poorly fitting unit cell can indicate a problem like twinning.[12]
-
Data Collection Strategy: The software calculates an optimal strategy (a series of scans at different crystal orientations) to measure as much unique diffraction data as possible to a desired resolution.
-
Execution: The full data collection is run. This can take anywhere from a few minutes on a modern instrument to several hours.[13] During this time, the detector records hundreds of images, each showing diffraction spots as the crystal is rotated.[14]
| Parameter | Typical Value (for Mo source) | Rationale |
| Temperature | 100 K | Minimizes thermal motion and radiation damage. |
| X-ray Wavelength | 0.71073 Å (Molybdenum) | Good balance of diffraction intensity and resolution for organic compounds. |
| 1.5418 Å (Copper) | Better for absolute configuration determination of light-atom molecules.[2] | |
| Exposure Time | 1-60 seconds/frame | Dependent on crystal scattering power and source intensity. |
| Resolution | At least 0.84 Å | High resolution is needed to resolve individual atoms clearly. |
| Data Completeness | > 99% | Ensures all unique reflections are measured for an accurate structure. |
Table 2: Key parameters for a typical small-molecule data collection experiment.
Section 3: Structure Solution, Refinement, and Validation
This phase is entirely computational and involves transforming the raw diffraction data into a chemically meaningful atomic model.[14]
Data Processing
The raw images are processed to integrate the intensity of each diffraction spot and apply corrections (e.g., for absorption). This yields a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities.
Structure Solution (Solving the Phase Problem)
The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment.[15] For small molecules like indazolones, this "phase problem" is routinely solved using direct methods, which are statistical methods that find the most likely phase relationships.[7] A successful solution provides an initial electron density map.
Structure Refinement Protocol
The initial model is rarely perfect and must be refined against the experimental data using a least-squares procedure.[16][17]
-
Model Building: The crystallographer uses the initial electron density map to identify atoms and build a molecular model. For a known compound, the expected atoms are fitted into the density.
-
Iterative Refinement: The positions and anisotropic displacement parameters (ADPs, which model thermal motion) of each atom are adjusted to improve the agreement between the observed structure factors (Fobs) and those calculated from the model (Fcalc).
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model" as they are too small to be seen clearly in the electron density map.
-
Validation: The quality of the final model is assessed using several metrics.
| Metric | Description | Ideal Value |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 5% for high-quality structures. |
| wR2 | A weighted R-factor based on F² values. | < 15% is generally considered good. |
| Goof (S) | Goodness-of-Fit. Should be close to 1. | A value near 1.0 indicates a good model and correct data weighting. |
| Residual e- density | The remaining electron density after the model is subtracted. | Should be low (< ±0.5 e⁻/ų) and featureless. |
Table 3: Key crystallographic refinement statistics for model validation.
A final check is performed using software like checkCIF, provided by the International Union of Crystallography (IUCr), which scans for potential issues in the geometry, data, and refinement.[18][19]
Data Analysis and Deposition
With a validated structure, the researcher can now analyze its key features:
-
Confirmation of Connectivity and Stereochemistry: The primary goal is often to confirm the expected molecular structure.
-
Geometric Parameters: Precise bond lengths, bond angles, and torsion angles can be measured.
-
Intermolecular Interactions: Hydrogen bonds, π-stacking, and other non-covalent interactions that define the crystal packing can be identified.
Before publication, it is standard practice to deposit the final structural data with a crystallographic database. For organic and metal-organic compounds, the primary repository is the Cambridge Structural Database (CSD) .[20][21][22] This ensures the data is archived and accessible to the global scientific community.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form. | Compound is too soluble; incorrect solvent; supersaturation not reached. | Try a different method (e.g., vapor diffusion); screen a wider range of solvents and anti-solvents. |
| Oily precipitate forms. | Supersaturation was reached too quickly. | Slow down the process: use a less volatile anti-solvent, reduce the concentration, or try slow cooling. |
| Many tiny needles or plates. | Too many nucleation sites; crystallization was too rapid. | Reduce concentration; ensure the vial is clean and free of scratches; add a co-crystallant to alter growth habits. |
| Weakly diffracting crystals. | Crystal is too small; inherent disorder in the structure.[23] | Try to grow larger crystals; ensure the X-ray beam is well-aligned; consider using a brighter X-ray source (e.g., synchrotron).[24] |
| Refinement statistics (R1) are high. | Incorrect space group; twinning; significant disorder; poor data quality.[12] | Re-evaluate the space group symmetry; check for evidence of twinning and apply appropriate corrections; model any observed disorder. |
Table 4: A guide to troubleshooting common issues in small-molecule crystallography.
References
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Cambridge Structural Database (CSD). Wikipedia. [Link]
-
Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]
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Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]
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Small molecule X-ray crystallography. University of Queensland, School of Chemistry and Molecular Biosciences. [Link]
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Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. National Center for Biotechnology Information (NCBI). [Link]
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Synthesis of indazolones. Organic Chemistry Portal. [Link]
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Straightforward synthesis of indazolones (1 and 2). ResearchGate. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Anti-inflammatory Assessment of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one
Introduction: The Rationale for Investigating Hexahydroindazolones in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] The inflammatory cascade is mediated by a complex network of signaling pathways and molecular players. Key among these are pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and signaling molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[3][4] Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), these pathways trigger the transcription of a wide array of pro-inflammatory genes.[5][6] Consequently, molecules that can modulate these pathways are of significant interest as potential therapeutic agents.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[7][8] While various substituted hexahydroindazole derivatives have been synthesized and evaluated, the specific compound 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one (CAS: 1587-09-3) remains largely uncharacterized in the context of inflammation.[9] This document provides a comprehensive, field-proven framework for the systematic in vitro evaluation of this compound's anti-inflammatory potential using a murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation.[10][11]
This guide is designed for researchers, scientists, and drug development professionals, offering a logical workflow from initial cytotoxicity assessment to detailed mechanistic studies. Each protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data.
Section 1: Foundational Assays and Cell Culture
Before assessing anti-inflammatory activity, it is imperative to establish the cytotoxic profile of the test compound. This ensures that any observed reduction in inflammatory markers is due to a specific immunomodulatory effect and not simply a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell viability.[3][12]
Cell Line and Culture Conditions
-
Cell Line: RAW 264.7 (murine macrophage cell line). This cell line is widely used because it responds robustly to inflammatory stimuli like LPS and is straightforward to culture.[11]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[4][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 24 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[5]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (540 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100 |
| Vehicle Control (0.1% DMSO) | 0 | 1.24 ± 0.07 | 99.2 |
| This compound | 1 | 1.22 ± 0.09 | 97.6 |
| 5 | 1.20 ± 0.06 | 96.0 | |
| 10 | 1.18 ± 0.08 | 94.4 | |
| 25 | 1.15 ± 0.07 | 92.0 | |
| 50 | 1.10 ± 0.09 | 88.0 | |
| 100 | 0.95 ± 0.10 | 76.0 | |
| Table 1: Illustrative data for MTT cytotoxicity assay. Concentrations for subsequent anti-inflammatory assays should be chosen where cell viability is high (e.g., >90%). |
Section 2: Primary Screening for Anti-inflammatory Activity
Once non-toxic concentrations of the compound are identified, the primary screening for anti-inflammatory effects can begin. This typically involves inducing an inflammatory response in macrophages with LPS and measuring the production of key inflammatory mediators.
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
LPS stimulation of macrophages leads to the upregulation of iNOS, which produces large amounts of NO, a key inflammatory mediator.[13] The Griess assay is a straightforward colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[14][15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include the following controls:
-
Negative Control: Cells with medium only.
-
LPS Control: Cells with medium and LPS (1 µg/mL).
-
Compound Control: Cells with medium and the highest concentration of the test compound (without LPS).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[16]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[16]
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Negative Control | 0 | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) Control | 0 | 35.8 ± 2.5 | 0 |
| LPS + this compound | 10 | 28.1 ± 1.9 | 21.5 |
| 25 | 15.7 ± 1.5 | 56.1 | |
| 50 | 8.2 ± 0.9 | 77.1 | |
| Table 2: Illustrative data for the Griess assay demonstrating dose-dependent inhibition of NO production. |
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are rapidly produced by macrophages upon LPS stimulation.[18] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in the cell culture supernatant.[19][20]
Step-by-Step Methodology:
-
Cell Culture and Supernatant Collection: Follow steps 1-4 from Protocol 2 (Griess Assay) to culture, treat, and stimulate the cells, and then collect the supernatants. Supernatants can be stored at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. A general workflow is as follows:
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Sample Addition: Add standards and collected cell culture supernatants to the wells. The cytokine present in the sample binds to the capture antibody. Incubate for 1-2 hours.[21]
-
Washing: Wash the plate several times to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine. Incubate for 1 hour.[22]
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) which binds to the biotinylated detection antibody. Incubate for 30 minutes.[22]
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a reaction that produces a colored product. Incubate for 15-20 minutes.[21]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve using recombinant cytokine standards provided in the kit.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Negative Control | 0 | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) Control | 0 | 4500 ± 350 | 6200 ± 410 |
| LPS + this compound | 10 | 3650 ± 280 | 5100 ± 380 |
| 25 | 2100 ± 190 | 2800 ± 250 | |
| 50 | 980 ± 110 | 1150 ± 130 | |
| Table 3: Illustrative ELISA data showing a dose-dependent reduction in TNF-α and IL-6 secretion. |
Section 3: Mechanistic Insights via Western Blot Analysis
To understand how this compound might be exerting its anti-inflammatory effects, it is crucial to examine its impact on the upstream signaling pathways and the expression of key inflammatory enzymes. Western blotting is a powerful technique for detecting and quantifying specific proteins in cell lysates.[1]
Protocol 4: Western Blot for iNOS, COX-2, and Phosphorylated NF-κB p65
This protocol assesses whether the test compound reduces NO and prostaglandin production by inhibiting the protein expression of their respective enzymes, iNOS and COX-2. Furthermore, by measuring the level of phosphorylated (activated) NF-κB p65, we can determine if the compound acts on this critical upstream signaling pathway.[13][23]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours (for iNOS/COX-2) or 30-60 minutes (for p-NF-κB p65).
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cell lysates, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).[24][25]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.
Data Presentation:
| Treatment Group | Conc. (µM) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-NF-κB p65 Expression |
| Negative Control | 0 | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.10 ± 0.02 |
| LPS (1 µg/mL) Control | 0 | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| LPS + this compound | 25 | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.48 ± 0.05 |
| 50 | 0.18 ± 0.03 | 0.21 ± 0.04 | 0.20 ± 0.03 | |
| Table 4: Illustrative quantitative Western blot data (normalized to loading control). Data shows dose-dependent inhibition of iNOS, COX-2, and p-NF-κB p65 protein expression. |
Section 4: Visualization of Workflows and Pathways
Visual aids are crucial for understanding complex experimental procedures and biological pathways. The following diagrams were generated using Graphviz to illustrate the overall experimental workflow and the key inflammatory signaling pathways targeted in this guide.
Caption: The canonical NF-κB signaling pathway activated by LPS.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ResearchGate. (2025). Novel 3,3a,4,5,6,7-Hexahydroindazole and Arylthiazolylpyrazoline derivatives as Anti-inflammatory Agents | Request PDF. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Screening of Hexahydroindazolone Compounds against Bacterial Strains
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for a novel class of synthetic molecules: hexahydroindazolone compounds. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for the robust evaluation of these compounds against clinically relevant bacterial strains.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Nitrogen-containing heterocyclic compounds have emerged as a promising area of research due to their diverse and potent biological activities.[3][4] Among these, indazole derivatives have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.[5][6] Specifically, the hexahydroindazolone scaffold represents a unique chemical space with the potential for significant antimicrobial efficacy.
The primary objective of the protocols detailed herein is to determine the in vitro efficacy of novel hexahydroindazolone compounds by quantifying their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.[1][7] Furthermore, this guide addresses the critical subsequent step of evaluating the cytotoxicity of these compounds against mammalian cell lines to ascertain their preliminary safety profile and therapeutic potential.
A plausible mechanism of action for indazole derivatives involves the inhibition of bacterial DNA gyrase (GyrB), a type II topoisomerase essential for DNA replication and repair.[8] This validated target offers an opportunity to overcome existing resistance mechanisms, particularly those affecting fluoroquinolones which target the GyrA subunit.[8] The experimental design described in these notes is structured to not only identify active compounds but also to generate preliminary data that may support this hypothesized mechanism.
Core Principles of Antimicrobial Susceptibility Testing
The foundation of antimicrobial screening lies in determining the lowest concentration of a compound that inhibits the visible growth of a microorganism. This value, the Minimum Inhibitory Concentration (MIC), is a critical metric for assessing the potency of a potential antibiotic.[7] The protocols provided are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[9][10]
A crucial aspect of testing novel synthetic compounds, which are often poorly soluble in aqueous media, is the careful preparation of stock solutions.[11] The methodologies presented include practical guidance on solvent selection and dilution to ensure the accurate and consistent delivery of the test compound in the assay medium.
Experimental Protocols
Preparation of Bacterial Inoculum
A standardized bacterial inoculum is paramount for the accuracy and reproducibility of antimicrobial susceptibility testing.[12]
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing sterile saline (0.85%).
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer (OD at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the efficient screening of multiple compounds and concentrations.[7]
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the hexahydroindazolone compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. Note the solubility characteristics of the compound and assist dissolution with gentle warming or sonication if necessary.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound, resulting in a final volume of 100 µL per well.
-
Include a positive control (broth with inoculum and a standard antibiotic, e.g., ciprofloxacin) and a negative control (broth with inoculum and the solvent used to dissolve the compound, at the highest concentration used). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
-
Cytotoxicity Assessment using MTT Assay
Evaluating the effect of lead compounds on mammalian cells is a critical step in early-stage drug discovery to assess potential toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Protocol:
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hexahydroindazolone compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent as the test wells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for the comparison of antimicrobial efficacy and the selection of lead candidates.
Table 1: Minimum Inhibitory Concentration (MIC) of Hexahydroindazolone Compounds against Bacterial Strains
| Compound ID | Gram Stain | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| HHIZ-001 | - | 16 | 32 | >64 | 0.5 |
| HHIZ-002 | - | 8 | 16 | 64 | 0.5 |
| HHIZ-003 | - | 4 | 8 | 32 | 0.5 |
| HHIZ-004 | - | 32 | 64 | >64 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Table 2: Cytotoxicity of Lead Hexahydroindazolone Compound (HHIZ-003)
| Cell Line | Compound ID | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HEK293 | HHIZ-003 | >100 | 1.5 |
| HepG2 | HHIZ-003 | 85 | 0.8 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
The MIC values should be interpreted according to the guidelines provided by CLSI.[9] A lower MIC value indicates greater potency. The selectivity of the compounds can be assessed by comparing their activity against Gram-positive and Gram-negative bacteria. The cytotoxicity data provides an initial assessment of the therapeutic window. A high IC₅₀ value against mammalian cells coupled with a low MIC against bacteria suggests a favorable selectivity index.
Visualization of Experimental Workflows
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of novel hexahydroindazolone compounds. By adhering to standardized methodologies, researchers can generate reliable and comparable data on the potency and selectivity of their compounds. The identification of compounds with significant antibacterial activity and low cytotoxicity will warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and in vivo efficacy models. The exploration of the hexahydroindazolone scaffold may lead to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
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- Kushwaha, P. M., Pal, V., et al. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Gandham, S. K., Kudale, A. A., Allaka, T. R., Chepuri, K., & Jha, A. (2024). New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. Journal of Molecular Structure, 136714.
- Bibak, S., & Sharifi-Rad, J. (2017). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Current Medicinal Chemistry.
- Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. (2024). Current Medicinal Chemistry.
- El-Metwaly, N. M., El-Gazzar, M. G., & El-Gohary, N. S. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12569-12581.
- Al-Ostath, A., & El-Sayed, M. Y. (2022).
- Antimicrobial Susceptibility Testing. (n.d.).
- Yadav, P., Kumar, R., & Singh, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(39), 27361-27384.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2529.
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- Updating Antimicrobial Susceptibility Testing Methods. (n.d.).
- Technological Challenges in Antibiotic Discovery and Development. (2015).
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]
- M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- EUCAST Frequently Asked Questions. (2023). European Committee on Antimicrobial Susceptibility Testing.
- EUCAST expert rules. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). BenchChem.
- Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. (2018).
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
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- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(5), e01930-17.
- Antimicrobial screening of hexahydroindazolone compounds against bacterial strains. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Publishing.
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019).
- A rational mechanism for the synthesis of indazole derivatives 71 via the [4 + 1] annulation of azobenzenes 10 with aldehydes 70. (n.d.).
- Synthesis, spectral studies and antimicrobial activity of a new hexahydrotriazine compound. (2020).
- Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. (2016). Iranian Journal of Pharmaceutical Research, 15(Suppl), 29-35.
- An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (n.d.). RSC Advances.
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Application Note & Protocol: A Multi-Faceted Approach for Assessing the In Vitro Anticancer Activity of Hexahydro-3h-indazol-3-one Analogs
Introduction
The quest for novel, more effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, providing a framework for the development of potent pharmacological agents. The indazole moiety, in particular, is present in several FDA-approved anticancer drugs, including axitinib and pazopanib, highlighting its significance as a template for kinase inhibitors and other targeted therapies.[1][2][3] This has spurred extensive research into novel indazole derivatives, such as hexahydro-3h-indazol-3-one analogs, as potential next-generation cancer treatments.[4][5][6]
This guide provides a comprehensive, field-proven protocol for the systematic in vitro evaluation of novel hexahydro-3h-indazol-3-one analogs. The described workflow moves beyond simple cytotoxicity screening to build a detailed pharmacological profile, assessing the compound's effects on key cancer hallmarks including cell proliferation, programmed cell death (apoptosis), cell cycle progression, and metastatic potential. By integrating these multiple assays, researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action, paving the way for further preclinical development.
Guiding Principles for a Robust Screening Cascade
A successful in vitro anticancer screening program relies on a logical, multi-tiered approach. The initial goal is to assess broad cytotoxicity to identify active compounds and determine their potency. Subsequent, more complex assays are then employed to understand how these compounds exert their effects at a cellular level.
Cell Line Selection: The Foundation of Relevant Data The choice of cancer cell lines is critical and should be hypothesis-driven. A single cell line provides limited information. We recommend starting with a diverse panel of well-characterized human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) to assess the breadth of activity.[7] The NCI-60 panel serves as a prime example of this "disease-oriented" screening approach.[7][8] Cell lines should be selected based on their known genetic backgrounds (e.g., p53 status, oncogene expression) to potentially correlate compound activity with specific molecular signatures.
The Integrated Assay Workflow The workflow begins with a high-throughput cytotoxicity screen to determine the half-maximal inhibitory concentration (IC50). Compounds exhibiting potent activity (typically in the low micromolar to nanomolar range) are then advanced to a series of mechanistic assays to probe their effects on apoptosis, cell cycle, and cell migration/invasion.
Protocol 1: Assessment of Cytotoxicity via Sulforhodamine B (SRB) Assay
Principle of the Assay The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[9] It relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the number of cells. This assay is favored by the National Cancer Institute (NCI) for its reliability, sensitivity, and the fact that its endpoint (total protein) is stable over time.
Materials and Reagents
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hexahydro-3h-indazol-3-one analogs, dissolved in DMSO to create a high-concentration stock (e.g., 10-20 mM)
-
Trichloroacetic acid (TCA), 10% (w/v) in ddH₂O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Detailed Experimental Protocol
-
Cell Seeding: Harvest cells from exponential phase culture. Count and determine cell viability. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) to ensure logarithmic growth throughout the experiment.[12] Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the hexahydro-3h-indazol-3-one analogs in complete culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the supernatant. Add 100 µL of cold 10% TCA to each well to fix the cells to the bottom of the plate. Incubate at 4°C for 1 hour.[10]
-
Washing: Carefully remove the TCA. Wash the plate five times with 1% acetic acid to remove unbound dye.[11] Ensure the cell monolayer is not disturbed. After the final wash, remove all residual liquid and allow the plate to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[11]
-
Wash and Dry: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at 570 nm.
Data Analysis and Presentation The percentage of cell viability is calculated using the following formula: % Viability = (Mean OD of Test Wells / Mean OD of Vehicle Control Wells) x 100
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Table 1: Example Cytotoxicity Data for Analog X
| Cell Line | Tissue of Origin | IC50 (µM) of Analog X | IC50 (µM) of Doxorubicin (Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 12.8 ± 1.5 | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | 3.1 ± 0.4 | 0.7 ± 0.1 |
| PC-3 | Prostate Carcinoma | 25.6 ± 3.1 | 2.8 ± 0.5 |
Protocol 2: Elucidation of Apoptosis Induction by Annexin V/PI Staining
Principle of the Assay Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live cells with intact membranes.[16] Therefore, by co-staining cells with FITC-Annexin V and PI, flow cytometry can distinguish four populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely seen, often an artifact)
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
6-well plates
-
Flow cytometer
Detailed Experimental Protocol
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test analog at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control well.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA or gentle trypsinization to preserve membrane integrity.[17] Centrifuge the collected cells (300 x g, 5 min) and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS, centrifuging between washes.[18]
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[16][17] Transfer 100 µL of this suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Use unstained and single-stained controls to set up compensation and quadrants correctly.
Data Analysis and Interpretation The flow cytometer will generate dot plots of PI fluorescence versus Annexin V-FITC fluorescence. Quadrant gates are set based on controls to quantify the percentage of cells in each of the four populations. A significant increase in the Annexin V+ populations (early and late apoptotic) in treated cells compared to the vehicle control indicates the induction of apoptosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Principle of the Assay Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[19] Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA double helix.[20] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can therefore distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content). Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.[20]
Materials and Reagents
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)
-
70% Ethanol, cold
-
PBS
-
6-well plates
-
Flow cytometer
Detailed Experimental Protocol
-
Cell Treatment: Seed and treat cells in 6-well plates with the test analog (e.g., at IC50 concentration) for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest cells (including floating and adherent) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Ethanol fixation permeabilizes the cells and preserves DNA integrity.[20] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[21]
-
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.
Data Analysis and Interpretation The output is a histogram of DNA content. Analysis software is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.
Protocol 4: Assessment of Anti-Metastatic Potential
A. Wound Healing (Scratch) Assay
Principle of the Assay This simple and cost-effective method assesses collective cell migration in vitro. A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells at the edge of the wound to migrate and close the gap is monitored over time.[22] This assay is useful for screening compounds that may inhibit cell motility.
Detailed Experimental Protocol
-
Cell Seeding: Seed cells in a 12-well or 24-well plate to create a fully confluent monolayer after 24 hours.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer with firm, consistent pressure.[22][23]
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Add fresh medium containing the test analog at non-lethal concentrations (e.g., below IC50) to prevent confounding effects from cytotoxicity.
-
Imaging: Immediately capture an image of the scratch in each well (T=0) using a phase-contrast microscope. Mark reference points to ensure the same field is imaged each time.[22]
-
Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image.
B. Transwell Invasion Assay
Principle of the Assay This assay measures the ability of cancer cells to invade through a simulated extracellular matrix (ECM), a key step in metastasis.[24] It uses a two-chamber system (a Transwell insert) separated by a porous membrane. The membrane is coated with a layer of Matrigel, an ECM protein mixture.[25] Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains medium with a chemoattractant (e.g., 10% FBS). Invasive cells degrade the Matrigel, migrate through the pores, and attach to the bottom of the membrane.[26]
Detailed Experimental Protocol
-
Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts (typically with 8 µm pores). Incubate at 37°C for at least 1 hour to allow it to gel.[27]
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 18-24 hours. Harvest the cells and resuspend them in serum-free medium containing the test analog.
-
Assay Setup: Add 600 µL of medium containing 10% FBS to the lower chamber of a 24-well plate. Place the Matrigel-coated inserts into the wells. Seed 5 x 10⁴ to 1 x 10⁵ cells in 100 µL of the serum-free medium/analog suspension into the upper chamber.[27]
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab. Fix the invaded cells on the bottom of the membrane with methanol for 10-20 minutes.[25] Stain the cells with a solution like 0.1% Crystal Violet for 20 minutes.
-
Data Analysis: Wash the insert to remove excess stain and allow it to air dry. Using a microscope, count the number of stained, invaded cells in several representative fields of view. The results are expressed as the average number of invaded cells per field or as a percentage relative to the vehicle control.
Conclusion
The protocol outlined in this application note provides a robust and comprehensive framework for the initial in vitro characterization of novel hexahydro-3h-indazol-3-one analogs. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and anti-metastatic potential, researchers can build a detailed profile of a compound's anticancer activity. This multi-assay approach not only facilitates the selection of the most promising lead candidates for further in vivo studies but also provides critical early insights into their potential mechanisms of action, accelerating the drug discovery pipeline.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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James, C., Gc, M., & Th, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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SOPHiA GENETICS. (2024). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
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Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Boster Biological Technology. (2023). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Retrieved from [Link]
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El-Damasy, D. A., et al. (2020). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. Retrieved from [Link]
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Gil-Ad, I., & Amitai, G. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]
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Introduction: Unlocking the Therapeutic Potential of the Hexahydroindazolone Scaffold
An Application Guide to the Structure-Activity Relationship (SAR) of Hexahydroindazolone Derivatives
The hexahydroindazolone core represents a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide array of biological activities. These derivatives have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents.[1][2][3][4] The versatility of this heterocyclic system stems from its rigid, three-dimensional structure and the multiple points available for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for understanding how specific structural features of a molecule influence its biological activity.[5] By synthesizing and evaluating a series of related analogs, researchers can identify the key pharmacophoric elements responsible for potency, selectivity, and desirable pharmacokinetic profiles. This process transforms initial "hits" into optimized "lead" compounds.[5]
This guide serves as a comprehensive resource for researchers engaged in SAR studies of hexahydroindazolone derivatives. It provides field-proven synthetic protocols, detailed biological assay methodologies, and a framework for rational data interpretation to accelerate the discovery of novel therapeutic agents.
Part 1: The Hexahydroindazolone Core and Synthetic Strategy
The fundamental goal in the initial phase of an SAR campaign is to establish a robust and flexible synthetic route that allows for the introduction of chemical diversity at specific positions of the hexahydroindazolone scaffold. The most common synthetic approach involves a multi-component reaction, typically a variation of the Hantzsch synthesis, which offers an efficient means to generate a library of analogs.[6]
Key Positions for Modification
Analysis of the hexahydroindazolone core reveals several key positions that are critical for modulating biological activity. The general structure below highlights the primary points for diversification (R¹, R², and R³), which correspond to the substituents on the nitrogen atoms and the fused carbocyclic ring.
-
N²-Position (R¹): Substitution at this position significantly impacts the electronic properties and steric bulk of the molecule. Often, aryl or sulfonyl groups are introduced here, which can form crucial interactions with target proteins. For instance, studies have shown that a 4-nitrophenylsulfonyl group at this position can confer potent antimicrobial activity.[1]
-
C³-Position (R²): This position often accommodates aryl groups that can be modified to explore hydrophobic and electronic interactions within a receptor's binding pocket. The presence of electron-withdrawing groups, such as chloro or fluoro, on this aryl ring has been linked to enhanced biological effects.[1]
-
Substituents on the Hexahydro Ring (R³): Modifications to the six-membered ring can influence the molecule's conformation and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
General Synthetic Workflow
The synthesis of a hexahydroindazolone library typically follows an iterative process. A common and efficient method is the one-pot condensation of a 1,3-cyclohexanedione derivative, an aldehyde, and a hydrazine source. This approach allows for rapid diversification by simply varying the starting materials.
Caption: Generalized workflow for the synthesis of a hexahydroindazolone library.
Protocol 1: Synthesis of a 2,3-Disubstituted Hexahydro-2H-indazol-3-one Derivative
This protocol describes a representative one-pot synthesis. The causality behind this choice lies in its efficiency and adaptability for creating a diverse library of compounds for initial screening.
Materials:
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
4-Chlorobenzaldehyde
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine dimedone (1.40 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and phenylhydrazine hydrochloride (1.45 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol followed by 5 mL of glacial acetic acid to the flask. The acid acts as a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form. If no solid forms, gently scratch the inside of the beaker with a glass rod to induce crystallization.
-
Filtration: Collect the crude solid product by vacuum filtration, washing the solid with cold water to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure hexahydroindazolone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
Self-Validation: The protocol's integrity is maintained by consistent monitoring via TLC, which confirms the consumption of reactants and the formation of the product. Final characterization by spectroscopic methods validates the molecular structure and purity, ensuring that the biological data obtained is from the intended compound.
Part 2: Biological Evaluation and Screening Protocols
Once a library of analogs has been synthesized, the next step is to evaluate their biological activity. A tiered or cascaded screening approach is often most efficient, starting with broad primary assays and progressing to more specific secondary and safety assays for the most promising compounds.
Caption: A typical screening cascade for SAR studies.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency. The broth microdilution method is a standardized and widely accepted assay.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Hexahydroindazolone derivatives dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution Series: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with 100 µL of MHB in wells 2-12. Add 100 µL of the stock compound solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/growth control (bacteria + DMSO vehicle), and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Causality & Validation: This assay directly measures the compound's ability to inhibit microbial growth. The inclusion of positive and negative controls validates the assay's performance, ensuring that the bacteria are viable and that the solvent (DMSO) does not interfere with growth.
Protocol 3: In Vitro COX-2 Inhibition Assay
Given the reported anti-inflammatory potential of indazole derivatives, assessing COX-2 inhibition is a logical step.[2] This protocol provides a method to determine a compound's IC₅₀ value against the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well plate and plate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, enzyme, and substrate solutions according to the manufacturer's instructions.
-
Compound Addition: Add buffer, heme, and serial dilutions of the test compounds or control inhibitor to the wells of a 96-well plate.
-
Enzyme Initiation: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.
-
Reaction Start: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate for the time specified in the kit protocol (e.g., 2 minutes) to allow for the production of prostaglandin H₂ (PGH₂).
-
Reaction Quench: Stop the reaction by adding a quenching agent (e.g., stannous chloride), which also converts the PGH₂ product to a more stable prostaglandin, PGF₂α.[2]
-
Detection: Quantify the amount of PGF₂α produced using a suitable method, typically an ELISA-based detection system provided with the kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Self-Validation: The use of a commercial kit with a standard inhibitor like Celecoxib ensures the assay is performing correctly. The dose-response curve provides a robust measure of potency (IC₅₀), which is essential for comparing analogs.
Part 3: Data Interpretation and Iterative Design
The data generated from biological assays form the basis of the SAR. By correlating structural modifications with changes in activity, researchers can build a model of the pharmacophore.
Data Tabulation and Analysis
Systematically organizing the data is crucial. A well-structured table allows for easy comparison and identification of trends.
| Compound ID | R¹ (N²-substituent) | R² (C³-substituent) | R³ (Ring-substituent) | MIC (µg/mL) vs. S. aureus | IC₅₀ COX-2 (µM) | Cytotoxicity (IC₅₀, µM) |
| 1a | -Phenyl | -Phenyl | H | >128 | 25.4 | >50 |
| 1b | -Phenyl | 4-Chlorophenyl | H | 32 | 8.1 | >50 |
| 1c | -Phenyl | 4-Fluorophenyl | H | 16 | 5.5 | 45.2 |
| 2a | 4-Nitrophenylsulfonyl | -Phenyl | H | 64 | 15.7 | >50 |
| 2b | 4-Nitrophenylsulfonyl | 4-Chlorophenyl | H | 4 | 2.3 | 38.9 |
| 2c | 4-Nitrophenylsulfonyl | 4-Fluorophenyl | H | 2 | 1.8 | 35.1 |
SAR Interpretation from Sample Data:
-
Effect of R²: Introducing an electron-withdrawing halogen (Cl, F) at the para-position of the C³-phenyl ring consistently improves both antimicrobial and COX-2 inhibitory activity (compare 1a vs. 1b/1c and 2a vs. 2b/2c ). This suggests a key interaction in the binding pocket that is enhanced by this feature.[1]
-
Effect of R¹: Replacing the N²-phenyl group with a 4-nitrophenylsulfonyl group leads to a significant boost in potency across the board (compare series 1 vs. series 2 ). This highlights the importance of a strong hydrogen bond acceptor and specific electronic properties at this position.[1]
-
Emerging Toxicity: While potency increases, a slight increase in cytotoxicity is observed, particularly with the most active compounds (2b , 2c ). This is a critical observation that must be addressed in subsequent optimization cycles.
The Iterative SAR Cycle
SAR is not a linear process but a cyclical one. The insights gained from one round of synthesis and testing directly inform the design of the next generation of compounds. This iterative process is aimed at maximizing potency and selectivity while minimizing off-target effects and toxicity.
Caption: The iterative cycle of Structure-Activity Relationship studies.
Conclusion
The hexahydroindazolone scaffold is a promising starting point for the development of novel therapeutics. A successful SAR campaign relies on the integration of efficient synthetic chemistry, robust biological evaluation, and rational data analysis. By systematically modifying the core structure at key positions and evaluating the resulting analogs in relevant assays, researchers can elucidate the specific structural requirements for potent and selective biological activity. The protocols and frameworks provided in this guide offer a validated pathway to navigate the SAR cycle, ultimately leading to the identification of optimized lead compounds with therapeutic potential.
References
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Minu, M., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sivakumar, A., et al. (2011). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]
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Butova, E.D., et al. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. Molecules. Available at: [Link]
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Hasan, M., et al. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
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Pehlivanlar, E., et al. (2023). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. Available at: [Link]
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Asif, M. (2015). A Mini-review on Antihypertensive Activity of Synthesized Hexahydroquinoline Derivatives. ResearchGate. Available at: [Link]
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Fakhr-E-Alam, M., et al. (2021). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules. Available at: [Link]
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Ghorab, M.M., et al. (2012). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Panahi, F., et al. (2014). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Application Notes and Protocols for In Vivo Efficacy Testing of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
Introduction: Unveiling the Therapeutic Potential of a Novel Indazolone Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiprotozoal properties.[2][3] Notably, several indazole-based drugs, such as the anticancer agents pazopanib and axitinib, have successfully transitioned into clinical use.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy testing of a novel compound, 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one . Given the absence of specific published data for this molecule, the proposed experimental strategies are based on the established therapeutic potential of the broader indazolone class of compounds. These protocols are designed to be robust and self-validating, providing a clear path from preliminary characterization to substantive efficacy evaluation in relevant animal models of cancer and inflammation.
Pre-clinical Evaluation Roadmap
A successful in vivo efficacy study is predicated on a solid foundation of preliminary data. Before embarking on extensive animal studies, a logical progression through in vitro characterization and pharmacokinetic/toxicology profiling is essential to inform dose selection, administration route, and the most relevant disease models.
Caption: Pre-clinical testing workflow for this compound.
Phase 1: Foundational In Vitro and Pharmacokinetic/Toxicological Assessment
Rationale for Preliminary Studies
In vivo experiments are resource-intensive. Therefore, prior in vitro validation of biological activity is crucial to justify the use of animal models. Furthermore, understanding the pharmacokinetic (PK) and toxicological profile of the compound is a prerequisite for designing a meaningful and ethical efficacy study.[4][5] These preliminary studies help to establish a therapeutic window and an appropriate dosing schedule.[5][6]
Protocol: Pilot Pharmacokinetic (PK) Study in Rodents
Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., mice or rats) to guide dose selection and scheduling for efficacy studies.[7][8]
Methodology:
-
Animal Model: Male and female CD-1 mice (n=3 per sex per time point).
-
Compound Formulation: The compound should be formulated in a vehicle appropriate for the intended route of administration (e.g., 0.5% methylcellulose in water for oral gavage, or a saline/DMSO mixture for intravenous injection).
-
Dose Administration:
-
Intravenous (IV) Group: Administer a single dose (e.g., 2 mg/kg) via tail vein injection.
-
Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[8]
Methodology:
-
Animal Model: Use the same strain of mice or rats as intended for the efficacy studies.
-
Dose Escalation: Administer escalating single doses of the compound to different groups of animals.
-
Monitoring: Observe the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.[6]
Phase 2: In Vivo Efficacy Evaluation
Based on the known biological activities of the indazole class, the following are two proposed efficacy studies in well-established animal models.
Oncology: Human Tumor Xenograft Model
Rationale: Many indazole derivatives have demonstrated potent anti-tumor activity.[3] The human tumor xenograft model is a standard and widely used preclinical model to evaluate the efficacy of novel anti-cancer agents.[9][10][11][12]
Experimental Workflow:
Caption: Workflow for a human tumor xenograft efficacy study.
Protocol:
-
Cell Line: Select a suitable human cancer cell line (e.g., HCT-116 for colorectal cancer) and culture under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent)
-
-
Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days), based on the pilot PK and MTD data.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is tumor growth inhibition.
-
A secondary endpoint could be a survival study.
-
-
Data Analysis: Analyze tumor growth data using appropriate statistical methods (e.g., ANOVA with post-hoc tests).[5]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule |
| Vehicle Control | - | PO | Daily x 21 days |
| Test Compound | Low Dose (e.g., 25) | PO | Daily x 21 days |
| Test Compound | High Dose (e.g., 75) | PO | Daily x 21 days |
| Positive Control | Varies | IV or PO | Per standard protocol |
Inflammation: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation, widely used for the screening of anti-inflammatory drugs.[13][14][15][16]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Administration: Administer the following treatments to different groups of rats (n=6-8 per group) via oral gavage, one hour before carrageenan injection:
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (e.g., Indomethacin)
-
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | PO | Example: 0.85 ± 0.05 | - |
| Test Compound | Low Dose | PO | Hypothetical Data | Calculated |
| Test Compound | High Dose | PO | Hypothetical Data | Calculated |
| Positive Control | 10 | PO | Example: 0.30 ± 0.03 | Calculated |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. Successful demonstration of efficacy in these models would warrant further investigation into the mechanism of action and more advanced preclinical studies, such as orthotopic or genetically engineered cancer models, or chronic inflammation models. These foundational studies are a critical step in the translational pathway from a promising chemical entity to a potential therapeutic agent.
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He, J., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(2), 543-551. Available from: [Link]
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Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information (US). Available from: [Link]
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PubChem. (n.d.). 2,3a,4,5,6,7-Hexahydro-2-(phenylmethyl)-3H-indazol-3-one. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. Available from: [Link]
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Glinkerman, C. M., & Dudley, G. B. (2019). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic letters, 21(16), 6439–6442. Available from: [Link]
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ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Available from: [Link]
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Huang, C. H., et al. (2015). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules, 20(4), 6278–6292. Available from: [Link]
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Molecular docking protocol for hexahydroindazolone binding studies
A Comprehensive Guide to Molecular Docking of Hexahydroindazolone Derivatives for Kinase Binding Studies
Abstract
This application note provides a detailed, field-proven protocol for conducting molecular docking studies of hexahydroindazolone-based compounds, a promising scaffold for kinase inhibition. We will delve into the theoretical underpinnings and practical steps for preparing the protein target and ligand, executing the docking simulation, and critically analyzing the results. This guide is tailored for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate and predict the binding interactions of this important class of molecules with protein kinases such as Aurora and Janus kinases (JAKs).
Introduction: The Significance of Hexahydroindazolones and Molecular Docking
The hexahydroindazolone scaffold is a key pharmacophore in the development of potent and selective protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the design of small molecules that can modulate kinase activity is a major focus of modern drug discovery. The indazole moiety, a core component of this scaffold, has been successfully incorporated into several clinically evaluated kinase inhibitors[1][2].
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[3]. In the context of drug discovery, it is an indispensable tool for:
-
Predicting Binding Poses: Understanding the three-dimensional arrangement of a ligand within the active site of a protein.
-
Estimating Binding Affinity: Scoring functions provide a numerical value that approximates the strength of the interaction, aiding in the prioritization of compounds[4][5].
-
Structure-Activity Relationship (SAR) Elucidation: Rationalizing experimental binding data and guiding the design of more potent and selective analogs[2][6].
-
Virtual Screening: Efficiently screening large libraries of compounds to identify potential hits[7].
This guide will provide a comprehensive workflow, emphasizing the rationale behind each step to ensure the generation of meaningful and reproducible results. We will use Aurora kinase A as an exemplary target, given its relevance in cancer and the availability of high-quality crystal structures.
Pre-requisites: Essential Software and Data
Before commencing the docking protocol, ensure you have access to the following software and data:
| Component | Description | Recommended Software/Source |
| Molecular Visualization Software | For inspecting and preparing protein and ligand structures. | UCSF ChimeraX, PyMOL, Discovery Studio Visualizer |
| Molecular Docking Software | To perform the docking calculations. | AutoDock Vina[8], Schrödinger Glide[9], GOLD |
| Ligand Preparation Tool | For generating 3D coordinates, adding hydrogens, and assigning charges. | Open Babel[10], ChemDraw, MarvinSketch |
| Protein Structure | A high-resolution crystal structure of the target kinase. | The Protein Data Bank (PDB)[5][11][12][13] |
| Ligand Structure | The 2D or 3D structure of the hexahydroindazolone derivative. | PubChem, ZINC database, or in-house chemical libraries[10] |
For this protocol, we will primarily refer to the open-source tools UCSF ChimeraX and AutoDock Vina for their accessibility and widespread use in academia.
The Molecular Docking Workflow: A Step-by-Step Protocol
The molecular docking process can be systematically broken down into several key stages. Below is a detailed protocol, using Aurora Kinase A (PDB ID: 2W1C) as our example protein target[11].
Step 1: Protein Preparation - Curating the Receptor
The initial crystal structure obtained from the PDB is not immediately ready for docking. It requires careful preparation to ensure it is a chemically correct and computationally tractable representation of the biological target.
Protocol:
-
Obtain the Crystal Structure: Download the PDB file for your target kinase (e.g., 2W1C for Aurora A). This structure contains a co-crystallized inhibitor which is invaluable for validating our docking protocol later.
-
Inspect the Structure: Open the PDB file in a molecular visualization tool like UCSF ChimeraX. Examine the overall protein structure, identify the different chains, and locate any co-crystallized ligands, ions, and water molecules.
-
Clean the Structure:
-
Remove Alternate Conformations: If the crystal structure has residues with alternate locations, retain only the one with the highest occupancy.
-
Delete Unnecessary Chains: The biological unit may contain multiple copies of the protein. For docking, a single chain is usually sufficient. For 2W1C, we will retain chain A.
-
Handle Water Molecules: The role of water in the binding site is complex[14][15][16][17]. For a standard docking procedure, it is common practice to remove all water molecules. However, if specific water molecules are known to mediate key interactions between the protein and known inhibitors, they can be retained[14][18]. For this initial protocol, we will remove all water molecules.
-
Remove Co-crystallized Ligands and Ions: Delete the original ligand and any non-essential ions from the PDB file. It is good practice to save the co-crystallized ligand in a separate file for later use in protocol validation.
-
-
Add Hydrogens and Assign Charges:
-
Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This should be done at a physiological pH (e.g., 7.4). Most molecular modeling software has built-in tools for this.
-
Charge Assignment: Assign partial atomic charges to all atoms in the protein. The choice of force field is critical here. Commonly used force fields for proteins include AMBER and CHARMM[1][19].
-
-
Final Output: Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Step 2: Ligand Preparation - Getting the Small Molecule Ready
Similar to the protein, the ligand structure must be correctly prepared to ensure accurate docking results.
Protocol:
-
Obtain Ligand Structure: Start with a 2D or 3D structure of your hexahydroindazolone derivative. This can be drawn in a chemical drawing program or downloaded from a database like PubChem.
-
Generate 3D Conformation: If you start with a 2D structure, it needs to be converted into a 3D conformation. Most chemical drawing software can perform this conversion and apply an initial energy minimization.
-
Add Hydrogens and Assign Charges:
-
Protonation: Add hydrogen atoms corresponding to a physiological pH.
-
Charge Calculation: Assign partial atomic charges. Gasteiger charges are commonly used for ligands in AutoDock.
-
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock Vina will automatically handle this, allowing for conformational flexibility during the docking simulation.
-
Final Output: Save the prepared ligand in the PDBQT format.
Step 3: Grid Generation - Defining the Search Space
Instead of searching the entire protein surface, we define a search space, or "grid box," around the active site. This significantly improves the efficiency of the docking calculation.
Protocol:
-
Identify the Binding Site: The most reliable way to define the binding site is by using the location of the co-crystallized ligand from the original PDB file.
-
Define the Grid Box: In your visualization software, superimpose the prepared protein with the original co-crystallized ligand. Create a cubic box that encompasses the entire binding pocket, with a buffer of about 4-5 Å around the ligand.
-
Record Grid Coordinates: Note the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box. These values will be used as input for AutoDock Vina.
Step 4: Running the Docking Simulation
With the prepared protein, ligand, and grid parameters, you can now perform the docking calculation using AutoDock Vina.
Protocol:
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and docking parameters. An example conf.txt file is shown below:
-
Execute AutoDock Vina: Run the docking simulation from the command line:
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. It will also create a log file with the binding scores for each pose.
Step 5: Post-Docking Analysis and Validation - Interpreting the Results
Protocol:
-
Analyze Binding Scores: The docking score is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding affinity[11]. Compare the scores of different ligands or different poses of the same ligand.
-
Visualize Binding Poses: Load the output PDBQT file into your visualization software along with the prepared protein. Examine the top-ranked poses to understand the predicted interactions.
-
Identify Key Interactions: Look for plausible intermolecular interactions that stabilize the protein-ligand complex, such as:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: The burying of nonpolar surfaces is a major driving force for binding.
-
Pi-stacking and Cation-pi Interactions: Common in aromatic systems.
-
-
Protocol Validation (Self-Validation): A crucial step is to validate your docking protocol. This is done by "redocking" the co-crystallized ligand back into the active site.
-
Procedure: Prepare the co-crystallized ligand (extracted in Step 1) and dock it using the exact same protocol.
-
Success Criteria: A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å[11]. If the RMSD is high, you may need to adjust the grid box size or docking parameters.
-
Data Presentation: Summarizing Key Parameters
For clarity and reproducibility, it is essential to document the key parameters used in your docking study.
| Parameter | Description | Recommended Value/Choice | Rationale |
| Docking Software | The program used for the simulation. | AutoDock Vina 1.2.3 | Widely used, accurate, and computationally efficient open-source software[8]. |
| Protein Force Field | Used for assigning charges to the protein. | AMBER ff14SB | A well-validated force field for protein simulations[1]. |
| Ligand Charges | Method for assigning partial charges to the ligand. | Gasteiger | A fast and commonly used method for charge calculation in AutoDock. |
| Grid Box Size | Dimensions of the search space. | ~20x20x20 Å | Should be large enough to accommodate the ligand with some room for translation and rotation. |
| Exhaustiveness | Controls the thoroughness of the conformational search. | 8 (default) to 32 | Higher values increase the chance of finding the optimal pose but also increase computation time[2]. |
| Validation Metric | The criterion for a successful redocking. | RMSD < 2.0 Å | A widely accepted threshold for validating docking protocols. |
Conclusion and Best Practices
Molecular docking is a valuable tool for studying the binding of hexahydroindazolone derivatives to protein kinases. By following a systematic and validated protocol, researchers can gain significant insights into the molecular basis of ligand recognition, which can accelerate the drug discovery process.
Key Best Practices:
-
Always validate your docking protocol: Redocking the co-crystallized ligand is the minimum requirement for ensuring your protocol is reliable.
-
Visual inspection is crucial: Do not rely solely on docking scores. The predicted binding pose must be chemically and biologically plausible.
-
Understand the limitations: Docking scores are approximations of binding affinity and should be used for ranking and prioritization rather than as absolute values[5]. Protein flexibility is often limited in standard docking protocols.
-
Integrate with experimental data: The most powerful use of molecular docking is in conjunction with experimental techniques like X-ray crystallography and bioassays to build comprehensive SAR models.
By adhering to these principles, you can harness the power of molecular docking to advance your research in the exciting field of kinase inhibitor design.
References
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Williams, N.K., et al. (2009). Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology. Available at: [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-Yl Urea (at9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Priya, R. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]
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Sliwoski, G., et al. (2014). Scoring functions for docking. Grokipedia. Available at: [Link]
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Lucet, I.S., et al. (2006). The structural basis of Janus Kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. Blood. Available at: [Link]
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Sloane, D., et al. (2010). Drug-Resistant Aurora a Mutants for Cellular Target Validation of the Small Molecule Kinase Inhibitors Mln8054 and Mln8237. ACS Chemical Biology. Available at: [Link]
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
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Kuhn, B., et al. (2020). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling. Available at: [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Available at: [Link]
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Li, X., et al. (2011). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. Journal of Computer-Aided Molecular Design. Available at: [Link]
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SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2023). YouTube. Available at: [Link]
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Moitessier, N., et al. (2006). Ligand−Protein Docking with Water Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
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Force Fields — ScotCHEM protein-ligand docking course documentation. (n.d.). ScotCHEM. Available at: [Link]
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Docking Software for Drug Development. (2023). Labinsights. Available at: [Link]
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The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023). LinkedIn. Available at: [Link]
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How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Available at: [Link]
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Docking with Water in the Binding Site using GOLD. (n.d.). CCDC. Available at: [Link]
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Zhu, G.D., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Yunta, M. J. R. (2015). How Important is to Account for Water When Modeling Biomolecular Complexes? American Journal of Modeling and Optimization. Available at: [Link]
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Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central. Available at: [Link]
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The Role of Water Molecules in Computational Drug Design. (2010). Bentham Science Publishers. Available at: [Link]
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Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.). LinkedIn. Available at: [Link]
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What tools and frameworks are recommended for molecular docking studies in drug discovery? (n.d.). SciSpace. Available at: [Link]
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Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]
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Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Available at: [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. Available at: [Link]
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Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2024). MDPI. Available at: [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Available at: [Link]
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List of protein-ligand docking software. (n.d.). Wikipedia. Available at: [Link]
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Vina Docking Tutorial. (n.d.). Eagon Research Group. Available at: [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2024). YouTube. Available at: [Link]
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How to validate the molecular docking results ? (2022). ResearchGate. Available at: [Link]
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Preparing the protein and ligand for docking. (n.d.). Read the Docs. Available at: [Link]
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Session 4: Introduction to in silico docking. (n.d.). EMBL-EBI. Available at: [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Available at: [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Available at: [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Medicinal Chemistry. Available at: [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Medicinal Chemistry. Available at: [Link]
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What is the most simple protocol to prepare the liberary of ligands for molocular docking ? (2023). ResearchGate. Available at: [Link]
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Protein Preparation for Molecular Docking. (2022). YouTube. Available at: [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Available at: [Link]
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7 Expert Tips for Perfect Molecular Docking. (2023). YouTube. Available at: [Link]
-
What is a suitable file of ligands for molecular docking? (2015). ResearchGate. Available at: [Link]
-
How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. (2023). YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to address common challenges.
The synthesis of the hexahydro-indazol-3-one core typically involves the cyclocondensation of a hydrazine derivative with a cyclic 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione. While seemingly straightforward, achieving high yield and purity requires careful control over reaction parameters. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from multiple factors. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The delicate balance of temperature, time, and solvent is critical.
-
Temperature: The condensation reaction requires sufficient thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization. However, excessive heat can lead to the degradation of starting materials or the product.
-
Solvent Choice: The solvent must fully dissolve the starting materials at the reaction temperature. Protic solvents like ethanol or acetic acid are common and can participate in the proton transfer steps of the mechanism. The polarity of the solvent can significantly influence reaction rates.[1]
-
-
Ineffective Acid Catalysis: This reaction is often catalyzed by acid. The acid protonates a carbonyl group, making it more electrophilic for the nucleophilic attack by hydrazine.
-
Catalyst Choice: Acetic acid often serves as both the solvent and the catalyst. If using a neutral solvent like ethanol, the addition of a catalytic amount of a stronger acid (e.g., HCl, H₂SO₄) may be necessary. However, strongly acidic conditions can sometimes promote side reactions.
-
Water Scavenging: The reaction releases water as a byproduct. In some equilibrium-limited reactions, the presence of water can drive the reaction backward. While not always necessary for this specific synthesis, if yields are stubbornly low, consider using a Dean-Stark apparatus to remove water azeotropically, especially if using a solvent like toluene.
-
-
Starting Material Quality:
-
Hydrazine Instability: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your stock.
-
Dione Purity: Cyclohexane-1,3-dione can exist in its enol form. Ensure the purity of your starting material, as impurities can interfere with the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Question 2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I prevent them?
Answer: Side product formation often points to incomplete reaction or competing reaction pathways.
Possible Causes & Solutions:
-
Incomplete Cyclization: The most common side product is the hydrazone intermediate, formed after the initial condensation but before the final ring-closing step.
-
Indication: You may see a spot on the TLC with a polarity intermediate between your starting materials and the final product.
-
Solution: Increase the reaction time or temperature to provide more energy for the intramolecular cyclization. Ensure your acid catalyst is active, as this step is also acid-catalyzed.
-
-
Formation of Regioisomers (with substituted hydrazines): If you are using a substituted hydrazine (e.g., phenylhydrazine), there is a possibility of forming two different regioisomers. While this is not an issue for the parent synthesis with hydrazine itself, it is a critical consideration for analog synthesis.[2]
-
Dimerization or Polymerization: At excessively high temperatures or concentrations, starting materials or intermediates can sometimes undergo self-condensation or other undesired side reactions.
-
Solution: Run the reaction at a slightly lower temperature or under more dilute conditions.
-
Question 3: The crude product is difficult to purify. Recrystallization yields are low and column chromatography results in smearing. What are better purification strategies?
Answer: The polarity and hydrogen-bonding capabilities of the indazolone product can make purification challenging.
Possible Causes & Solutions:
-
High Polarity: The amide-like structure of the product makes it quite polar, which can lead to streaking on silica gel columns.
-
Column Chromatography: Use a more polar mobile phase, such as a gradient of 5-10% methanol in dichloromethane or ethyl acetate. Adding a small amount of acetic acid or triethylamine (0.5-1%) to the eluent can sometimes improve peak shape by suppressing ionization of acidic or basic functionalities.
-
Alternative Stationary Phases: Consider using alumina instead of silica gel, which can sometimes provide better separation for polar, nitrogen-containing heterocycles.[2]
-
-
Suboptimal Recrystallization: Finding the right solvent system is key.
-
Solvent Screening: The ideal solvent should dissolve the crude product when hot but have poor solubility when cold. Screen a variety of solvents such as ethanol, isopropanol, acetonitrile, water, or mixed solvent systems.[3] A patent for purifying related indazole derivatives highlights the utility of mixed solvents like acetone/water or ethanol/water.[3]
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
| Purification Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | Cost-effective, scalable, can yield very pure material. | Can have lower recovery; finding the right solvent can be time-consuming. | Removing small amounts of impurities from a major product (>85% crude purity). |
| Silica Gel Chromatography | High resolving power, versatile. | Can be slow, uses large solvent volumes, product may stick to silica. | Separating complex mixtures or products from starting materials with similar polarity. |
| Acid/Base Extraction | Good for removing non-polar or neutral impurities. | Product must be stable to pH changes. | A pre-purification step to remove non-basic/non-acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this reaction? A: The synthesis is a classic cyclocondensation reaction. It proceeds in two main stages:
-
Condensation: A nucleophilic nitrogen atom of hydrazine attacks one of the carbonyl carbons of cyclohexane-1,3-dione. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon, forming a five-membered ring. A final dehydration step yields the stable aromatic-like indazolone ring system.
General Reaction Mechanism
Caption: Simplified reaction mechanism for indazolone formation.
Q2: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50-70% ethyl acetate in hexanes or 5% methanol in dichloromethane. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain, which is effective for visualizing compounds with N-H bonds and carbonyl groups. For more quantitative analysis, LC-MS is ideal to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.
Q3: Are there any specific safety precautions I should take? A: Yes. Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions are often run at high temperatures, so take care to avoid thermal burns.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a robust starting point for the synthesis, adapted from general procedures for similar heterocycles.
Materials:
-
Cyclohexane-1,3-dione
-
Hydrazine hydrate (64% solution in water, or as specified)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexane-1,3-dione (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of dione). Stir the mixture until the solid is dissolved.
-
Add hydrazine hydrate (1.0-1.1 eq) dropwise to the stirring solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 118-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water. This may precipitate the crude product.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
References
- N'Ait Ousidi, A., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Valdiosera, A. F., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. Available at: [Link]
- Avezov, K. G., et al. (2025). Novel 2-benzoyl-3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole: Synthesis, characterization and computational analysis.
- Gorja, D. R. (2015). Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively.
-
PubChem. (n.d.). 2,3a,4,5,6,7-Hexahydro-2-(phenylmethyl)-3H-indazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2023). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2012). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2021). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid. ACS Omega. Available at: [Link]
- ResearchGate. (n.d.). Diastereoselective Synthesis of 4-Hydroxy-2-quinolinones via Formal [2 + 4] Cycloaddition Reactions Using α-Diazo Pyrazoleamides as C2 Synthons.
- ResearchGate. (2025). Optimization of Production Yield for Neohesperidin by Response Surface Methodology.
- ResearchGate. (2025).
- ResearchGate. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity.
Sources
Technical Support Center: Synthesis of Hexahydro-3H-indazol-3-one
Welcome to the Technical Support Center for the synthesis of hexahydro-3H-indazol-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation in this valuable synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of hexahydro-3H-indazol-3-one typically involves a two-step sequence: the formation of a hydrazone from a cyclohexanone derivative and a hydrazine, followed by an intramolecular cyclization. While seemingly straightforward, this reaction pathway is susceptible to several side reactions that can lead to a range of impurities. Understanding the mechanistic origins of these byproducts is paramount to developing effective strategies for their mitigation. This guide provides a structured, question-and-answer approach to address the most frequently encountered issues in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of hexahydro-3H-indazol-3-one?
A1: The primary byproducts in this synthesis typically originate from side reactions of the starting materials and the intermediate hydrazone. The most common impurities to monitor are:
-
Cyclohexanone Azine: This is often the most significant byproduct, arising from the reaction of the cyclohexanone hydrazone intermediate with a second molecule of cyclohexanone.
-
Aldol Condensation Products: Cyclohexanone can undergo self-condensation, particularly under basic or acidic conditions, to yield a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.[1][2]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of residual cyclohexanone and hydrazine derivatives in your crude product.
-
Hydrazine Degradation Products: Depending on the stability of the hydrazine reagent used, self-condensation or oxidation products may be present as minor impurities.
Q2: I have an unexpected, high molecular weight impurity in my mass spectrum. What could it be?
A2: A high molecular weight impurity is often indicative of a dimer or trimer. The most likely candidate is cyclohexanone azine , which has a molecular weight roughly double that of the starting cyclohexanone. This byproduct is formed when the initially formed cyclohexanone hydrazone reacts with another molecule of cyclohexanone.[3] Less commonly, aldol condensation can lead to dimers of cyclohexanone.[4]
Q3: My reaction mixture turned a deep yellow/orange, and I'm having trouble purifying the final product. What could be the cause?
A3: The development of a strong color can be attributed to the formation of highly conjugated systems. The α,β-unsaturated ketone, a product of the aldol condensation of cyclohexanone followed by dehydration, is a chromophore that can impart a yellowish color to the reaction mixture.[5] The presence of this and other colored impurities can complicate purification, often requiring chromatographic methods.
Troubleshooting Guide: A Mechanistic Approach
This section provides a deeper dive into specific experimental issues, their probable causes rooted in reaction mechanisms, and actionable solutions.
Issue 1: High Levels of Cyclohexanone Azine Detected
-
Question: My analysis (GC-MS or LC-MS) shows a significant peak corresponding to the molecular weight of cyclohexanone azine. Why is this forming, and how can I prevent it?
-
Underlying Mechanism: The formation of cyclohexanone azine is a competing equilibrium reaction. The nucleophilic nitrogen of the cyclohexanone hydrazone intermediate can attack the electrophilic carbonyl carbon of a second molecule of cyclohexanone. This is particularly favored if there is an excess of cyclohexanone present or if the subsequent intramolecular cyclization to the desired product is slow.
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine derivative relative to cyclohexanone. This will help to ensure that the cyclohexanone is fully consumed in the initial hydrazone formation step, minimizing its availability for azine formation.
-
Order of Addition: Add the cyclohexanone slowly to the solution of the hydrazine derivative. This maintains a low concentration of free cyclohexanone throughout the reaction, disfavoring the formation of the azine byproduct.
-
Temperature Control: Lowering the reaction temperature during the hydrazone formation step can sometimes slow down the rate of azine formation relative to the desired reaction.
-
| Parameter | Condition to Favor Product | Condition to Favor Azine Byproduct |
| Stoichiometry | Slight excess of hydrazine | Excess of cyclohexanone |
| Addition | Slow addition of cyclohexanone | Rapid mixing of reagents |
| Temperature | Lower temperature | Higher temperature |
| Table 1: Reaction conditions influencing azine formation. |
Issue 2: Presence of Aldol Condensation Byproducts
-
Question: My NMR spectrum shows signals consistent with an α,β-unsaturated ketone. How did this form, and what can I do to avoid it?
-
Underlying Mechanism: The α-protons of cyclohexanone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another cyclohexanone molecule. The resulting β-hydroxy ketone (aldol adduct) can then undergo dehydration to form the more stable α,β-unsaturated ketone, especially if the reaction is heated. This side reaction is more prevalent when using basic catalysts for the cyclization step.[6][7]
-
Recommended Solutions:
-
pH Control: If using a base for the cyclization step, opt for a weaker, non-nucleophilic base and maintain the lowest possible effective concentration. If the reaction can be performed under neutral or slightly acidic conditions, this will significantly suppress aldol condensation.
-
Temperature Management: Avoid excessive heating, as this promotes the dehydration of the aldol adduct to the α,β-unsaturated ketone.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent the accumulation of aldol byproducts over time.
-
Experimental Protocols: Byproduct Identification and Removal
Protocol 1: Analytical Identification of Byproducts
This protocol outlines a general approach for identifying the common byproducts using standard analytical techniques.
-
Sample Preparation: Prepare a solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water for LC-MS, or dichloromethane for GC-MS).
-
LC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, starting with a high percentage of water and gradually increasing the organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile with both a UV detector and a mass spectrometer.
-
Expected Observations:
-
Hexahydro-3H-indazol-3-one: The desired product.
-
Cyclohexanone Azine: A later-eluting peak with a mass corresponding to (2 * MW of cyclohexanone) - (MW of N₂H₂).
-
Aldol Product (dehydrated): A peak with a mass corresponding to (2 * MW of cyclohexanone) - (MW of H₂O).
-
-
-
¹H NMR Spectroscopy:
-
Dissolve the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Signals to Look For:
-
Cyclohexanone Azine: Symmetrical structure, leading to simplified signals for the cyclohexyl protons compared to the desired product.
-
α,β-Unsaturated Ketone (Aldol Product): A characteristic signal in the olefinic region (typically 5.5-7.0 ppm).
-
-
Protocol 2: Purification Strategy for Byproduct Removal
If byproducts are present in significant quantities, a purification step is necessary.
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove any water-soluble reagents.
-
Column Chromatography: This is the most effective method for separating the desired product from the common byproducts.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The polarity will need to be optimized based on the specific derivatives being synthesized.
-
Elution Order (General Trend):
-
Unreacted Cyclohexanone (least polar)
-
Cyclohexanone Azine
-
α,β-Unsaturated Ketone (Aldol Product)
-
Hexahydro-3H-indazol-3-one (Desired Product)
-
Unreacted Hydrazine Derivative (most polar)
-
-
-
Recrystallization: If the crude product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to further enhance purity.
References
-
What is the structure of cyclohexanone? (2023, February 7). Available from: [Link]
-
The aldol reaction of cyclohexanone produces which of these self-condensation products? (2023, May 30). Brainly.com. Available from: [Link]
-
Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Explain. (n.d.). Study.com. Available from: [Link]
-
ALDOL condensation of CYCLOHEXANONE. (2024, September 15). YouTube. Available from: [Link]
-
What will be the product formed when cyclohexanone undergoes Aldol condensation? (2025, February 18). Available from: [Link]
-
Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? (n.d.). Pearson. Available from: [Link]
-
Scheme 2. The aldol self-condensation of cyclohexanone. (n.d.). ResearchGate. Available from: [Link]
-
Of the following which is the product formed when cyclohexanone undergoes aldol conden. & heating? (2024, December 14). Vedantu. Available from: [Link]
-
Of the following, which is the product formed when cyclohexanone undergoes aldol condensation followed by heating? (2024, December 14). YouTube. Available from: [Link]
-
Aldol Condensation of Cyclohexanone. (n.d.). Scribd. Available from: [Link]
-
Azine Formation. (n.d.). Quimica Organica. Available from: [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. What will be the product formed when cyclohexanone undergoes Aldol condensation? [prepp.in]
- 3. researchgate.net [researchgate.net]
- 4. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Of the following which is the product formed when cyclohexanone class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Purification of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one
Welcome to the technical support guide for the chromatographic purification of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the purification of this polar, heterocyclic compound. The inherent chemical properties of this molecule—specifically its polarity and the presence of a chiral center—present unique purification hurdles. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to develop robust and efficient purification methods.
Section 1: Foundational FAQs - Choosing Your Chromatographic Strategy
The first step in any purification is selecting the appropriate chromatographic mode. The high polarity of this compound, driven by its lactam structure and two nitrogen heteroatoms, makes this decision non-trivial.
Q1: Which chromatographic mode is the best starting point for purifying this compound?
A1: While Reversed-Phase (RP) HPLC is the most common chromatographic technique, it is often a poor choice for this specific molecule due to its high polarity, which leads to minimal or no retention on non-polar stationary phases like C18.[1][2] A more effective starting point would be Hydrophilic Interaction Liquid Chromatography (HILIC) or, for preparative scale, Normal-Phase (NP) chromatography .
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most recommended technique for analytical and preparative HPLC. HILIC utilizes a polar stationary phase (similar to NP) but with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous solvent (similar to RP).[3][4][5] This unique combination is ideal for retaining and separating highly polar compounds that are unretained in RP-HPLC.[1][6]
-
Normal-Phase (NP) Chromatography: This classical method uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[7][8] It is highly effective for separating polar compounds and is a workhorse for flash chromatography.[9][10] However, it can be susceptible to issues with sample solubility and interactions with the stationary phase.[11]
Q2: My molecule has a chiral center at the 3a position. How does this impact my purification strategy?
A2: The presence of a stereocenter means your sample is likely a racemic mixture of two enantiomers. For pharmaceutical development, regulatory agencies often require the separation and individual testing of each enantiomer, as they can have different pharmacological and toxicological profiles.[12][13][14] Therefore, in addition to purity from other chemical impurities, you must consider chiral separation . This is typically achieved using a Chiral Stationary Phase (CSP) in an HPLC system.[15] This can be done after the initial purification of the racemic mixture or integrated into the purification scheme.
Workflow: Selecting the Right Purification Method
This diagram outlines a logical workflow for determining the best purification strategy for this compound.
Caption: Workflow for selecting and optimizing a purification method.
Section 2: Troubleshooting Guide by Chromatographic Mode
This section addresses specific, common problems you may encounter during purification.
Reversed-Phase (RP-HPLC) Chromatography
Issue 1: My compound shows poor or no retention on a C18 column, eluting at or near the solvent front.
-
Question: I've injected my sample on a standard C18 column with a methanol/water gradient, and it elutes immediately. How can I improve retention?
-
Answer: This is expected behavior for a highly polar molecule like this compound.[2][16] The hydrophobic C18 stationary phase has little affinity for your polar analyte.
-
Causality & Solution:
-
Switch to a More Polar Stationary Phase: Use an RP column with an embedded polar group (EPG) or a Phenyl-Hexyl phase. These phases offer alternative selectivity and can increase retention for polar compounds.[16]
-
Adjust Mobile Phase pH: The indazolone structure contains nitrogen atoms that can be protonated. At a low pH (e.g., using 0.1% formic or acetic acid), the molecule may become charged. While this often decreases retention in RP, it can sometimes improve peak shape. Conversely, at a neutral or higher pH, the molecule is neutral. You must experiment to find the optimal pH, but be aware that standard silica-based columns are not stable above pH 8.[17][18]
-
Abandon RP for HILIC: For this class of compounds, the most reliable solution is to switch to HILIC, which is designed for this exact problem.[6][19]
-
-
Normal-Phase (NP) / Flash Chromatography
Issue 2: My compound streaks badly or does not elute from the silica gel column.
-
Question: I'm using a standard silica gel column with an ethyl acetate/hexane solvent system. My compound is either a long streak or it remains at the top of the column even with 100% ethyl acetate. What's happening?
-
Answer: This indicates a very strong, and likely undesirable, interaction with the silica gel.
-
Causality & Solution:
-
Strong Polar Interactions: Your polar compound is adsorbing too strongly to the polar silica stationary phase.[1][7] You need a more polar mobile phase to elute it. Try adding a small percentage (1-10%) of methanol to your ethyl acetate.[17]
-
Acid-Base Interactions: Silica gel is acidic due to surface silanol groups (Si-OH). The nitrogen atoms in your indazolone are basic. This strong acid-base interaction can cause irreversible binding or significant peak tailing.[16] To solve this, deactivate the silica gel . This can be done by adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.1-1%).[16][17] This neutralizes the active sites and allows your compound to elute with a much better peak shape.
-
Use an Alternative Stationary Phase: If deactivation doesn't work or is undesirable, consider using a different stationary phase like neutral alumina or a bonded phase like Diol or Amino.[16]
-
-
Issue 3: The compound appears to be decomposing on the column.
-
Question: My TLC analysis looks clean, but after running a silica column, I see multiple new spots and a low recovery of my desired product. Why?
-
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[11][16]
-
Causality & Solution:
-
Test for Stability: First, confirm the instability. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking from the origin, your compound is not stable on silica.
-
Deactivate the Silica: As with peak tailing, flushing the column with a solvent system containing a base (e.g., 1% TEA in your eluent) before loading your sample can prevent degradation.[16]
-
Minimize Contact Time: Run the column faster (if using flash chromatography with pressure) to reduce the time your compound spends on the stationary phase. However, be aware that this can reduce resolution.[20]
-
Switch to a Different Purification Method: If the compound is highly sensitive, consider alternatives like preparative HPLC (using HILIC mode) or recrystallization.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue 4: I'm trying HILIC, but I'm getting poor peak shapes (split or broad peaks).
-
Question: I've switched to a HILIC method on a silica column with an acetonitrile/water gradient, but my peaks look terrible. What am I doing wrong?
-
Answer: HILIC has its own unique set of rules that are often the opposite of reversed-phase. Poor peak shape in HILIC is commonly traced to two key factors: sample solvent and column equilibration.
-
Causality & Solution:
-
Sample Solvent Mismatch: The "weak" solvent in HILIC is the one with the highest organic content (e.g., 95% acetonitrile). The "strong" solvent is the one with the highest aqueous content.[1][6] If you dissolve your sample in a strong solvent (like water or DMSO), it will not bind to the column correctly, leading to breakthrough and distorted peaks. Your sample must be dissolved in a solvent that is as weak as or weaker than your initial mobile phase. Ideally, dissolve your sample in your starting mobile phase (e.g., 95:5 acetonitrile:water) or pure acetonitrile.[6]
-
Insufficient Column Equilibration: The HILIC retention mechanism relies on the formation of a stable water layer on the surface of the stationary phase.[3][4] This takes time to form. You must equilibrate the column with your starting mobile phase for a longer period than in RP-HPLC—often 10-20 column volumes are required. Failure to do so results in drifting retention times and poor peak shape.
-
-
Troubleshooting Logic: Common HILIC Issues
Caption: A logical guide to troubleshooting common HILIC problems.
Section 3: Protocols and Data
Recommended HILIC Method Development Protocol (Analytical Scale)
This protocol provides a starting point for developing a robust purification method.
-
Column Selection:
-
Start with a bare silica HILIC column (e.g., 100 Å, 3.5 µm, 4.6 x 150 mm). Amide or Diol phases can also be excellent alternatives.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to 5.0 with acetic acid).
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate (pH 5.0).
-
Rationale: Acetonitrile is the primary organic solvent in HILIC. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry (LC-MS).[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL (ensure sample is dissolved in Mobile Phase A)
-
Detection: UV at an appropriate wavelength (e.g., 254 nm, or scan for maxima).
-
-
Gradient Elution:
-
Run a scouting gradient to determine the elution conditions:
-
0-1 min: 0% B (Hold at 95% ACN)
-
1-10 min: 0% to 50% B (Linear gradient from 95% to 75% ACN)
-
10-12 min: 50% B (Hold)
-
12.1-15 min: 0% B (Return to initial conditions and re-equilibrate)
-
-
-
Optimization:
Comparative Summary of Chromatographic Modes
This table summarizes the key parameters and considerations for each technique discussed.
| Feature | Reversed-Phase (RP) | Normal-Phase (NP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8)[21][22] | Polar (e.g., Silica, Alumina)[7][10] | Polar (e.g., Silica, Amide, Diol)[5][6] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile)[21] | Non-polar (e.g., Hexane/Ethyl Acetate)[7][8] | High Organic + Low Aqueous[3][4] |
| Elution Order | Polar compounds elute first[21] | Non-polar compounds elute first[7] | Non-polar compounds elute first[4] |
| Pros for this Compound | Widely available; good for less polar impurities. | Excellent for preparative scale (flash); high loading capacity. | Ideal for retention and separation ; MS-friendly mobile phases.[4][6] |
| Cons for this Compound | Very poor retention ; compound elutes in solvent front.[1][2] | Potential for strong/irreversible binding; compound degradation; poor solubility in non-polar solvents.[11][16] | Requires careful control of sample solvent and longer equilibration times.[6] |
References
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Element Lab Solutions.
- Buchi.com.
- Wikipedia.
- Subramanian, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-860.
- ResearchGate. Why is normal phase chromatography good for use on polar analytes?.
- Creative Biogene.
- Phenomenex. Normal-phase vs.
- Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Wikipedia.
- SIELC Technologies. Polar Compounds.
- University of Rochester, Department of Chemistry.
- BenchChem.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Phenomenex. Reversed Phase HPLC Columns.
- BenchChem.
- Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development.
- ChemistryViews.
- LCGC International.
- ScienceDirect.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
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- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Technical Support Center: Separation of Substituted Hexahydroindazolone Diastereomers
As a Senior Application Scientist, I've frequently guided researchers through the nuances of separating complex diastereomeric mixtures. Substituted hexahydroindazolones, a common scaffold in medicinal chemistry, often present unique challenges due to their structural rigidity and the presence of multiple stereocenters. This guide is designed to be a direct line to the expertise you need, moving beyond simple protocols to explain the fundamental science behind each step. Our goal is to empower you to troubleshoot effectively and develop robust, reliable separation methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive from professionals working with hexahydroindazolone diastereomers.
Question 1: What is the fundamental principle for separating diastereomers of hexahydroindazolones via HPLC?
Answer: Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers have distinct physicochemical characteristics.[1] This crucial difference in properties like polarity, solubility, and stereochemistry means they will interact differently with a given stationary and mobile phase. The objective of method development is to amplify these differences to achieve distinct retention times and, therefore, chromatographic separation using standard, achiral HPLC systems.[1]
Question 2: Is a chiral stationary phase (CSP) mandatory for separating these diastereomers?
Answer: Not necessarily, and often it is not the first choice. Because diastereomers have different physical properties, separation can frequently be achieved on conventional achiral stationary phases such as C18, Phenyl-Hexyl (in reversed-phase) or Silica/Diol (in normal-phase).[1][2] The unique spatial arrangement of substituents in each diastereomer can lead to differential interactions with these standard phases. However, if achiral methods prove insufficient, a chiral stationary phase can be an excellent tool, as they often exhibit very high stereoselectivity and may resolve closely related diastereomers that are inseparable on achiral columns.[3]
Question 3: I'm starting from scratch. What are the best initial screening conditions for a new pair of hexahydroindazolone diastereomers?
Answer: A systematic screening approach is the most efficient path to success. You should evaluate multiple, orthogonal conditions to explore a wide range of selectivities. A good starting point involves screening two different modes of chromatography: Reversed-Phase (RP) and Normal-Phase (NP) or HILIC, as the retention mechanisms are fundamentally different.
For a comprehensive initial screen, we recommend the conditions outlined in the table below. Run a broad gradient for each condition to determine the approximate elution strength and to see if any initial separation is observed.[1]
Table 1: Recommended Initial Screening Conditions
| Chromatography Mode | Recommended Columns | Mobile Phase System A | Mobile Phase System B | Typical Gradient |
| Reversed-Phase (RP) | C18, Phenyl-Hexyl | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5% to 95% B over 15 min |
| C18, Phenyl-Hexyl | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | 5% to 95% B over 15 min | |
| Normal-Phase (NP) | Silica, Diol | Hexane (or Heptane) | Ethanol | 0% to 50% B over 15 min |
| Silica, Diol | Hexane (or Heptane) | Isopropanol (IPA) | 0% to 50% B over 15 min |
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is designed to help you diagnose and solve specific experimental problems in a logical, step-by-step manner.
Problem: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0).
This is fundamentally a selectivity problem. Your current conditions do not sufficiently differentiate between the two diastereomer structures. The goal is to alter the chemistry of the system (the mobile and/or stationary phase) to enhance the interaction differences.
Caption: Troubleshooting logic for poor diastereomer resolution.
Recommended Actions:
-
Modify the Mobile Phase Composition: This is the simplest and most effective first step.[1]
-
Change the Organic Modifier (in RP): The choice between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity. ACN is an aprotic solvent, while MeOH is protic and can engage in hydrogen bonding. If you started with ACN, switch to MeOH, and vice-versa.[2] This simple change modifies the interaction dynamics between the analytes, the mobile phase, and the stationary phase.
-
Adjust Solvent Strength: If you have some separation, convert your gradient method to an isocratic one based on the elution percentage from the screening run. Then, systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution.[1]
-
-
Optimize Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.
-
Protocol: Using the best mobile phase from Step 1, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C). Increasing temperature can sometimes improve peak shape and alter selectivity in a favorable way.[1]
-
-
Change the Stationary Phase: If mobile phase and temperature optimization are insufficient, the column chemistry is the next variable to change. This will have the most significant impact on selectivity.[1][2]
-
Orthogonal Achiral Phases: If you started with a standard C18 column, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. The π-π interactions offered by these columns can provide a completely different selectivity for aromatic-containing hexahydroindazolones.
-
Switch Chromatography Mode: If reversed-phase fails, normal-phase (Silica, Diol) or HILIC chromatography should be attempted. The retention mechanisms are entirely different and are often successful for separating polar, nitrogen-containing heterocycles.[4][5][6]
-
-
Consider a Chiral Stationary Phase (CSP): For the most challenging separations, a CSP is a powerful tool. Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are excellent starting points.[7][8] These phases separate based on the formation of transient diastereomeric complexes, offering a high degree of stereoselectivity.[7][9]
Problem: My peaks are tailing, especially the later-eluting peak.
This is a common issue with nitrogen-containing heterocyclic compounds like hexahydroindazolones, particularly on silica-based columns.
Primary Cause: Unwanted secondary interactions between the basic nitrogen atoms in your molecule and acidic, surface-level silanol groups on the silica support of the stationary phase.
Recommended Actions:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of exposed silanol groups. If you are using an older column, switching to a modern equivalent can solve the problem instantly.[1]
-
Modify the Mobile Phase:
-
For Reversed-Phase: Add a low concentration of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the basic sites on your analyte and suppresses their interaction with the silanol groups.
-
For Normal-Phase: Add a small amount of a basic competitor, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.
-
Experimental Workflow & Protocols
Protocol 1: General Method Development for Diastereomer Separation
This workflow provides a structured approach to developing a separation method from the ground up.
Caption: A systematic workflow for diastereomer method development.
-
Initial Screening:
-
Select two to three achiral columns with different selectivities (e.g., C18, Phenyl for RP; Silica, Cyano for NP).[1]
-
Prepare two primary mobile phase systems for each mode. For RP, use Water/Acetonitrile and Water/Methanol. For NP, use Hexane/Ethanol and Hexane/Isopropanol. Additives (0.1% FA for RP, 0.1% TEA for NP) are recommended.[2]
-
Run a broad gradient (e.g., 5-95% organic over 15 minutes) on each column with each mobile phase to identify the most promising conditions.
-
-
Method Optimization:
-
Select the column/mobile phase combination that showed the best initial selectivity.
-
Convert the gradient to an isocratic hold at the mobile phase composition where the peaks eluted.
-
Systematically adjust the isocratic mobile phase composition in small steps (±2%, ±5%) to maximize resolution.
-
Optimize the column temperature (e.g., 25, 40, 60 °C) and flow rate to further improve resolution and efficiency. Lower flow rates can sometimes improve resolution but will increase run time.[1][10]
-
-
Method Validation:
-
Once optimal conditions are found, perform validation experiments to ensure the method is robust, repeatable, and suitable for its intended purpose (e.g., purity analysis, preparative separation).
-
References
-
How to separate the diastereomer peak from main peak? (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Separation of diastereomers. (2008). Chromatography Forum. Retrieved January 18, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved January 18, 2026, from [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Retrieved January 18, 2026, from [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 18, 2026, from [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved January 18, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
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- 10. mdpi.com [mdpi.com]
Improving the solubility of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one for bioassays
Technical Support Center: Solubility Solutions for Bioassays
Topic: Improving the Aqueous Solubility of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist: This guide provides a systematic approach to solubilizing this compound and other similarly challenging compounds for biological assays. We will move from basic to advanced techniques, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when handling a new or poorly soluble compound.
Q1: I have a new batch of this compound. Where do I start with solubilization?
A: The industry-standard starting point for compounds of unknown solubility is to attempt dissolution in 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, water-miscible, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] The goal is to create a high-concentration stock solution (e.g., 10-50 mM) that can be serially diluted into your aqueous assay buffer.
Q2: My compound won't dissolve in DMSO, or it precipitates immediately when I add it to my aqueous buffer. What does this mean and what should I do next?
A: This indicates very low aqueous solubility and that a simple DMSO stock solution is insufficient. Precipitation upon dilution, often called "crashing out," occurs because the compound, while soluble in the high-concentration organic solvent, is not soluble in the final, predominantly aqueous environment.
Your next step is to follow a systematic troubleshooting workflow. The choice of method depends on the compound's chemical properties and the tolerance of your specific bioassay to various excipients.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: This is a critical parameter you must determine empirically for your specific cell line and assay readout. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects, while some sensitive assays may require concentrations as low as 0.1%.[2][3] Always run a vehicle control (assay buffer with the same final concentration of DMSO or other solvents) to ensure that the solvent itself is not affecting the experimental outcome.[4]
Part 2: Troubleshooting Guides & Protocols
If a simple DMSO stock solution is not viable, you must employ more advanced strategies. Here we detail the rationale and protocols for these methods.
Strategy 1: pH Adjustment
Why it Works: The solubility of ionizable compounds is highly dependent on pH.[5] By adjusting the pH of the solution, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is significantly more soluble in aqueous media than the neutral form.[6][7] The this compound structure contains acidic and basic functional groups, making it a prime candidate for this approach.
Experimental Protocol: pH-Dependent Solubility Screening
-
Prepare Buffers: Make a series of buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9, 11).
-
Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for several hours (or overnight) to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility versus pH to identify the pH at which the compound is most soluble. You can then prepare your stock solution in a buffer at this optimal pH.
Strategy 2: Co-Solvent Formulations
Why it Works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic compound, thereby increasing its solubility.[9][10]
Common Co-Solvents for Bioassays
| Co-Solvent | Properties & Considerations | Typical Final Conc. in Assay |
| DMSO | Strong solvent, standard for initial screening.[1] | < 0.5%[11] |
| Ethanol | Less toxic than DMSO for some cells, but more volatile. | < 1%[2] |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity polymer, can help solubilize very nonpolar drugs.[12] | 1-5% |
| Propylene Glycol | Commonly used in parenteral formulations.[13] | 1-5% |
Experimental Protocol: Co-Solvent Stock Preparation This protocol is for preparing a stock solution that contains a co-solvent along with water, which can sometimes prevent precipitation upon further dilution.
-
Initial Dissolution: Dissolve the compound in 100% of your chosen primary solvent (e.g., DMSO) to the highest possible concentration.
-
Stepwise Dilution: Slowly add a second co-solvent or your aqueous buffer to the concentrated stock solution while vortexing. Add the aqueous phase dropwise to avoid shocking the system and causing precipitation.[14]
-
Observe: Monitor for any signs of precipitation (cloudiness, particulates).
-
Final Stock: The goal is to create a stable, high-concentration stock in a binary solvent system (e.g., 50:50 DMSO:PBS) that remains clear and can be further diluted into the final assay medium.
Strategy 3: Formulation with Solubilizing Excipients
For the most challenging compounds, excipients that actively encapsulate the molecule may be required.
Why it Works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes by encapsulating the poorly soluble drug molecule within their hydrophobic core, thereby increasing its apparent aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and low toxicity.[18]
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v).
-
Add Compound: Add the compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex. Gentle heating may also be applied if the compound is stable.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify & Dilute: Determine the concentration of the solubilized compound in the filtrate and use this as your stock solution for dilution into the assay medium.
Why it Works: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles in aqueous solutions.[19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous phase.[20][21] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are generally preferred for biological assays due to their lower potential for protein denaturation and cell toxicity compared to ionic surfactants.[22]
Experimental Protocol: Surfactant-based Stock Preparation
-
Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., 1-10% Tween® 80) in your assay buffer. Ensure this concentration is well above the surfactant's CMC.
-
Add Compound: Disperse the compound into the surfactant solution.
-
Solubilization: Vortex and/or sonicate the mixture until the solution becomes clear, indicating the compound has been incorporated into the micelles.
-
Use as Stock: Use this clear solution as a stock for further dilutions. Remember that your vehicle control must contain the same final concentration of surfactant.
Part 3: Final Checks & Best Practices
-
Always Prepare Fresh: Whenever possible, prepare working solutions fresh from a concentrated stock on the day of the experiment to avoid degradation or precipitation over time.[23]
-
Meticulous Technique: When preparing stock solutions, use precise weighing and quantitative transfer techniques to ensure accurate concentrations.[24][25]
-
Visual Inspection: Always visually inspect your solutions at each dilution step and before adding them to your assay. Any sign of cloudiness or precipitate means the compound is not fully dissolved, and the actual concentration will be lower than the calculated concentration.
-
Assay Interference: Be aware that any solubilizing agent (DMSO, co-solvents, cyclodextrins, surfactants) can potentially interfere with your assay.[26] It is imperative to run comprehensive controls to validate your results.
References
-
Lopes, R., et al. (2021). Cyclodextrins in delivery systems: Applications. PubMed Central. Available at: [Link]
-
Gould, T. (2022). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available at: [Link]
-
Patel, M., et al. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Szejtli, J. (1998). Medicinal applications of cyclodextrins. PubMed. Available at: [Link]
-
Crini, G., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
FasterCapital. (2024). Co-solvency and anti-solvent method for the solubility enhancement. FasterCapital. Available at: [Link]
-
FasterCapital. (2023). Co-solvent: Significance and symbolism. FasterCapital. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]
-
Grimm, M., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health. Available at: [Link]
-
Henriksen, P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Thakkar, H., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Henriksen, P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]
-
Denton, D. (1981). The effect of solvents on drug metabolism in vitro. PubMed. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Available at: [Link]
-
Zhang, H., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
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GOJO Chemical. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances?. GOJO Chemical Blog. Available at: [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available at: [Link]
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Matulis, D., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. Available at: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Al-kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). How Does pH Impact Ionic Compound Solubility?. YouTube. Available at: [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
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AP Chemistry. (2024). pH and Solubility. YouTube. Available at: [Link]
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Harvey, D. (2023). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
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Reddit. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]
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PubChem. (n.d.). 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene. PubChem. Available at: [Link]
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PubChem. (n.d.). 3H-Indazol-3-one. PubChem. Available at: [Link]
-
Orbe, H., et al. (2019). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health. Available at: [Link]
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- 26. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Strategies for the Hexahydroindazolone Scaffold
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of the hexahydroindazolone scaffold. This framework is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The demand for efficient, scalable, and versatile synthetic routes has led to the development of several innovative strategies beyond classical methods.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting advice for common issues encountered in the lab. Our goal is to provide a self-validating system of protocols and insights to accelerate your research and development efforts.
Section 1: Overview of Key Synthetic Strategies
The construction of the bicyclic hexahydroindazolone system can be approached through several distinct strategies, each with its own set of advantages and challenges. Understanding these options is the first step in designing a successful synthesis campaign.
-
Classical Cyclocondensation: This is the traditional approach, typically involving the reaction of a 1,3-dicarbonyl compound (or its enol equivalent) with a hydrazine derivative. While reliable, this method can sometimes suffer from issues with regioselectivity when using unsymmetrical dicarbonyls and may require harsh reaction conditions.
-
Domino/Cascade Reactions: These elegant reactions build molecular complexity in a single, orchestrated sequence without isolating intermediates.[1][2][3][4] For hexahydroindazolones, a common domino pathway involves a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization and condensation. This approach is highly efficient, minimizes waste, and often allows for the construction of multiple stereocenters with high control.[4]
-
Multicomponent Reactions (MCRs): MCRs bring together three or more starting materials in a one-pot reaction to form a complex product that incorporates substantial parts of all reactants.[5][6][7] This strategy is prized for its high atom and step economy, operational simplicity, and its ability to rapidly generate diverse libraries of compounds for screening.[5][8][9]
-
Catalytic Enantioselective Synthesis: Given the importance of chirality in pharmacology, the development of asymmetric routes is of paramount importance.[10] These methods employ chiral catalysts (organocatalysts or metal complexes) to guide the formation of a specific enantiomer, which is critical for producing enantiomerically pure compounds for clinical development.[10][11][12][13]
Section 2: Troubleshooting Guides & FAQs
This section addresses common problems encountered during the synthesis of the hexahydroindazolone scaffold in a practical question-and-answer format.
FAQ 1: Domino & Cascade Reactions
Question: My domino reaction is giving a low yield of the desired hexahydroindazolone. TLC analysis shows unreacted starting material and several side products. What should I investigate first?
Answer: Low yields in domino reactions are often traced back to the failure of a key step in the cascade. Let's break down the troubleshooting process.
-
Validate the Initial Bond Formation: The first step is typically a Michael addition. Its efficiency is paramount.
-
Catalyst Choice: Are you using a catalyst? The choice of base or organocatalyst (e.g., proline, secondary amines) is critical. An inappropriate catalyst may not sufficiently activate the donor or acceptor. Consider screening a small panel of catalysts.
-
Solvent Effects: The polarity of the solvent can dramatically affect reaction rates and equilibria. Try switching to a more or less polar solvent to see if conversion improves.
-
-
Check Cyclization Efficiency: If the initial addition is successful, the problem may lie in the subsequent intramolecular cyclization/condensation.
-
Steric Hindrance: Bulky substituents on your starting materials might disfavor the ring-closing step. If possible, consider a less hindered analogue to test this hypothesis.
-
Reaction Conditions: This step often involves the elimination of water. Ensure your conditions facilitate this. Dean-Stark apparatus or the addition of molecular sieves can be effective. Sometimes, a switch to a higher-boiling solvent is necessary to provide the required activation energy.
-
-
Side Product Identification: Attempt to isolate and characterize the major side product. If it's the uncyclized Michael adduct, your issue is with the cyclization step. If it's a product from an alternative reaction pathway, you may need to adjust your starting materials or catalyst to favor the desired domino sequence.
Question: I am observing the formation of a regioisomer. How can I improve the regioselectivity of my cyclization?
Answer: Regioisomer formation is a classic challenge when using unsymmetrical intermediates.[14]
-
Directed Cyclization: The key is to differentiate the reactivity of the two potential cyclization sites.
-
Protecting Groups: Temporarily protect one of the reactive sites (e.g., one carbonyl in a diketone) to force the reaction down the desired path.
-
Pre-forming an Enamine/Enolate: You can selectively form an enamine or enolate at one position under kinetic or thermodynamic control, which then directs the subsequent intramolecular attack.
-
Electronic Effects: The electronic properties of your substituents can favor one cyclization pathway over another. An electron-withdrawing group can make a nearby position more electrophilic, guiding the nucleophilic attack of the hydrazine moiety.
-
FAQ 2: Multicomponent Reactions (MCRs)
Question: My three-component reaction is messy, with multiple products and low conversion to the target hexahydroindazolone. How can I optimize it?
Answer: The success of an MCR depends on the careful orchestration of multiple simultaneous reaction rates.
-
Order of Addition: While designed as one-pot reactions, the order in which you add the components can matter. Try pre-mixing two of the components for a short period before adding the third. This can favor the formation of a key intermediate and suppress side reactions.
-
Concentration: MCRs can be highly concentration-dependent. A reaction that fails under dilute conditions might proceed smoothly when more concentrated, as this favors the desired intermolecular reactions over potential decomposition pathways. Conversely, high concentrations can sometimes lead to polymerization or side reactions.[14]
-
Solvent and Catalyst Screening: As with domino reactions, a systematic screen of solvents and catalysts is often the most effective optimization strategy. Green solvents like ethanol or even water can sometimes be surprisingly effective.[7]
FAQ 3: Enantioselective Synthesis
Question: My catalytic asymmetric synthesis is resulting in a low enantiomeric excess (ee). How can I improve stereocontrol?
Answer: Achieving high enantioselectivity requires fine-tuning the interaction between the catalyst and the substrate in the transition state.
-
Temperature: This is the most critical parameter. Lowering the reaction temperature often leads to a significant improvement in ee, as it amplifies the small energy difference between the two diastereomeric transition states.
-
Catalyst/Ligand Modification:
-
Steric Bulk: The steric environment of the chiral catalyst is crucial. Try ligands with bulkier or different substituents to enhance facial discrimination of the prochiral substrate.
-
Electronic Tuning: The electronic properties of the ligand can influence the catalyst's activity and selectivity.
-
-
Solvent Effects: The solvent can interact with the catalyst and substrate, affecting the geometry of the transition state. Screen a range of solvents with varying polarities and coordinating abilities.
-
Substrate Concentration: In some cases, catalyst aggregation at high concentrations can lead to a decrease in ee. Try running the reaction at a lower concentration.
Section 3: Visualized Workflows and Mechanisms
Visualizing the decision-making process and reaction pathways can provide clarity in complex synthetic planning.
Caption: Decision workflow for selecting a synthetic route.
Caption: Simplified mechanism for a domino synthesis.
Section 4: Comparative Summary of Synthetic Routes
The table below summarizes the key characteristics of the primary alternative routes to the hexahydroindazolone scaffold.
| Synthetic Strategy | Key Features | Typical Yields | Advantages | Common Challenges |
| Domino/Cascade Reaction | One-pot, sequential transformations without intermediate isolation.[4] | 60-95% | High step economy, reduced waste, potential for stereocontrol. | Requires careful optimization of conditions to orchestrate the cascade. |
| Multicomponent Reaction (MCR) | Three or more reactants combine in a single operation.[5][6] | 50-90% | High atom economy, operational simplicity, rapid library generation.[8] | Can be difficult to optimize; sometimes results in complex product mixtures. |
| Catalytic Enantioselective Synthesis | Employs a chiral catalyst to control the stereochemical outcome.[10] | 70-99% | Access to enantiomerically pure compounds, crucial for drug development. | Catalyst cost, sensitivity to reaction conditions, requires screening. |
Section 5: Exemplary Protocol: Three-Component Synthesis of a Substituted Hexahydroindazolone
This protocol describes a general procedure for the synthesis of a 2,3,5-trisubstituted hexahydroindazolone via a one-pot, three-component reaction.
Reaction: Dimedone + Aromatic Aldehyde + Phenylhydrazine → Substituted Hexahydroindazolone
Materials:
-
Dimedone (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Sodium Acetate (1.2 eq)
-
Ethanol (Solvent)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (1.0 eq), the aromatic aldehyde (1.0 eq), and ethanol (20 mL).
-
Initial Reaction: Stir the mixture at room temperature for 10 minutes.
-
Addition of Hydrazine: Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hexahydroindazolone derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Note: This is a generalized protocol. The optimal reaction time, temperature, and purification method may vary depending on the specific substrates used.
References
-
MCRs, also known as one-pot reactions, involve at least three or four reactants of interest to produce the desired single product. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC. NIH. [Link]
-
Among the most powerful strategies for achieving enantiomerically pure compounds is catalyzed enantioselective organic synthesis. (2025). Catalyzed Enantioselective Organic Synthesis - PMC. PubMed Central (PMC). [Link]
-
Arnold, L. A., Naasz, R., Minnaard, A. J., & Feringa, B. L. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol Reaction to a Cyclopenten-3,5-dione Monoacetal. Journal of the American Chemical Society, 123(24), 5841–5842. [Link]
-
de la Torre, M. G., & Gotor, V. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5291. [Link]
-
Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry, 26(4), 343-347. [Link]
-
Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry. [Link]
-
Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry. [Link]
-
Mali, P. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6563. [Link]
-
Patil, P., & Dandawate, P. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 23(11), 2766. [Link]
-
Stefanachi, A., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Quest for New Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6690. [Link]
-
Multicomponent Reactions in Medicinal Chemistry. (2023). ResearchGate. [Link]
-
Ramón, R. S., et al. (2015). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Organic Letters, 17(24), 6030–6033. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
Catalytic enantioselective and regioselective substitution of 2,3-indolyldimethanols with enaminones. (2019). Organic Chemistry Frontiers. [Link]
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes. (2022). Nature Communications. [Link]
-
Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. (2025). The Journal of Organic Chemistry. [Link]
-
Troubleshooting Guides. Bionano Genomics. [Link]
-
Troubleshooting Molecular Biology Applications. QIAGEN. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Chemistry & Medicinal Chemistry. [Link]
-
Troubleshooting Tips for Site Directed Mutagenesis?. (2021). ResearchGate. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Hexahydro-3H-indazol-3-one
Welcome to the technical support center for the synthesis of hexahydro-3H-indazol-3-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this important bicyclic lactam from laboratory scale to pilot or manufacturing scale. As a core structural motif in various biologically active compounds, mastering its large-scale production is critical. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the fundamental causality behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers and project managers frequently encounter during the initial phases of a scale-up campaign.
Q1: What is hexahydro-3H-indazol-3-one, and why is its scale-up synthesis a focus of process development? Hexahydro-3H-indazol-3-one is a bicyclic lactam, a class of compounds that serves as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for designing molecules that interact with specific biological targets. The scale-up of its synthesis is crucial for producing the quantities of material required for preclinical and clinical studies, as well as for potential commercial manufacturing of active pharmaceutical ingredients (APIs).
Q2: What are the primary challenges when moving from a lab-scale synthesis of a bicyclic lactam like this to a larger scale? The primary challenges in scaling up the synthesis of bicyclic lactams include managing reaction exotherms, ensuring efficient mixing in large reactors, dealing with reagent stoichiometry and addition rates, and developing purification methods that are both effective and economical at scale.[1][2] Lab-scale purification techniques like column chromatography are generally not viable for multi-kilogram production, necessitating the development of robust crystallization or distillation procedures.[3]
Q3: How does heat management in a 100 L reactor differ from a 1 L flask, and what are the risks? Heat transfer is a critical scale-up parameter. A 100 L reactor has a much smaller surface-area-to-volume ratio than a 1 L flask. This means that heat generated from an exothermic reaction cannot dissipate as quickly, leading to a potential for uncontrolled temperature increases, or "runaway reactions." This can cause product degradation, formation of dangerous byproducts, and significant safety hazards. Effective heat management requires precise control over reagent addition rates and the use of an appropriately sized reactor cooling system.
Q4: What are the most critical process parameters (CPPs) to monitor during the synthesis? The most critical process parameters to monitor are typically:
-
Temperature: To control reaction rate and prevent side reactions.
-
Reagent Addition Rate: To manage exotherms and maintain optimal reactant concentrations.
-
Stirring/Agitation Speed: To ensure homogeneity and efficient mass and heat transfer.
-
Reaction Time: To ensure the reaction goes to completion without significant product degradation.
-
pH (during work-up): To ensure the product is in the correct form for efficient extraction and isolation.
Q5: My lab-scale procedure relies on flash column chromatography for purification. What are the recommended alternatives for scale-up? For large-scale purification, the preferred method is recrystallization . This technique is highly scalable, cost-effective, and can provide a product with very high purity. Developing a robust recrystallization protocol involves screening various solvent and anti-solvent systems to find conditions that provide good recovery and effective impurity rejection.[4] Other potential methods, depending on the product's properties, include distillative purification (if thermally stable) or salt formation followed by crystallization.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis of hexahydro-3H-indazol-3-one.
Problem 1: Low or Inconsistent Reaction Yield
A drop in yield is one of the most common and costly issues during scale-up. The root cause can often be traced back to physical or chemical phenomena that are negligible at the lab scale but significant in a large reactor.
-
Potential Cause A: Inefficient Mass and Heat Transfer
-
Causality: Inadequate mixing in a large reactor can lead to localized "hot spots" where the temperature is much higher than the sensor reading, causing degradation. It can also create areas of low reactant concentration, leading to an incomplete reaction.
-
Solution & Validation:
-
Switch to Overhead Mechanical Stirring: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the viscosity of the reaction medium.
-
Optimize Agitation Speed: Conduct studies to determine the minimum agitation speed required for a homogenous suspension (if solids are present) and efficient mixing.
-
Control Addition Rate: For exothermic reactions, the addition of a key reagent should be controlled such that the cooling system can maintain the target temperature. This validates that the reaction rate is not exceeding the heat removal capacity of the system.
-
-
-
Potential Cause B: Product or Intermediate Degradation
-
Causality: The longer reaction and work-up times typical of large-scale operations can expose the product to harsh conditions (e.g., strong base, high heat) for extended periods, leading to degradation. Ring-opening of the lactam moiety is a potential degradation pathway under certain conditions.[5]
-
Solution & Validation:
-
Establish a Stability Profile: Test the stability of the starting material, intermediates, and final product under the proposed reaction and work-up conditions over time.
-
Minimize Exposure Time: Streamline the work-up and isolation procedures to reduce the time the product spends in solution, especially at high temperatures or extreme pH.
-
Inert Atmosphere: If oxidation is suspected, run the reaction and work-up under a nitrogen or argon atmosphere.
-
-
Problem 2: Unacceptable Impurity Profile
New or elevated levels of impurities often appear during scale-up. Identifying and controlling these is essential for meeting regulatory requirements.
-
Potential Cause A: Dimerization or Oligomerization
-
Causality: The method of reagent addition can create localized areas of high concentration. If a reactive intermediate is generated, it may react with itself to form dimers or other byproducts. This is a known issue in related indole syntheses, which can form colored dimers.[6]
-
Solution & Validation:
-
Reverse Addition: Add the more stable reactant to the less stable or more reactive one.
-
Slow, Sub-surface Addition: Introduce the limiting reagent slowly below the surface of the reaction mixture to ensure rapid dilution and minimize side reactions at the point of addition.
-
In-Process Control (IPC): Use HPLC analysis to monitor the formation of key impurities throughout the reaction and correlate their levels with process parameters like addition rate and temperature.[7][8]
-
-
-
Potential Cause B: Incomplete or Over-Reaction
-
Causality: A reaction that appears complete by TLC at the lab scale may stall at 98% completion at a larger scale due to mixing issues. Conversely, extended heating to "push" the reaction to completion can sometimes lead to the formation of subsequent degradation products.
-
Solution & Validation:
-
Quantitative IPC: Replace qualitative TLC with quantitative HPLC analysis to define the true endpoint of the reaction.
-
Define a Reaction Endpoint Specification: Set a clear specification for reaction completion (e.g., <1.0% starting material remaining) to ensure batch-to-batch consistency.
-
-
Problem 3: Challenges in Product Isolation and Purification
Isolating a pure, crystalline solid is the goal of most small-molecule syntheses. Scale-up can introduce new challenges to achieving this.
-
Potential Cause A: Product Oiling Out or Forming an Amorphous Solid
-
Causality: The presence of even small amounts of impurities can inhibit the formation of a stable crystal lattice, causing the product to separate as an oil or an amorphous solid, which is difficult to filter and dry.
-
Solution & Validation:
-
Systematic Recrystallization Solvent Screen: Screen a variety of solvent/anti-solvent systems to identify conditions that reliably produce a crystalline solid.[4]
-
Controlled Cooling Profile: Do not "crash cool" the crystallization. A slow, controlled cooling rate allows for the growth of larger, purer crystals.
-
Seeding: Introduce a small amount of pure crystalline material at the point of supersaturation to promote controlled crystallization and ensure the desired crystal form is obtained.
-
-
-
Potential Cause B: Poor Phase Separation During Aqueous Work-up
-
Causality: The increased volume and different geometry of a large reactor compared to a separatory funnel can lead to the formation of stable emulsions during extraction, making phase separation slow and inefficient.
-
Solution & Validation:
-
Add Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, helping to break emulsions.
-
Minimize Agitation During Extraction: Use gentle agitation during the extraction process, just enough to ensure mixing without creating a stable emulsion.
-
Allow Sufficient Settling Time: Account for longer settling times in the process schedule.
-
-
Section 3: Key Methodologies and Protocols
Protocol 1: Illustrative Scale-Up Synthesis via Cyclization
This protocol is a generalized representation based on common methods for forming bicyclic lactams and should be adapted based on specific reaction requirements.[1]
-
Reactor Setup: Charge a clean, dry, temperature-controlled reactor with the appropriate starting material and solvent. Begin agitation and purge the reactor with nitrogen.
-
Reagent Addition: Prepare a solution of the cyclization agent (e.g., a base like sodium hydride or an acid catalyst) in a suitable solvent in an addition vessel.
-
Controlled Addition: Slowly add the cyclization agent to the reactor at a rate that maintains the internal temperature within the specified range (e.g., 20-25°C).
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at the target temperature. Take samples periodically for IPC analysis by HPLC to monitor the consumption of starting material.
-
Reaction Quench: Once the reaction is deemed complete, carefully quench the reaction by adding an appropriate quenching agent (e.g., water, acetic acid) at a controlled rate to manage any exotherm.
-
Aqueous Work-up: Add water and the appropriate organic extraction solvent. Adjust the pH if necessary. Allow the phases to separate and drain the aqueous layer.
-
Solvent Swap and Concentration: Wash the organic layer with brine, then distill off the solvent under reduced pressure to a target volume, potentially swapping to the crystallization solvent in the process.
Protocol 2: Developing a Robust Recrystallization Procedure
-
Solvent Screening: In small vials, test the solubility of the crude product in a range of solvents at room temperature and at reflux. An ideal single-solvent system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Anti-Solvent Screening: If a single solvent is not effective, identify a solvent in which the product is highly soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two must be miscible.
-
Procedure Development:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If impurities are present, you may perform a hot filtration or charcoal treatment at this stage.
-
Slowly cool the solution to allow crystals to form. If using an anti-solvent, add it slowly to the solution at an elevated temperature until turbidity is observed, then cool.
-
Allow the mixture to stir at a low temperature (e.g., 0-5°C) for a defined "hold time" to maximize recovery.
-
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at an appropriate temperature.
Section 4: Data Presentation & Process Control
Effective process development relies on data. The following tables summarize key considerations for scaling up the synthesis of hexahydro-3H-indazol-3-one.
Table 1: Critical Process Parameters and Their Potential Impact
| Parameter | Impact of Deviation | Recommended Control Strategy |
| Temperature | Too Low: Incomplete reaction. Too High: Increased byproduct formation, product degradation. | Define an optimal range (e.g., 80-85°C). Use automated reactor temperature control. |
| Base Stoichiometry | Too Low: Incomplete reaction. Too High: Base-mediated side reactions, difficult work-up. | Define optimal stoichiometry (e.g., 1.1-1.2 eq.). Use calibrated pumps for addition. |
| Water Content | Can significantly affect reaction rate and yield in some cyclization reactions.[4] | Use anhydrous solvents where required and control atmospheric moisture with an inert gas blanket. |
| Cooling Rate | Too Fast: Traps impurities, results in small particles that are hard to filter. Too Slow: Reduces throughput. | Develop a programmed cooling profile (e.g., 20°C/hour) and validate it for consistency. |
Table 2: Comparison of Purification Strategies for Scale-Up
| Method | Throughput | Cost | Purity | Scalability | Primary Application |
| Chromatography | Low | High | Very High | Poor | Lab-scale, impurity isolation |
| Recrystallization | Medium-High | Low | High | Excellent | Primary method for API purification |
| Distillation | High | Medium | Medium-High | Excellent | For thermally stable, volatile compounds |
| Slurry Wash | High | Low | Medium | Excellent | Removing minor, highly soluble impurities |
Table 3: Analytical Methods for In-Process Control and Quality Assurance
| Method | Purpose | Stage of Use |
| HPLC | Quantify starting material, product, and impurities. Determine reaction completion. | Throughout the reaction, work-up, and final product analysis. |
| GC | Quantify residual solvents. | Final product analysis. |
| ¹H NMR / ¹³C NMR | Confirm structure of the final product and key intermediates.[3] | Final product characterization. |
| LC-MS | Identify unknown impurities. | Process development, impurity profiling. |
| Karl Fischer Titration | Quantify water content in the final product. | Final product analysis. |
Section 5: Visual Guides & Workflows
General Workflow for Scale-Up Synthesis
Caption: High-level workflow for the scale-up synthesis of hexahydro-3H-indazol-3-one.
Troubleshooting Decision Tree: Low Yield
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CF3SO3H-enabled cascade ring-opening/dearomatization of indole derivatives to polycyclic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. env.go.jp [env.go.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting low yields in the cyclocondensation step of hexahydroindazolone synthesis
Technical Support Center: Troubleshooting Low Yields in Hexahydroindazolone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the cyclocondensation step in hexahydroindazolone synthesis. Hexahydroindazolones are privileged scaffolds in modern drug discovery, but their synthesis, particularly the core cyclocondensation, can be prone to low yields. This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to logically troubleshoot and optimize your reactions.
Section 1: Foundational Principles - The Reaction Mechanism
The synthesis of hexahydroindazolones from a cyclic 1,3-dicarbonyl compound (e.g., dimedone, cyclohexane-1,3-dione) and a hydrazine derivative is a classic example of the Knorr pyrazole synthesis.[1][2] Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a two-stage process:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is typically the kinetically faster step and is often acid-catalyzed.[3][4] The resulting hemiaminal intermediate rapidly dehydrates to form a hydrazone.
-
Intramolecular Cyclization & Dehydration: The remaining free nitrogen of the hydrazone intermediate then attacks the second carbonyl group in an intramolecular fashion. This cyclization forms a hydroxylated intermediate which, upon a final dehydration step, yields the stable, aromatic-like hexahydroindazolone ring system.[5]
The overall transformation involves the net loss of two molecules of water, making water removal a key consideration for driving the reaction to completion.
Caption: Generalized mechanism for hexahydroindazolone synthesis.
Section 2: Troubleshooting FAQs
This section addresses the most common issues encountered during the cyclocondensation step in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. Where should I begin my investigation?
A1: A low or zero yield points to a fundamental issue in one of four areas: Reagents, Reaction Conditions, Reaction Monitoring, or Work-up. A systematic approach is crucial.[6]
Start by verifying the integrity of your starting materials. Are the 1,3-dicarbonyl and hydrazine derivatives pure? Hydrazine hydrate can degrade over time, and some dicarbonyls can self-condense or exist in various tautomeric forms. Once reagents are confirmed, review your reaction conditions against a literature precedent. Finally, ensure your analytical method (e.g., TLC, LC-MS) is capable of resolving the starting materials from the desired product.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: How do I select the optimal solvent and catalyst system? My reaction is stalling.
A2: Solvent and catalyst choice are deeply interconnected and critical for success. The selection depends on the specific substrates and the desired reaction temperature. A stalled reaction often indicates that the energy barrier for the final dehydration step is not being overcome or that the reaction equilibrium is unfavorable.
-
Acetic Acid: Often the solvent of choice, glacial acetic acid serves a dual role as both the reaction medium and the acid catalyst.[7][8] It effectively protonates the carbonyls, activating them for nucleophilic attack, and facilitates the dehydration steps.[9] Refluxing in acetic acid is a robust starting point for many syntheses.
-
Ethanol/Methanol: These protic solvents are excellent for dissolving the starting materials. The reaction is often performed at reflux. While they don't have the catalytic acidity of acetic acid, a catalytic amount of a stronger acid (e.g., HCl, H₂SO₄) can be added to promote the reaction.[10]
-
Toluene with a Dean-Stark Trap: This is the most effective method for driving the reaction equilibrium toward the product.[11] Since two molecules of water are produced, their continuous removal via azeotropic distillation with toluene can dramatically improve yields, especially for stubborn or equilibrium-limited reactions.[12] A catalytic amount of p-toluenesulfonic acid (p-TsOH) is typically used as the acid catalyst in this setup.
| System | Role of Solvent | Catalyst | Typical Temperature | Key Advantage |
| Glacial Acetic Acid | Solvent & Catalyst | None needed | ~118 °C (Reflux) | Simplicity, dual-role of solvent.[7] |
| Ethanol | Solvent | Catalytic HCl or H₂SO₄ | ~78 °C (Reflux) | Good solubility for polar substrates. |
| Toluene | Azeotropic Agent | Catalytic p-TsOH | ~111 °C (Reflux) | Actively removes water to drive equilibrium.[11] |
Recommendation: If your reaction in ethanol or acetic acid is stalling, switching to toluene with a Dean-Stark apparatus is the most logical next step to force the reaction to completion.
Q3: My TLC/LC-MS shows multiple spots, including one that seems to be an intermediate. What's happening?
A3: The presence of a stable intermediate is a classic sign of incomplete cyclization or dehydration. The most common intermediate observed is the hydrazone , formed after the first condensation and dehydration step.[13]
-
Cause: The energy of activation for the intramolecular cyclization and subsequent dehydration is higher than that for the initial hydrazone formation. This can be due to sterically hindered substrates or insufficient reaction temperature/catalysis. Acidic conditions are known to facilitate both the imine formation and the subsequent cyclization steps.[14]
-
Solution:
-
Increase Temperature: If you are running the reaction at a moderate temperature, increase it to the solvent's reflux point.
-
Add or Increase Catalyst: If using a neutral solvent like ethanol, add a catalytic amount of acid (e.g., 1-5 mol% p-TsOH or a few drops of concentrated HCl). If already using acetic acid, ensure it is glacial (water-free).
-
Extend Reaction Time: Some sterically demanding substrates simply require longer reaction times for the intramolecular cyclization to occur. Monitor the disappearance of the intermediate spot by TLC or LC-MS over an extended period (e.g., 12-24 hours).[15]
-
Another possibility is the formation of regioisomers if you are using an unsymmetrical 1,3-dicarbonyl compound, which can lead to multiple product spots on the TLC plate.[2]
Q4: I'm using acetic acid as the solvent, but I suspect it's causing a side reaction with my hydrazine. Is this possible?
A4: Yes, this is a known incompatibility, particularly with sensitive or highly nucleophilic hydrazines. While acetic acid is an excellent catalyst, it is also a carboxylic acid. Under reflux conditions, it can acetylate the hydrazine, forming an acetylhydrazide.[16] This side reaction consumes the hydrazine, capping it and preventing it from participating in the desired cyclocondensation, thereby reducing the yield.
-
Diagnosis: Look for a byproduct in your crude LC-MS or NMR that corresponds to the mass or signals of the acetylated hydrazine or the resulting acetylated indazolone.
-
Solution: If you suspect N-acetylation is a significant issue, switch to a non-acylating acidic catalyst system. The best choice is catalytic p-toluenesulfonic acid (p-TsOH) in a non-participating solvent like toluene or ethanol . This provides the necessary protons to catalyze the reaction without the risk of acylating your starting material.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Hexahydroindazolone Synthesis using Dean-Stark Conditions
This protocol is a robust starting point for optimizing the cyclocondensation.
-
Setup: To a round-bottom flask, add the cyclic 1,3-dicarbonyl (1.0 eq), the hydrazine derivative (1.05-1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02-0.05 eq).
-
Solvent: Add toluene to the flask (concentration typically 0.1-0.5 M).
-
Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.[12] Fill the trap with toluene before starting.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction is often complete when no more water is observed collecting in the trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to quench the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a silica gel TLC plate, spot the starting dicarbonyl, the starting hydrazine (if UV-active), a co-spot of both, and the reaction mixture.
-
Elution: Develop the plate using a mobile phase that provides good separation (e.g., 30-50% ethyl acetate in hexanes is a common starting point).
-
Visualization: Visualize the plate under a UV lamp (254 nm). Stain if necessary (e.g., with potassium permanganate).
-
Analysis: The product is typically less polar than the dicarbonyl starting material and will have a higher Rf value. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
References
-
Schmidt, A., Dreger, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
Reddit. (2023). Dicarbonyl + Hydrazine -> Cyclic compound? r/OrganicChemistry. Available from: [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link] (Note: This is a duplicate of a previously used reference with a similar title but potentially different content.)
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available from: [Link]
-
Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]
-
Organic Syntheses. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar (3 cm), two septa (Necks 1 and 3) and a Dean-Stark trap (20 mL, Neck 2) wrapped in aluminum foil and fitted with a reflux condenser (20 cm), and a nitrogen gas inlet adaptor. Available from: [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps. Available from: [Link]
-
Brea, R. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available from: [Link]
-
YouTube. (2023). Hantzsch-type reaction - Dean Stark. Available from: [Link]
-
Hojo, K., et al. (2005). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin. Available from: [Link]
-
Al-Shammari, M. M., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Ordzhonikidze, D. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Available from: [Link]
-
Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre. Available from: [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Identifying and characterizing impurities in 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the identification and characterization of impurities in 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one samples. This molecule, a conformationally restricted analog of γ-aminobutyric acid (GABA), is of significant interest in medicinal chemistry.[1][2] The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers in ensuring the purity and quality of their samples.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurity analysis for this compound.
Q1: What are the most likely sources of impurities in my this compound sample?
Impurities can be introduced at various stages of the manufacturing process, storage, and handling.[4][5] They are generally classified into organic impurities, inorganic impurities, and residual solvents.[4] For this specific molecule, potential sources include:
-
Process-Related Impurities: These originate from the synthetic route.[6]
-
Starting Materials: Unreacted starting materials, such as substituted cyclohexanones or hydrazine derivatives, used in the initial condensation reactions.[7][8]
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
By-products: Compounds formed from side reactions inherent to the synthetic pathway, such as isomers or over-alkylated products.[5][9]
-
-
Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation.[10][11] The indazolone core may be susceptible to hydrolysis or oxidation.
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[4][12]
Caption: Potential sources of impurities for this compound.
Q2: What are the regulatory thresholds I need to be aware of for impurities?
Regulatory bodies like the ICH have established guidelines for impurity control in new drug substances.[3][12] The key thresholds from ICH Q3A(R2) are based on the maximum daily dose of the drug.[13][14]
| Threshold Type | Threshold (Typical) | Requirement |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[12] |
| Identification | > 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity exceeding this level must be determined.[12] |
| Qualification | > 0.15% or 1.0 mg/day intake (whichever is lower) | Impurities above this level must be assessed for biological safety.[12][13] |
| Note: These thresholds can vary based on the maximum daily dose. Always consult the latest ICH Q3A guidelines for specific cases. |
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling.[15][16]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification of non-volatile organic impurities.[4][5] A UV detector is commonly used for initial screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight and fragmentation data.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, particularly residual solvents.[4][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of isolated impurities.[15][19] It is also crucial for identifying and distinguishing between isomers.[20][21]
Q4: Why do I need to perform a forced degradation study?
Forced degradation (or stress testing) is a critical study that helps to:
-
Identify likely degradation products , which aids in establishing degradation pathways.[11]
-
Demonstrate the specificity of your analytical method, proving that it can separate the main compound from its degradation products (i.e., it is "stability-indicating").[10][22]
-
Understand the intrinsic stability of the molecule under various stress conditions such as acid, base, oxidation, heat, and light.[11][23]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your analysis.
HPLC Troubleshooting
Problem: My main peak is tailing or showing poor symmetry.
Peak tailing is a common issue, especially for basic compounds like indazolones, and it can compromise resolution and accurate integration.[24][25]
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic nitrogen atom in the indazolone ring can interact with acidic, ionized silanol groups on the surface of standard silica-based HPLC columns.[26][27] | 1. Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate to protonate the silanols and the basic analyte, minimizing unwanted interactions.[27] 2. Use an End-Capped Column: Select a column with high-quality end-capping (e.g., modern C18 columns) to shield the silanol groups.[26] 3. Add a Competing Base: Introduce a small amount of a competing base like triethylamine (TEA) to the mobile phase to preferentially interact with the active sites. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector cell can cause band broadening, which is more pronounced for early-eluting peaks.[26][28] | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[26] 2. Ensure Proper Fittings: Check that all fittings are correctly installed and not causing dead volume. |
| Column Contamination/Void | Accumulation of strongly retained sample components or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[25][28] | 1. Use a Guard Column: A guard column with the same packing material will protect the analytical column from contaminants.[28] 2. Filter Samples: Ensure all samples and mobile phases are filtered to remove particulates. 3. Reverse Flush Column: If a void is suspected, temporarily reversing the column flow (if permitted by the manufacturer) may help.[27] |
digraph "HPLC_Tailing_Troubleshooting" { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Tailing on all peaks?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; q2 [label="Analyte is basic?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
sol1 [label="Likely Extra-Column Volume or\nColumn Inlet Problem", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Likely Secondary Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Check for other chemical issues\n(e.g., metal chelation, pH mismatch)", fillcolor="#F1F3F4", fontcolor="#202124"];
act1 [label="1. Use shorter, narrower tubing.\n2. Check fittings for dead volume.\n3. Install a guard column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act2 [label="1. Lower mobile phase pH (e.g., 2.5-3.0).\n2. Use an end-capped column.\n3. Add competing base (e.g., TEA).", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No (Specific Peaks)"]; q2 -> sol2 [label="Yes"]; q2 -> sol3 [label="No"];
sol1 -> act1; sol2 -> act2; }
Caption: Decision tree for troubleshooting HPLC peak tailing.
GC-MS Troubleshooting
Problem: I am analyzing for residual solvents and see unknown peaks in the chromatogram.
Unknown peaks can arise from various sources, and GC-MS is an excellent tool for their identification.[18]
-
Step 1: Library Search: The first step is to perform a mass spectral library search (e.g., NIST, Wiley) on the unknown peak. A high match factor (>800) often provides a confident identification.
-
Step 2: Consider the Source: If the library match is ambiguous, consider the context. Could the peak be a solvent used in the synthesis, a known by-product, or a column bleed artifact (often siloxane-based)?[17]
-
Step 3: Analyze a Blank: Inject a blank solvent run under the same conditions. Peaks present in the blank but not the sample are system contaminants.
-
Step 4: Confirm with a Standard: If a potential identity is proposed, confirm it by injecting a pure standard of the suspected compound and comparing the retention time and mass spectrum.
NMR Troubleshooting
Problem: The ¹H NMR spectrum of my sample is very complex, showing multiple sets of signals.
This is a common observation for molecules like this compound.
-
Cause 1: Diastereomers: If your synthesis can produce multiple stereocenters (e.g., at the 3a position), you may have a mixture of diastereomers. Diastereomers are distinct compounds and will show separate sets of signals in the NMR spectrum.[20] 2D NMR techniques like COSY and HSQC can help assign the signals for each isomer.
-
Cause 2: Conformational Isomers (Atropisomers): Large, flexible cyclic structures can exist as multiple stable conformers that interconvert slowly on the NMR timescale, leading to signal broadening or distinct sets of signals.[29][30]
-
Troubleshooting: Acquiring spectra at elevated temperatures can sometimes cause these signals to coalesce as the rate of interconversion increases.[29]
-
-
Cause 3: Tautomers: The indazolone ring can potentially exist in different tautomeric forms. Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the tautomeric equilibrium and help identify this phenomenon.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).[31]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or use a PDA detector to scan for the optimal wavelength for all components).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps for conducting a comprehensive stress testing study.[11][23]
-
Prepare Stock Solution: Create a stock solution of the API at ~1 mg/mL in a suitable solvent.
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[23]
| Stress Condition | Typical Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60 °C for 24-48 hours |
| Oxidative | 3% H₂O₂ | Room temperature for 24 hours |
| Thermal | Dry heat at 80 °C | 48 hours (on solid sample) |
| Photolytic | Expose to ICH-specified light source | (As per ICH Q1B guidelines) |
| Note: These conditions are starting points and should be adjusted based on the molecule's stability.[22][32] Neutralize acidic and basic samples before injection. |
-
Analyze Samples: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1).
-
Evaluate Results:
-
Calculate the percentage degradation of the API.
-
Perform a peak purity analysis (using a PDA detector) to ensure the main peak is not co-eluting with any degradation products.
-
Determine the relative retention times (RRT) of all new impurity peaks.
-
Caption: General workflow for impurity identification and characterization.
Data Interpretation: Mass Spectrometry
For indazolone-type structures, electron impact (GC-MS) or collision-induced dissociation (LC-MS/MS) can produce characteristic fragments. Key fragmentation pathways often involve cleavages alpha to the carbonyl group or within the saturated carbocyclic ring.[33][34] When analyzing a spectrum, look for:
-
The Molecular Ion (M+): This peak gives the molecular weight of the impurity. In soft ionization techniques like ESI, you will often see the protonated molecule [M+H]⁺.[15]
-
Characteristic Neutral Losses: Look for losses of small, stable molecules like H₂O (18 Da), CO (28 Da), or fragments from the saturated ring system (e.g., loss of C₂H₄, 28 Da).[35]
-
Indazole Core Fragments: Cleavage can lead to characteristic ions corresponding to the indazole core itself or fragments thereof.[33]
By piecing together the molecular weight and the fragmentation puzzle, a putative structure can be proposed, which must then be confirmed by NMR.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
CHROMABlog. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- de Faria, A. C., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Molecules, 29(15), 3469.
- MCA The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
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LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
-
NIH. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. Retrieved from [Link]
-
IJRPR. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
IJPBR. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
IJNRD. (2024, February 2). Impurity profiling in different analytical techniques. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
ResearchGate. (2025, May 1). Novel 2-benzoyl-3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole: Synthesis, characterization and computational analysis. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
PubMed. (2016, September 10). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Antimicrobial Evaluation of Some Substituted- 3-Aryl -2,3,4,5,6,7-hexahydro-1H-inden-1-one. Retrieved from [Link]
-
SlidePlayer. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
SAP. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]
-
NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
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NIH. (n.d.). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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NIH. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]
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UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Retrieved from [Link]
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SIELC. (n.d.). Separation of 1,2,4,9-Tetrahydro-3H-carbazol-3-one on Newcrom R1 HPLC column. Retrieved from [Link]
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Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved from [Link]
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Validation & Comparative
Comparative Analysis of Anti-inflammatory Activity: A Head-to-Head Guide for a Novel Indazolone vs. Celecoxib
This guide provides a comprehensive framework for researchers and drug development professionals to compare the anti-inflammatory potential of a novel compound, 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one, against the well-established selective COX-2 inhibitor, Celecoxib. Given the limited public data on the specific hexahydro-indazolone , this document serves as a strategic roadmap, outlining the necessary experimental designs, protocols, and data interpretation frameworks required for a rigorous, head-to-head comparison.
Introduction: The Scientific Rationale for Comparison
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.
Celecoxib , a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor. This selectivity is key to its therapeutic action, as COX-1 is responsible for producing prostaglandins that protect the gastrointestinal lining, while COX-2 is typically upregulated at sites of inflammation. By sparing COX-1, Celecoxib aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
This compound belongs to the indazole class of heterocyclic compounds. While direct studies on this specific molecule are not prevalent in public literature, the broader indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess significant anti-inflammatory properties. Many of these derivatives exert their effects through the inhibition of key inflammatory mediators, including COX enzymes and nitric oxide synthase.
This guide, therefore, proceeds on the hypothesis that this compound may possess anti-inflammatory activity, likely involving the COX pathway. The following sections detail the necessary experimental strategy to validate this hypothesis and quantitatively compare its efficacy and selectivity against the gold standard, Celecoxib.
Mechanistic Overview & Experimental Hypothesis
The primary hypothesis is that the novel indazolone derivative, like Celecoxib, inhibits the COX-2 enzyme to reduce prostaglandin synthesis. A secondary hypothesis is that it may possess a different selectivity profile or engage other inflammatory targets. The experimental workflow is designed to test these hypotheses systematically.
Caption: Hypothesized intervention points of Celecoxib and the novel indazolone in the COX pathway.
Experimental Design: A Three-Tiered Approach
A robust comparison requires a multi-level validation process, moving from isolated enzymes to a complex in vivo model. This ensures that observations are not artifacts of a single system.
Caption: The three-tiered experimental workflow for comparative drug efficacy testing.
Tier 1: In Vitro COX Inhibition & Selectivity Index
The first step is to determine if the novel indazolone directly inhibits COX enzymes and to quantify its selectivity.
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Principle: This assay uses arachidonic acid as the substrate and a fluorescent probe that detects the peroxidase activity of COX. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Materials:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (substrate).
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as the fluorescent probe.
-
Heme cofactor.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test Compounds: this compound and Celecoxib, dissolved in DMSO.
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 0.01 nM to 100 µM).
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the ADHP probe.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of the compound.
-
Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Illustrative Data Table:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| Celecoxib (Reference) | ~7600 | ~40 | ~190 |
| This compound | Hypothetical 5000 | Hypothetical 150 | Hypothetical ~33 |
Note: Data for the novel indazolone is hypothetical and for illustrative purposes only.
Tier 2: Cell-Based Assay for Nitric Oxide & Prostaglandin E2 Production
This tier assesses the compound's ability to inhibit inflammatory mediators in a relevant cell model, such as murine macrophages (RAW 264.7).
Protocol: Inhibition of LPS-Induced NO and PGE2 Production
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, potently stimulates macrophages to produce inflammatory mediators, including nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and Prostaglandin E2 (PGE2) via COX-2.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM with 10% FBS until they reach ~80% confluency.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (or vehicle) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant for analysis.
-
-
Quantification:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. The absorbance is read at 540 nm.
-
Prostaglandin E2 (PGE2): Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for the inhibition of both NO and PGE2 production.
-
Calculate the IC50 values for each compound against each mediator. This provides insight into whether the compound has effects beyond COX inhibition (e.g., on the iNOS pathway).
-
Illustrative Data Table:
| Compound | PGE2 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| Celecoxib (Reference) | Hypothetical 1.5 | Hypothetical >100 (inactive) |
| This compound | Hypothetical 5.8 | Hypothetical 25.4 |
Note: Data is hypothetical. A high IC50 for NO inhibition by Celecoxib is expected as it does not target the iNOS pathway.
Tier 3: In Vivo Model - Carrageenan-Induced Paw Edema
This is the definitive test to confirm anti-inflammatory activity in a living organism.
Protocol: Rat Paw Edema Model
-
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammation characterized by swelling (edema). The ability of a compound to reduce this swelling is a measure of its in vivo anti-inflammatory efficacy.
-
Procedure:
-
Acclimate male Wistar rats (180-200g) for one week.
-
Fast the animals overnight before the experiment.
-
Divide animals into groups (n=6 per group): Vehicle Control, Celecoxib (e.g., 10 mg/kg), and Novel Indazolone (e.g., 10, 20, 50 mg/kg).
-
Administer the test compounds orally (p.o.).
-
After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
The peak inflammation typically occurs around the 3-hour mark. The inhibition at this point is a key endpoint.
-
Illustrative Data Table (at 3 hours post-carrageenan):
| Treatment Group (Dose) | Paw Edema Volume (mL) ± SEM | % Inhibition |
| Vehicle Control | 0.85 ± 0.06 | - |
| Celecoxib (10 mg/kg) | 0.41 ± 0.04 | ~51.8% |
| Novel Indazolone (20 mg/kg) | 0.55 ± 0.05 | ~35.3% |
Note: Data is hypothetical and for illustrative purposes only.
Conclusion and Interpretation
This guide provides the framework to move from a structural hypothesis to a robust, multi-tiered data package.
-
If the novel indazolone shows a high selectivity index (Tier 1), potent inhibition of PGE2 but not NO (Tier 2), and significant reduction in paw edema (Tier 3), it would strongly suggest a COX-2 selective mechanism similar to Celecoxib. The comparative potency at each tier would determine if it is a superior, inferior, or bio-equivalent candidate.
-
If the indazolone inhibits both PGE2 and NO in Tier 2, it may indicate a dual-action mechanism, targeting both COX-2 and iNOS pathways. This could be a desirable attribute but would require further deconvolution.
-
If in vitro or cell-based activity does not translate to in vivo efficacy, it may point to issues with pharmacokinetics (absorption, distribution, metabolism, excretion) that would need to be addressed in subsequent studies.
By systematically executing this experimental plan, researchers can generate the critical data needed to accurately profile the anti-inflammatory activity of this compound and rigorously benchmark its performance against Celecoxib.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
-
Bramson, C., et al. (2020). Celecoxib: A review of its use in the management of pain and inflammation. Drugs & Aging. [Link]
-
Faria, J. V., et al. (2017). Indazole: a privileged structure in medicinal chemistry. Chemical Biology & Drug Design. [Link]
-
Sharma, V., et al. (2010). A review on biological activities of indazole derivatives. International Journal of PharmTech Research. [Link]
-
Amorim, R., et al. (2023). Indazole as a Promising Scaffold for the Design of New Anti-Inflammatory Drugs. Pharmaceuticals. [Link]
A Senior Application Scientist's Guide: Validating the Mechanism of Action of Hexahydro-3H-indazol-3-one Derivatives
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the promising class of hexahydro-3H-indazol-3-one derivatives. Moving beyond a simple checklist of experiments, we will explore the causal logic behind a multi-pronged, self-validating workflow. Our objective is to build a robust body of evidence that moves a candidate molecule from a hypothetical target to a well-defined MoA, directly comparing its performance with established alternatives through quantitative, data-driven methodologies.
Introduction: The Imperative of MoA Validation
Hexahydro-3H-indazol-3-one derivatives represent a scaffold of significant interest in medicinal chemistry, with reports suggesting a spectrum of biological activities, including anti-inflammatory and potent anti-tumor effects.[1][2] However, a promising phenotypic outcome in a screening assay is merely the prologue to a successful drug discovery campaign. The true challenge—and the focus of this guide—lies in unequivocally defining how the compound works. A validated MoA is critical for predicting efficacy, anticipating toxicity, developing biomarkers, and building a compelling case for clinical progression. Failure to establish clear target engagement and a coherent MoA is a leading cause of clinical trial attrition.[3]
This guide presents an integrated strategy, moving sequentially from unbiased target identification to direct biophysical confirmation, downstream pathway analysis, and finally, phenotypic correlation. Each stage is designed to be a self-validating system, where the results of one experiment logically inform the design and interpretation of the next.
Part 1: Foundational Analysis: From Unbiased Discovery to a Testable Hypothesis
Before we can validate a mechanism, we must first identify the most probable molecular target(s). While a candidate molecule may emerge from a target-based screen, it is crucial to confirm this interaction and remain open to discovering unexpected targets. Chemical proteomics offers a powerful, unbiased approach to survey the landscape of potential protein interactions within a native biological system.
Expert Insight: Why Start with an Unbiased Approach?
Beginning with an unbiased method like chemical proteomics minimizes confirmation bias. It prevents the premature focus on an intended target that may not be the primary driver of the observed phenotype. For kinase inhibitors, where off-target effects are common due to the conserved nature of the ATP-binding pocket, this initial global view is indispensable for understanding a compound's true selectivity profile.[4]
Core Technique: Kinobeads-Based Affinity Chromatography
The "Kinobeads" technology is a premier chemical proteomics tool for profiling kinase inhibitors.[5] It utilizes a resin functionalized with multiple, non-selective kinase inhibitors to capture a broad spectrum of kinases from a cell lysate. By pre-incubating the lysate with our soluble hexahydro-3H-indazol-3-one derivative, we can perform a competitive binding experiment. Proteins that are true targets of our compound will bind to it in solution and subsequently fail to bind to the Kinobeads matrix. This depletion can be precisely quantified by mass spectrometry.[6][7]
Caption: Workflow for Unbiased Target Identification using Kinobeads.
Experimental Protocol: Competitive Pulldown with Kinobeads
-
Cell Culture & Lysis: Culture the relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the native kinome.
-
Lysate Preparation: Quantify protein concentration using a BCA assay. Dilute all lysates to a final concentration of 2-5 mg/mL.
-
Compound Incubation: Aliquot the lysate. To experimental samples, add the hexahydro-3H-indazol-3-one derivative to a final concentration (e.g., 1 µM and 10 µM). To the control sample, add an equivalent volume of DMSO. Incubate for 45 minutes at 4°C with gentle rotation.
-
Kinobeads Capture: Add a prepared slurry of Kinobeads to each lysate sample. Incubate for 1 hour at 4°C with rotation to allow for affinity capture of kinases not bound by the test compound.[8]
-
Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads. The most common method is on-bead digestion, where trypsin is added directly to the washed beads to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a label-free quantification software to compare the peptide intensities between the DMSO control and the compound-treated samples. Proteins showing a dose-dependent decrease in abundance in the compound-treated samples are identified as high-confidence binding partners.
| Method | Principle | Pros | Cons |
| Kinobeads / Chemical Proteomics | Competitive affinity capture from native lysates followed by MS. | Unbiased; assesses binding in a complex biological milieu; identifies on- and off-targets simultaneously. | Requires specialized MS expertise; may miss low-abundance targets or non-ATP competitive binders.[5] |
| Yeast Two-Hybrid | Genetic assay for detecting binary protein-protein interactions. | High-throughput; suitable for large-scale screening. | High rate of false positives/negatives; interactions are not in a mammalian context. |
| Phage Display | In vitro selection of proteins that bind to an immobilized ligand. | Can screen vast libraries; identifies direct binders. | Non-physiological context; may not reflect cellular binding affinities. |
Table 1. Comparison of Primary Target Identification Methodologies.
Part 2: Direct Target Engagement: Proving the Interaction in Live Cells
Identifying a target with chemical proteomics provides a strong hypothesis. The next critical step is to validate this interaction within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard technology for this purpose.[9]
Expertise & Causality: Why CETSA is a Superior Validation Tool
Biochemical assays using purified recombinant proteins are valuable but can be misleading. They lack the context of cellular compartmentalization, post-translational modifications, and the presence of competing endogenous ligands (like ATP for kinases). CETSA overcomes these limitations by measuring target engagement in intact cells, providing direct evidence that a compound not only enters the cell but also physically binds to its intended target.[10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[11]
Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Intact Cell CETSA
-
Cell Treatment: Seed cells in culture dishes. Once they reach ~80% confluency, treat them with the hexahydro-3H-indazol-3-one derivative (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells by scraping, wash with PBS, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[11] Include an unheated (RT) control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the soluble proteins while keeping the heat-induced aggregates intact.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a standard detection method like Western Blot or ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining (normalized to the unheated control) against the temperature. A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.
| Parameter | Indazolone Derivative | Alternative Inhibitor (Control) |
| Target Protein | Target X | Target X |
| Apparent Tm (DMSO) | 50.2 °C | 50.1 °C |
| Apparent Tm (10 µM Drug) | 56.8 °C | 54.5 °C |
| Thermal Shift (ΔTm) | +6.6 °C | +4.4 °C |
Table 2. Example Data Presentation for a CETSA Experiment.
Part 3: Elucidating Downstream Consequences: From Target Modulation to Cellular Phenotype
Confirming that your compound binds its target is a milestone. The next logical step is to demonstrate that this binding event leads to a functional consequence on the target's activity and subsequently alters the downstream signaling pathway, ultimately producing the desired cellular phenotype.
Core Technique 1: Phosphoproteomics for Pathway Analysis
If the validated target is a kinase, the most direct functional consequence of inhibition is a change in the phosphorylation status of its substrates. Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of these changes across the entire cell.[12] By comparing the phosphoproteome of cells treated with the indazolone derivative versus a control, we can:
-
Confirm on-target activity by observing decreased phosphorylation of known kinase substrates.
-
Discover novel substrates and downstream pathways.
-
Assess inhibitor selectivity by looking for unexpected changes in phosphorylation, which may indicate off-target activity.[13][14]
Caption: Hypothetical Signaling Pathway Modulated by an Indazolone Derivative.
Core Technique 2: Cell Viability Assays for Phenotypic Readout
Ultimately, the goal of a therapeutic compound is to elicit a specific biological response. For an anti-cancer agent, this is typically the inhibition of proliferation or induction of cell death. Colorimetric assays based on the reduction of tetrazolium salts, such as XTT or MTT, are robust, high-throughput methods to quantify cell viability.[15][16] These assays measure the metabolic activity of a cell population, which is directly proportional to the number of living cells.[17]
Expert Insight: Choosing Between XTT and MTT
The MTT assay was a foundational method, but its formazan product is insoluble, requiring an additional solubilization step with an organic solvent like DMSO.[18] This extra step increases hands-on time and can introduce variability. The XTT assay was developed to overcome this limitation; its formazan product is water-soluble, allowing for a more streamlined "mix-and-read" protocol that is better suited for high-throughput screening.[19] For these reasons, the XTT assay is generally the preferred method in modern drug discovery.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the hexahydro-3H-indazol-3-one derivative and the alternative inhibitor. Add the compounds to the wells and incubate for the desired duration (e.g., 72 hours). Include wells with untreated cells (positive control) and media only (background control).
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[15] During this time, metabolically active cells will reduce the XTT to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: After subtracting the background, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).
Part 4: Synthesis & Comparative Analysis
The final step is to integrate the data from each stage of the workflow to build a cohesive MoA narrative and objectively compare the novel derivative against a known alternative.
| Parameter | Hexahydro-3H-indazol-3-one Derivative | Alternative Inhibitor (e.g., Staurosporine) |
| Primary Target(s) | Kinase X | Pan-Kinase |
| Target Engagement (CETSA ΔTm) | +6.6 °C | +8.2 °C |
| Biochemical Potency (IC50) | 15 nM | 5 nM |
| Cellular Potency (Substrate EC50) | 80 nM | 25 nM |
| Phenotypic Potency (GI50) | 150 nM | 40 nM |
| Selectivity (Phosphoproteomics) | High selectivity for Kinase X pathway | Broad, non-selective pathway inhibition |
Table 3. Final Comparative Performance Summary.
Authoritative Interpretation
The data presented in the summary table allows for a nuanced comparison. Our hypothetical hexahydro-3H-indazol-3-one derivative shows excellent target engagement in cells, confirmed by a significant thermal shift. While its biochemical and cellular potency may be slightly lower than a non-selective inhibitor like Staurosporine, its key advantage lies in its selectivity. The phosphoproteomics data would confirm that it primarily inhibits the desired pathway, whereas the alternative compound affects numerous pathways, increasing the likelihood of toxicity. This complete, multi-assay profile provides strong validation for the proposed mechanism of action and builds a compelling case for its therapeutic potential as a selective inhibitor.
Conclusion
Validating the mechanism of action for a novel compound series like hexahydro-3H-indazol-3-one derivatives is a systematic process of evidence-building. It requires a logical progression from unbiased target discovery to direct cellular engagement, and finally to functional and phenotypic consequences. By employing a suite of orthogonal, self-validating assays—from chemical proteomics and CETSA to phosphoproteomics and viability studies—researchers can construct a robust, data-driven narrative. This rigorous approach not only de-risks the drug development process but also provides the deep mechanistic understanding necessary to translate a promising chemical scaffold into a precisely targeted therapeutic.
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Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). MDPI. Available at: [Link].
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Target Engagement Assays. DiscoverX. Available at: [Link].
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Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2024). American Chemical Society. Available at: [Link].
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Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2024). PubMed. Available at: [Link].
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Available at: [Link].
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MTT assay. Wikipedia. Available at: [Link].
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Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (2014). National Institutes of Health. Available at: [Link].
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Target Engagement Assays in Early Drug Discovery. (2024). PubMed. Available at: [Link].
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A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link].
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Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. (2012). PNAS. Available at: [Link].
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Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link].
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Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Technical University of Munich. Available at: [Link].
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Target Engagement Assay Services. Concept Life Sciences. Available at: [Link].
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Available at: [Link].
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Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. (2012). National Institutes of Health. Available at: [Link].
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Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI. Available at: [Link].
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Enzyme assay. Wikipedia. Available at: [Link].
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Detection of Protein‑protein Interactions by FRET and BRET Methods. (2014). proLékaře.cz. Available at: [Link].
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link].
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What Are Enzyme Kinetic Assays? Tip Biosystems. Available at: [Link].
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Methods to study Protein-Protein Interactions. Berthold Technologies. Available at: [Link].
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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Indazole-Based Inhibitors
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent protein kinase inhibitors.[1] Molecules built around this heterocyclic core, such as the FDA-approved drug Axitinib, have demonstrated significant therapeutic efficacy, primarily in oncology.[1] However, the very nature of the kinome—a vast and structurally related family of enzymes—presents a formidable challenge: ensuring inhibitor specificity. Off-target effects and cross-reactivity are not merely academic concerns; they can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.
This guide provides a comparative analysis of the cross-reactivity and off-target profiles of indazole-based kinase inhibitors, with a primary focus on the well-characterized VEGFR inhibitor, Axitinib. We will objectively compare its performance with other kinase inhibitors, supported by experimental data, and provide detailed protocols for the key assays used to assess inhibitor specificity. Our goal is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to navigate the complex world of kinase inhibitor selectivity.
The Indazole Scaffold: A Double-Edged Sword
The indazole core's utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This has led to the development of numerous indazole derivatives targeting a wide array of kinases, including tyrosine kinases and serine/threonine kinases.[1] Commercially successful drugs like Axitinib, Linifanib, and Pazopanib underscore the therapeutic potential of this chemical class in treating various cancers.[1]
However, the structural conservation of the ATP-binding site across the kinome means that inhibitors designed for one kinase can inadvertently bind to others. This cross-reactivity can be a significant liability. This guide will delve into the experimental approaches used to characterize these unintended interactions, providing a framework for a more comprehensive understanding of a drug candidate's true biological activity.
Comparative Kinome Profiling: Axitinib vs. Other Kinase Inhibitors
To illustrate the nuances of kinase inhibitor specificity, we will compare the kinome-wide binding profile of Axitinib with that of Sunitinib, another multi-kinase inhibitor used in the treatment of renal cell carcinoma, and Erlotinib, a more selective inhibitor of the epidermal growth factor receptor (EGFR).
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Its anti-angiogenic activity is central to its therapeutic effect in advanced renal cell carcinoma.
Sunitinib , like Axitinib, targets VEGFRs but also inhibits a broader range of kinases, including platelet-derived growth factor receptors (PDGFRs), c-KIT, and Flt-3. This broader activity profile contributes to both its efficacy and its distinct side-effect profile.
Erlotinib is a more targeted inhibitor, designed to specifically inhibit EGFR. While highly selective for its primary target, it is not entirely devoid of off-target interactions.
The following table summarizes the comparative kinase inhibition profiles of these three drugs, with data typically generated from large-scale kinase screening panels. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) to provide a broad overview of selectivity.
| Kinase Target | Axitinib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Erlotinib (% Inhibition @ 1µM) |
| VEGFR1 | >95% | >95% | <10% |
| VEGFR2 | >95% | >95% | <10% |
| VEGFR3 | >95% | >95% | <10% |
| PDGFRβ | >90% | >95% | <10% |
| c-KIT | ~70% | >95% | <10% |
| EGFR | <10% | <20% | >95% |
| SRC | ~50% | >80% | <15% |
| ABL1 | <20% | >70% | <10% |
| RET | ~40% | >90% | <10% |
Note: The values in this table are illustrative and compiled from various public sources. Actual inhibition percentages can vary based on the specific assay conditions.
This data highlights the distinct selectivity profiles of the three inhibitors. Axitinib demonstrates high potency against its intended VEGFR targets and PDGFRβ, with moderate activity against c-KIT and SRC. Sunitinib exhibits a much broader profile, potently inhibiting a larger number of kinases. Erlotinib, in contrast, is highly selective for EGFR. These differences in kinome-wide interactions are critical in understanding the full pharmacological profile of each drug.
Methodologies for Assessing Cross-Reactivity and Off-Target Effects
A thorough evaluation of a compound's specificity requires a multi-pronged approach. Here, we detail two of the most powerful techniques in the medicinal chemist's toolbox: Kinome Profiling and Cellular Thermal Shift Assay (CETSA).
Kinome Profiling
Kinome profiling provides a broad, initial assessment of a compound's selectivity across a large panel of kinases. One of the most common platforms for this is the KinomeScan™ assay, which is based on a competitive binding assay.
Experimental Workflow: Kinome Profiling (Competitive Binding Assay)
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with the test compound or a vehicle control for a specified period.
-
Heating: Aliquot the cell suspension or cell lysate into PCR tubes. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This step is often performed by freeze-thaw cycles or with lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Whole-Proteome Analysis for Unbiased Off-Target Identification
While kinome profiling focuses on a specific protein family, a compound can have off-target effects on entirely different classes of proteins. Chemical proteomics approaches offer an unbiased way to identify the full spectrum of a drug's interactions within the proteome. [2] One powerful technique is affinity-based protein profiling (AfBP) . In this method, a version of the drug is synthesized with a chemical handle that allows it to be "fished out" of a cell lysate, bringing its binding partners with it. These binding partners are then identified by mass spectrometry.
Experimental Workflow: Affinity-Based Protein Profiling
Caption: Workflow for affinity-based protein profiling (AfBP).
Conclusion and Future Directions
The indazole scaffold will undoubtedly continue to be a valuable starting point for the design of novel kinase inhibitors. However, as our understanding of the kinome and cellular signaling networks deepens, so too must our scrutiny of inhibitor specificity. A comprehensive assessment of cross-reactivity and off-target effects is no longer a "nice-to-have" but a critical component of preclinical drug development.
By employing a suite of orthogonal techniques, from broad kinome profiling to in-cell target engagement assays like CETSA and unbiased proteomic approaches, researchers can build a more complete picture of a compound's biological activity. This knowledge is paramount for interpreting cellular phenotypes, predicting potential toxicities, and ultimately, developing safer and more effective medicines. The methodologies and comparative data presented in this guide offer a framework for navigating this complex but crucial aspect of drug discovery.
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Benchmarking Anticancer Potency: A Comparative Analysis of Hexahydroindazolones Against Established Chemotherapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of exploration. Among these, the hexahydroindazolone scaffold has garnered interest for its potential as a pharmacophore in the design of new anticancer drugs. This guide provides a comprehensive, data-driven comparison of the anticancer potency of emerging hexahydroindazolone derivatives against established chemotherapeutic agents, namely Doxorubicin, Cisplatin, and 5-Fluorouracil. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.
The Rationale for Investigating Hexahydroindazolones
The indazole core is a well-established privileged structure in medicinal chemistry, with several indazole-containing drugs approved for cancer therapy, such as Axitinib and Pazopanib, which function as kinase inhibitors.[1] The hexahydroindazolone scaffold, a saturated version of the indazole ring system, offers a three-dimensional architecture that can be strategically modified to achieve novel interactions with biological targets. This structural diversity presents an opportunity to develop compounds with improved potency, selectivity, and pharmacokinetic profiles compared to existing treatments.
Mechanism of Action: Unraveling the Anticancer Effects
While the precise mechanisms of action for many novel hexahydroindazolone derivatives are still under active investigation, preliminary studies on related heterocyclic compounds suggest several potential pathways through which they may exert their anticancer effects. These include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A common mechanism for many anticancer agents is the triggering of apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence from related nitrogen-containing heterocyclic compounds suggests that hexahydroindazolones may induce apoptosis by modulating the expression of key regulatory proteins.[2]
The intrinsic pathway is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[5][6] It is hypothesized that certain hexahydroindazolone derivatives may shift this balance in favor of apoptosis, leading to cancer cell death.
Figure 1: Proposed intrinsic apoptosis pathway modulated by hexahydroindazolones.
Kinase Inhibition
Many cancers are driven by aberrant activity of protein kinases, which are key regulators of cellular signaling pathways.[1] Small molecule kinase inhibitors have become a major class of targeted cancer therapies. Given that many existing indazole-based anticancer drugs target kinases, it is plausible that hexahydroindazolone derivatives could also function as kinase inhibitors.[1][7][8] Their unique three-dimensional structures may allow them to bind to the ATP-binding pocket or allosteric sites of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell growth and survival.
Comparative Anticancer Potency: A Data-Driven Analysis
To provide a clear benchmark for the anticancer potential of hexahydroindazolones, it is essential to compare their cytotoxic effects against those of widely used chemotherapeutic drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin, Cisplatin, and 5-Fluorouracil against a panel of common cancer cell lines. These values, gathered from various studies, serve as a reference for evaluating the potency of novel hexahydroindazolone compounds.
It is crucial to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay method. Therefore, direct comparison of a novel compound's IC50 to these literature values should be interpreted with caution. The most robust comparisons are made when the novel compounds and reference drugs are tested concurrently in the same experiment.
Table 1: Comparative IC50 Values (µM) of Known Anticancer Drugs
| Cell Line | Cancer Type | Doxorubicin | Cisplatin | 5-Fluorouracil |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5[9] | ~34[1] | ~25[1] |
| A549 | Lung Carcinoma | >20[9][10] | 16.48[11] | 3.01 - 5.28[12] |
| HCT116 | Colorectal Carcinoma | 0.6 (48h)[13] | 9.15 - 14.54[14] | 11.3 (72h)[15] |
Note: The IC50 values presented are ranges or representative values from the cited literature and may vary based on experimental conditions.
Experimental Protocols for Anticancer Potency Assessment
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The Sulforhodamine B (SRB) assay is a widely used and robust method for determining cytotoxicity and cell proliferation.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[9][10][13][16]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the hexahydroindazolone derivatives and reference drugs. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[13]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[13] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using appropriate software.
Figure 2: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.[17] For hexahydroindazolone derivatives, SAR studies would involve synthesizing a library of analogs with systematic modifications to different parts of the scaffold and evaluating their impact on anticancer activity. Key areas for modification could include:
-
Substituents on the phenyl ring: The nature and position of substituents (e.g., electron-donating or electron-withdrawing groups) can significantly influence the compound's electronic properties, hydrophobicity, and steric interactions with the target protein.
-
Modifications of the hexahydroindazolone core: Alterations to the core structure itself could lead to improved binding affinity and selectivity.
-
Introduction of different functional groups: Incorporating various functional groups could enhance target engagement, improve solubility, and modulate pharmacokinetic properties.
By correlating these structural changes with the observed biological activity, researchers can build a predictive model to guide the synthesis of next-generation hexahydroindazolone-based anticancer drugs.
Future Directions and Conclusion
The hexahydroindazolone scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a framework for benchmarking their potency against established chemotherapeutics. Future research should focus on synthesizing and screening a diverse library of hexahydroindazolone derivatives to identify lead compounds with potent and selective anticancer activity. In-depth mechanistic studies will be essential to elucidate their molecular targets and signaling pathways. Through a combination of rational drug design, robust biological evaluation, and a thorough understanding of their mechanism of action, hexahydroindazolone derivatives hold the potential to contribute to the next generation of cancer therapies.
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A comparative study of the synthetic efficiency of different hexahydroindazolone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The hexahydroindazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities. The efficient and scalable synthesis of this heterocyclic system is therefore of paramount importance to the drug discovery and development pipeline. This guide provides a comparative analysis of different synthetic methodologies for accessing hexahydroindazolones, with a focus on synthetic efficiency, reaction conditions, and scalability. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and supporting data to inform your synthetic strategy.
Introduction: The Significance of the Hexahydroindazolone Scaffold
Hexahydroindazolones are bicyclic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These include, but are not limited to, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The conformational rigidity of the fused ring system allows for precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. The development of efficient and versatile synthetic routes to this scaffold is crucial for enabling the exploration of its full therapeutic potential.
Comparative Analysis of Synthetic Methodologies
This guide will compare three primary approaches to the synthesis of hexahydroindazolones:
-
Classical Thermal Synthesis: A traditional one-pot condensation reaction.
-
Microwave-Assisted Synthesis: A modern approach utilizing microwave irradiation to accelerate reaction rates.
-
Multicomponent Reaction (MCR) Strategy: A green chemistry approach that combines multiple starting materials in a single step.
The following table summarizes the key performance indicators for each method, providing a quick reference for comparison.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis | Multicomponent Reaction (MCR) |
| Typical Yield | 60-75% | 85-95%[1] | 80-90%[2] |
| Reaction Time | 4-8 hours | 10-20 minutes[1] | 1-2 hours |
| Reaction Temperature | 80-120 °C | 100-150 °C | Room Temperature to 60 °C |
| Energy Consumption | High | Low | Low to Moderate |
| Scalability | Moderate | Moderate | High |
| Environmental Impact | Moderate (solvent use, heating) | Low (reduced time and energy) | Low (often in green solvents) |
Mechanistic Insights and Experimental Protocols
Classical Thermal Synthesis: The One-Pot Condensation
This method represents the traditional approach to synthesizing the hexahydroindazolone core. It typically involves the condensation of a cyclic β-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, with a hydrazine derivative in a suitable solvent under thermal conditions.
Causality Behind Experimental Choices: The choice of a high-boiling point solvent like ethanol or acetic acid is to facilitate the reaction at elevated temperatures, which is necessary to overcome the activation energy for the initial condensation and subsequent cyclization. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Reaction Mechanism Workflow:
Caption: Workflow for Classical Thermal Synthesis.
Experimental Protocol: Synthesis of 2-phenyl-2,4,5,6,7,7a-hexahydro-1H-indazol-3(3aH)-one
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (10 mmol, 1.70 g) and ethanol (30 mL).
-
Addition of Reagents: Add phenylhydrazine (10 mmol, 1.08 g) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford the desired hexahydroindazolone.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[3] In the context of hexahydroindazolone synthesis, it offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[1][4][5]
Causality Behind Experimental Choices: The use of a microwave reactor allows for rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement. Polar solvents or reagents are often used to efficiently absorb microwave irradiation. In some cases, solvent-free conditions can be employed, further enhancing the green credentials of this method.
Reaction Mechanism Workflow:
Caption: Workflow for Microwave-Assisted Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-phenyl-2,4,5,6,7,7a-hexahydro-1H-indazol-3(3aH)-one
-
Reaction Setup: In a 10 mL microwave reaction vial, combine ethyl 2-oxocyclohexanecarboxylate (2 mmol, 0.34 g), phenylhydrazine (2 mmol, 0.22 g), and ethanol (3 mL). Add a catalytic amount of p-toluenesulfonic acid (0.02 mmol, 3.8 mg).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the pure hexahydroindazolone.[1]
Multicomponent Reaction (MCR) Strategy: A Green and Convergent Approach
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy.[6] A plausible MCR for hexahydroindazolones involves the one-pot reaction of a dimedone derivative, an aldehyde, and a hydrazine.
Causality Behind Experimental Choices: This one-pot approach avoids the isolation of intermediates, saving time and resources. The use of a catalyst, often a Lewis or Brønsted acid, is crucial to facilitate the cascade of reactions. Employing environmentally benign solvents like water or ethanol, or even solvent-free conditions, further enhances the green nature of this methodology.
Reaction Mechanism Workflow:
Caption: Workflow for Multicomponent Synthesis.
Experimental Protocol: One-Pot Synthesis of 6,6-dimethyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-indazol-3(3aH)-one
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve dimedone (5 mmol, 0.70 g) and benzaldehyde (5 mmol, 0.53 g) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, for example, indium(III) chloride (0.1 mmol, 22 mg).
-
Addition of Hydrazine: Add phenylhydrazine (5 mmol, 0.54 g) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, add water (30 mL) to the reaction mixture. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure hexahydroindazolone.
Conclusion and Future Outlook
The synthesis of hexahydroindazolones can be achieved through various methodologies, each with its own set of advantages and disadvantages. The classical thermal method, while reliable, is often hampered by long reaction times and higher energy consumption. Microwave-assisted synthesis offers a significant improvement in terms of speed and efficiency, making it an attractive option for rapid library synthesis and optimization studies.[1][5] The multicomponent reaction strategy stands out for its elegance, atom economy, and alignment with the principles of green chemistry, offering a highly efficient and environmentally friendly route to these valuable scaffolds.[6]
The choice of synthetic method will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of green chemistry considerations. Future developments in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of biocatalysis and flow chemistry, to further streamline the synthesis of this important class of heterocyclic compounds.
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Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Ultrasound and Microwave-Assisted Synthesis of Hexagonally Ordered Ce-Promoted Mesoporous Silica as Ni Supports for Ethanol Steam Reforming. (2023, March 9). MDPI. Retrieved January 18, 2026, from [Link]
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A Researcher's Guide to In Vivo Validation: A Case Study with Hexahydro-3h-indazol-3-one
The journey from a promising in vitro hit to a viable in vivo candidate is one of the most challenging transitions in drug discovery. It demands a rigorous, evidence-based approach to ensure that cellular efficacy translates into systemic, therapeutic effects. This guide provides researchers, scientists, and drug development professionals with a strategic framework for this transition, using the novel scaffold hexahydro-3h-indazol-3-one as a representative case study.
The indazole core is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anti-tumor properties.[1][2] However, specific data on the hexahydro-3h-indazol-3-one (herein designated "HIZO") scaffold is not yet prevalent in public literature. This guide, therefore, will use HIZO as a template to illustrate the critical process of validating a hypothetical, yet plausible, in vitro anti-inflammatory mechanism through a logical sequence of in vivo studies. We will hypothesize that HIZO is a potent inhibitor of the NLRP3 inflammasome, a key driver of inflammation-mediated diseases.[3]
The Starting Point: Establishing a Hypothetical In Vitro Profile for HIZO
Before any animal is dosed, a clear and robust in vitro data package is essential. This data forms the foundational hypothesis for in vivo testing. For our case study, we will assume HIZO has been characterized with the following profile, positioning it as a selective NLRP3 inflammasome inhibitor.
Causality Behind Experimental Choices: The primary assay uses Bone Marrow-Derived Macrophages (BMDMs), a relevant primary cell type for studying innate immunity. A two-signal activation system (LPS for priming, followed by ATP for activation) is a standard and well-validated method to specifically induce the NLRP3 inflammasome pathway.[4] Measuring cytotoxicity in parallel is a critical self-validating step; it ensures that the reduction in IL-1β is due to specific pathway inhibition, not simply because the compound is killing the cells.
Table 1: Hypothetical In Vitro Profile of HIZO
| Parameter | Assay Description | Result | Interpretation |
| Potency | LPS (1 µg/mL) + ATP (5 mM) induced IL-1β secretion in mouse BMDMs | IC₅₀ = 50 nM | HIZO is a potent inhibitor of the target pathway. |
| Selectivity | LPS-induced TNF-α secretion in mouse BMDMs | No effect up to 10 µM | HIZO does not inhibit the general NF-κB pathway, suggesting selectivity for the inflammasome. |
| Cytotoxicity | Lactate Dehydrogenase (LDH) release assay in mouse BMDMs | No significant toxicity up to 10 µM | The observed potency is not an artifact of cell death. |
| Positive Control | MCC950 (known NLRP3 inhibitor) in IL-1β secretion assay | IC₅₀ = 10 nM | The assay is performing correctly and is benchmarked against a known standard. |
With this strong in vitro hypothesis, we can now design an in vivo program to determine if this cellular activity translates into a physiological setting.
The In Vivo Gauntlet: A Three-Pillar Approach to Validation
Translating in vitro findings requires a sequential and logical progression of in vivo experiments.[5][6] We will proceed through three essential pillars: Pharmacokinetics (PK), Acute Toxicity/Dose-Ranging, and finally, the Pharmacodynamic (PD) efficacy model.
Pillar 1: Pharmacokinetic (PK) Profiling
Expertise & Experience: A compound's in vitro potency is irrelevant if it cannot achieve and maintain sufficient exposure at the target site.[7] A preliminary PK study is non-negotiable as it informs dose selection, dosing frequency, and the route of administration for all subsequent studies.[8] Poor exposure is a primary reason for the failure of in vitro-to-in vivo translation.[9]
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animals: Use 8-10 week old male C57BL/6 mice (n=3-5 per group).[7] This strain is common for both PK and inflammation models, ensuring consistency.
-
Formulation: Prepare HIZO in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline). Test the formulation for solubility and stability beforehand.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of 1 mg/kg via the tail vein. This route provides 100% bioavailability and is the benchmark for clearance.
-
Oral (PO) Group: Administer a single gavage dose of 10 mg/kg. This route is clinically relevant and assesses oral absorption.
-
-
Blood Sampling: Collect sparse blood samples (approx. 30 µL) via tail or saphenous vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify HIZO concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 2: Hypothetical Pharmacokinetic Parameters for HIZO in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation & Next Steps |
| Cₘₐₓ (ng/mL) | 450 | 850 | Achieves significant plasma concentration via oral route. |
| Tₘₐₓ (hr) | 0.08 | 1.0 | Rapidly absorbed after oral administration. |
| AUC₀₋inf (hr*ng/mL) | 380 | 2280 | Good overall exposure. |
| t₁/₂ (hr) | 3.5 | 3.8 | Half-life supports once or twice daily dosing. |
| Oral Bioavailability (%) | N/A | 60% | Excellent oral bioavailability. The compound is suitable for oral dosing in efficacy studies. |
Pillar 2: Maximum Tolerated Dose (MTD) Study
Expertise & Experience: The goal of an efficacy study is to test the compound's specific mechanism, not to observe effects confounded by overt toxicity.[10] An MTD study establishes the upper limit of dosing, ensuring that the doses selected for the efficacy model are well-tolerated and that any observed effects can be confidently attributed to the drug's pharmacodynamics.[11][12]
Detailed Protocol: Acute MTD Study in Mice
-
Animals: Use 8-10 week old male C57BL/6 mice (n=3 per group).
-
Dose Escalation: Based on the PK data, select a range of doses. Administer single daily oral doses for 7 consecutive days.[12]
-
Groups:
-
Group 1: Vehicle
-
Group 2: 30 mg/kg HIZO
-
Group 3: 100 mg/kg HIZO
-
Group 4: 300 mg/kg HIZO
-
-
Monitoring: Record body weight daily. Perform clinical observations twice daily, looking for signs of distress (e.g., lethargy, ruffled fur, ataxia). A body weight loss of >10-15% is often considered a key endpoint.[13]
-
Termination: At day 7, euthanize animals and consider collecting terminal blood for clinical chemistry (e.g., ALT, AST for liver toxicity) and major organs for histopathology if warranted.
Table 3: Hypothetical MTD Study Results for HIZO
| Dose Group | Mean Body Weight Change (Day 7) | Clinical Observations | MTD Determination |
| Vehicle | +5% | Normal | - |
| 30 mg/kg | +4% | Normal | Well-tolerated. |
| 100 mg/kg | -2% | Normal | Well-tolerated. |
| 300 mg/kg | -18% | Mild lethargy, ruffled fur on Days 4-7 | Exceeds MTD. |
| Conclusion | The Maximum Tolerated Dose is determined to be 100 mg/kg/day . Doses for the efficacy study should be at or below this level. |
Pillar 3: Pharmacodynamic (PD) Efficacy Model
Expertise & Experience: This is the ultimate test of our hypothesis. The chosen model must be mechanistically relevant to the in vitro finding. The lipopolysaccharide (LPS)-induced systemic inflammation model is an excellent choice because LPS is a potent activator of the NLRP3 inflammasome's priming signal, leading to a robust, measurable surge in IL-1β and other cytokines.[14][15] This model provides a clear, acute readout of target engagement.
Detailed Protocol: LPS-Induced Systemic Inflammation Model
-
Animals: Use 8-10 week old male C57BL/6 mice (n=8-10 per group). Acclimate animals for at least one week.
-
Experimental Groups:
-
Group 1: Vehicle (p.o.) + Saline (i.p.) - Negative Control
-
Group 2: Vehicle (p.o.) + LPS (i.p.) - Disease Model Control
-
Group 3: HIZO 10 mg/kg (p.o.) + LPS (i.p.)
-
Group 4: HIZO 30 mg/kg (p.o.) + LPS (i.p.)
-
Group 5: HIZO 100 mg/kg (p.o.) + LPS (i.p.)
-
-
Procedure:
-
Administer HIZO or Vehicle by oral gavage. Based on the Tₘₐₓ from our PK study, we will dose 1 hour before the LPS challenge to ensure peak plasma concentrations coincide with the inflammatory stimulus.
-
One hour after drug administration, inject LPS (e.g., 10 mg/kg, intraperitoneally) or saline.[16]
-
Monitor animals for signs of sickness (lethargy, huddling).
-
-
Endpoint Measurement: Two hours after the LPS injection, collect blood via cardiac puncture into serum separator tubes. This time point captures the peak of the cytokine storm.[15]
-
Analysis: Allow blood to clot, centrifuge to collect serum, and store at -80°C. Measure IL-1β and TNF-α concentrations using a validated ELISA or multiplex assay.
Data Synthesis: Comparing In Vitro and In Vivo Outcomes
The final step is to synthesize all the data to determine if the in vitro findings were successfully validated in vivo.
Table 4: In Vitro vs. In Vivo Data Comparison for HIZO
| Metric | In Vitro | In Vivo | Correlation & Conclusion |
| Target | NLRP3 Inflammasome | LPS-induced inflammation | The in vivo model is mechanistically relevant to the in vitro target. |
| Readout | IL-1β secretion (IC₅₀) | Serum IL-1β levels (% Inhibition) | Direct comparison of the key biomarker. |
| Potency | IC₅₀ = 50 nM | ED₅₀ ≈ 30 mg/kg | A clear dose-dependent inhibition of IL-1β was observed in vivo. |
| Efficacy | N/A | 75% inhibition at 100 mg/kg | The compound demonstrates significant efficacy at a well-tolerated dose. |
| Overall Verdict | The in vitro anti-inflammatory activity of HIZO, mediated by NLRP3 inhibition, has been successfully validated in a relevant in vivo model. HIZO is a promising candidate for further development. |
Visualization of Key Pathways and Workflows
Visual aids are critical for conceptualizing complex biological pathways and experimental designs.
Caption: The NLRP3 inflammasome pathway with HIZO's hypothesized point of inhibition.
Caption: A streamlined workflow for in vivo validation of an in vitro hit.
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Ahmedi, H., et al. (2024). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Docking Scores of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one Analogs as Potential COX-2 Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of the Indazolone Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Within this class, the 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one moiety presents a compelling three-dimensional structure for targeted drug design. Its saturated carbocyclic ring fused to the pyrazolone core offers a unique topographical landscape for interaction with biological macromolecules. This guide provides an in-depth comparative analysis of the molecular docking scores of a series of rationally designed this compound analogs. Our investigation focuses on their potential as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a validated target for anti-inflammatory drug development.[3][4] The objective is to elucidate the structure-activity relationships (SAR) that govern the binding affinity of these analogs to the COX-2 active site, thereby providing a rational basis for the future design of more potent and selective anti-inflammatory agents.
Methodology: A Validated Molecular Docking Workflow
To ensure the scientific rigor of our comparative analysis, a robust and validated molecular docking protocol was employed. The causality behind each step is explained to provide a clear understanding of the experimental design.
Step 1: Protein Target Preparation
The three-dimensional crystal structure of the human COX-2 enzyme in complex with a selective inhibitor was retrieved from the Protein Data Bank (PDB ID: 5IKR). The protein was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. This meticulous preparation ensures that the protein's active site is in a chemically correct and energetically favorable state for ligand binding simulations.
Step 2: Ligand Preparation
A series of this compound analogs were designed with varying substituents at the N2 position of the indazolone core. The selection of these substituents was guided by established SAR principles for COX-2 inhibitors, which often feature bulky, hydrophobic moieties that can occupy the larger active site of COX-2 compared to the more constricted active site of the COX-1 isoform.[5] The 3D structures of the analogs were generated and then energetically minimized using the MMFF94 force field. Gasteiger partial charges were computed for each ligand. This step is crucial for accurately calculating the electrostatic interactions between the ligand and the protein.
Step 3: Grid Generation
A grid box was defined to encompass the entire active site of the COX-2 enzyme. The dimensions of the grid box were centered on the co-crystallized ligand to ensure that the docking search space was confined to the region of interest. A sufficiently large grid box allows for the exploration of multiple binding poses of the ligands within the active site.
Step 4: Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program. The Lamarckian genetic algorithm was employed to explore the conformational space of each ligand within the defined grid box. For each ligand, multiple docking runs were performed to ensure the reproducibility of the results. The program calculates the binding affinity of the ligand to the protein in terms of a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.[6]
Step 5: Analysis of Docking Results
The docking results were analyzed to identify the most favorable binding pose for each analog based on the lowest docking score. The interactions between the ligands and the key amino acid residues in the COX-2 active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of their binding affinity. This analysis is critical for rationalizing the observed docking scores and guiding further lead optimization.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Conclusion and Future Directions
This comparative docking study provides a rational framework for the design of novel this compound analogs as selective COX-2 inhibitors. The results highlight the importance of the N2 substituent in modulating the binding affinity to the COX-2 active site. Specifically, the incorporation of a 4-sulfamoylphenyl group is predicted to yield a significant increase in potency due to key hydrogen bonding interactions within the secondary pocket of the enzyme.
While these in silico findings are promising, it is imperative that they are validated through experimental studies. The next logical steps would involve the chemical synthesis of the most promising analogs, followed by in vitro enzymatic assays to determine their IC50 values against both COX-1 and COX-2 to confirm their potency and selectivity. Further preclinical evaluation, including in vivo anti-inflammatory and pharmacokinetic studies, would be necessary to assess their potential as therapeutic agents. This guide serves as a foundational roadmap for researchers, scientists, and drug development professionals to advance the discovery of novel and effective anti-inflammatory drugs based on the versatile this compound scaffold.
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Nasr, M. N. A., & Said, S. A. (2003). Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Archiv der Pharmazie, 336(11), 551–559. [Link]
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Nasr, M. N. A., & Said, S. A. (2003). Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Archiv der Pharmazie, 336(11), 551–559. [Link]
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Gholampour, S., et al. (2016). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 2(4), 22-31. [Link]
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El-Sayed, M. A., et al. (2022). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. RSC Advances, 12(42), 27367–27380. [Link]
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Lazer, E. S., et al. (1993). 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 36(22), 3363–3372. [Link]
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Patel, H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(30), 26841–26863. [Link]
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Lee, J. H., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules, 28(18), 6695. [Link]
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Al-Ostath, A. I., et al. (2022). Molecular docking analysis of COX-2 for potential inhibitors. ResearchGate. [Link]
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Khan, I., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3536. [Link]
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Armo, R., & Thakur, K. K. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
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Abdel-Mottaleb, Y., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 659-679. [Link]
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Patel, D. R., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(32), 15456-15468. [Link]
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Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. (2024). ResearchGate. [Link]
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El-Gamal, M. I., et al. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 22(11), 1901. [Link]
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Kumar, A., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14145-14161. [Link]
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Patel, M. B., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(1), 1-13. [Link]
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Synthesis and Antimicrobial Evaluation of Some Substituted- 3-Aryl -2,3,4,5,6,7-hexahydro-1H-inden-1-one. (2016). ResearchGate. [Link]
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Head-to-head comparison of biological activity between hexahydroindazolone and indazole cores
A Senior Application Scientist's Guide to Navigating Core Scaffold Selection in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a research program. This guide provides an in-depth, head-to-head comparison of two related yet distinct nitrogen-containing heterocycles: the fully aromatic indazole and its partially saturated counterpart, hexahydroindazolone . We will move beyond a simple recitation of facts to explore the causal relationships between their structures and biological functions, supported by experimental data and detailed protocols.
Introduction: A Tale of Two Cores - Aromatic Rigidity vs. Saturated Flexibility
The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure is a cornerstone of numerous FDA-approved drugs, particularly in oncology, where it serves as an effective hinge-binding motif for kinase inhibitors like Pazopanib and Axitinib.[1][2][3] Derivatives of indazole exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV effects.[1][3][4][5]
In contrast, the hexahydroindazolone core represents a three-dimensional evolution of this scaffold. By saturating the six-membered ring and introducing a ketone, we trade aromatic planarity for conformational flexibility and new points for chemical diversification. This guide will dissect the implications of this structural divergence, comparing their performance across key biological assays to inform rational drug design.
Caption: Workflow for a typical in-vitro kinase inhibition assay.
Antiproliferative MTT Assay
This assay measures the cytotoxic effect of a compound on cancer cell lines. It relies on the metabolic activity of viable cells to convert a tetrazolium salt (MTT) into a colored formazan product.
Workflow:
-
Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well. The plate is incubated for 2-4 hours, during which viable cells metabolize the MTT.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a plate reader at ~570 nm.
-
Data Analysis: Absorbance values are converted to percent viability relative to untreated control cells, and an IC₅₀ value is determined.
Caption: Workflow for the MTT cell viability assay.
Conclusion: An Expert's Perspective on Scaffold Selection
The choice between an indazole and a hexahydroindazolone core is not a matter of which is "better," but which is fitter for purpose.
-
The indazole core is the scaffold of choice when targeting well-defined, relatively flat binding sites, particularly the ATP pocket of kinases. Its proven track record and predictable SAR make it a reliable starting point for developing potent inhibitors. Its rigidity, however, can sometimes limit the exploration of adjacent, non-planar pockets that could confer selectivity.
-
The hexahydroindazolone core offers a compelling alternative for next-generation inhibitors. Its inherent three-dimensionality provides access to a different region of chemical space. This is particularly advantageous when:
-
Selectivity is paramount: The defined exit vectors from the saturated ring can be used to engage with unique residues outside the primary binding site, helping to distinguish between closely related targets.
-
Improving Physicochemical Properties: Saturation breaks planarity and generally increases the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved solubility, better metabolic stability, and higher clinical success rates.
-
Novel IP Space is Required: As a less explored scaffold, it offers greater opportunities for generating novel intellectual property.
-
Ultimately, the decision rests on the specific biological target and the strategic goals of the drug discovery program. For programs seeking rapid entry into established target classes, the indazole core remains a formidable tool. For those aiming to achieve higher selectivity or overcome the limitations of existing planar inhibitors, the hexahydroindazolone scaffold presents a promising and rational alternative.
References
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Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules URL: [Link]
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Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities Source: MedChemComm URL: [Link]
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Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Semantic Scholar URL: [Link]
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Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]
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Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers Source: PubMed URL: [Link]
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Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: Current Medicinal Chemistry URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one (CAS Number: 1587-09-3), a compound utilized in early-stage discovery research.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous indazole compounds, this compound should be handled as a substance that is, at a minimum, an irritant and potentially toxic.
Inferred Hazard Profile:
| Hazard Class | Description | Precautionary Statements |
| Skin Irritant | May cause skin irritation upon contact. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritant | May cause serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Acute Oral Toxicity (Potential) | One analogue is listed as toxic if swallowed. | P270: Do not eat, drink or smoke when using this product.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills that can be safely managed by laboratory personnel, proceed with the following steps. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a clearly labeled, sealable hazardous waste container.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleanup materials, including contaminated absorbents and wipes, as hazardous waste.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The recommended final disposal method is through an approved waste disposal plant, which is typically arranged by your institution's EHS department.
Workflow for Proper Disposal:
Caption: Workflow for the disposal of this compound.
Detailed Protocol:
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, compatible hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Selection and Management:
-
Use a container that is in good condition, leak-proof, and has a secure, tight-fitting lid.
-
The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, use a container compatible with the solvent.
-
Keep the container closed at all times except when adding waste.
-
-
Labeling:
-
All hazardous waste containers must be properly labeled as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
An accurate list of all constituents by percentage, including any solvents.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.
-
Segregation is critical. Store this waste away from incompatible materials. While specific incompatibility data is lacking, as a general precaution, store it separately from strong oxidizing agents, strong acids, and strong bases.[2]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
-
Requesting Disposal:
-
Once the waste container is full (do not overfill), or if it has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to request a waste pickup.[3]
-
Follow your institution's specific procedures for waste pickup requests.
-
Empty Container Disposal
Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent.
-
Collect Rinsate: The first rinse, and potentially subsequent rinses (check institutional policy), must be collected and disposed of as hazardous liquid waste.
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the appropriate recycling or solid waste stream, as per your institution's guidelines.
By adhering to this comprehensive disposal guide, researchers can ensure they are maintaining the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
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OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one. Our commitment is to furnish you with field-proven insights and procedural guidance that extend beyond the product, ensuring a culture of safety and precision in your laboratory.
The handling of any chemical substance necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety measures. For this compound and its analogs, the primary concerns are potential skin and eye irritation, as well as the risk of allergic skin reactions[1][2]. This guide is structured to provide a comprehensive framework for mitigating these risks through the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough risk assessment is paramount. Based on data from similar chemical structures, the following hazards should be anticipated:
-
Skin Irritation and Sensitization: One of the primary hazards associated with compounds of this nature is the potential to cause skin irritation and allergic skin reactions upon contact[1][2]. Prolonged or repeated exposure may lead to dermatitis.
-
Eye Irritation: Direct contact with the eyes can cause serious irritation[2].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[2].
Table 1: Summary of Potential Hazards
| Hazard Classification | Potential Effects | Primary Routes of Exposure |
| Skin Irritation/Sensitization | Redness, itching, rash, allergic reaction[1][2] | Dermal contact |
| Eye Irritation | Redness, pain, serious irritation[2] | Eye contact |
| Respiratory Irritation | Coughing, shortness of breath[2] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimizing exposure and ensuring personal safety. The following recommendations are based on established laboratory safety protocols for handling chemicals with similar hazard profiles.
Hand Protection
Rationale: To prevent skin contact and potential sensitization, chemically resistant gloves are mandatory.
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.
-
Protocol: Always inspect gloves for tears or punctures before use. Double-gloving is recommended for enhanced protection, especially when handling concentrated forms of the substance. Change gloves immediately if they become contaminated, and wash your hands thoroughly after removing them[2][3].
Eye and Face Protection
Rationale: To shield the eyes and face from splashes, dust, or aerosols.
-
Equipment: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[2].
-
Protocol: Ensure that eye protection is properly fitted and worn at all times when handling the chemical. An eyewash station should be readily accessible in the immediate work area[3][4].
Skin and Body Protection
Rationale: To protect the skin from accidental spills and contamination.
-
Equipment: A standard laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn[2][5].
-
Protocol: Lab coats should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse[1][2]. Do not wear personal clothing that exposes skin, such as shorts or open-toed shoes, in the laboratory.
Respiratory Protection
Rationale: To prevent the inhalation of dust or aerosols, particularly when handling the solid form or creating solutions.
-
Equipment: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
-
Protocol: The selection and use of respirators must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Chemical Handling.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Position goggles securely on your face, followed by a face shield if necessary.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Goggles/Face Shield: Remove by handling the strap or headband.
-
Lab Coat/Apron: Remove by unbuttoning and rolling it away from your body to prevent contaminating your clothes.
-
Respirator (if used): Remove by the straps.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[1].
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and excess chemical, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Contaminated PPE: Dispose of in a designated hazardous waste container[1][2][3].
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and procedures. Never dispose of this chemical down the drain[1].
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops[1][2][3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
Conclusion
Adherence to these safety protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice. By understanding the hazards, diligently using the correct PPE, and following established operational and disposal procedures, you can create a safe and productive research environment. Your commitment to safety is integral to the advancement of science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
